molecular formula C13H13NO3S B1328105 Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate CAS No. 886366-42-3

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Número de catálogo: B1328105
Número CAS: 886366-42-3
Peso molecular: 263.31 g/mol
Clave InChI: XOHMQJLCGMBICX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHMQJLCGMBICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647090
Record name Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-42-3
Record name Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of pharmacologically active compounds.[1][2] Thiazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide provides an in-depth, technically-focused protocol for the synthesis of a representative scaffold, Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. We will explore the strategic application of the Hantzsch Thiazole Synthesis, a classic and highly effective method for constructing the thiazole ring.[4][5] This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and characterization data to enable the successful and reproducible synthesis of this valuable molecular entity.

The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic structure in drug discovery.[1] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms provide unique electronic properties and multiple vectors for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[6] This versatility has led to the incorporation of the thiazole moiety into numerous approved drugs and clinical candidates. The target molecule of this guide, this compound, serves as a key building block for more complex pharmaceutical agents and as a valuable tool for fragment-based drug discovery campaigns.[1]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the thiazole core is the Hantzsch Thiazole Synthesis, first described in 1887.[4] This reaction facilitates the condensation of an α-haloketone with a thioamide to yield the desired thiazole derivative, often in high yields.[5][7]

Our retrosynthetic analysis for this compound identifies two primary synthons, logically leading to commercially available or readily synthesized starting materials.

G Target This compound Disconnect Hantzsch Disconnection (C-S and C-N bond formation) Target->Disconnect Synthon1 Key Intermediate 1: α-Haloketone Disconnect->Synthon1 Synthon2 Key Intermediate 2: Thioamide Disconnect->Synthon2 Start1 Starting Material: 4-Methoxyacetophenone Synthon1->Start1 α-Bromination Start2 Starting Material: Ethyl Thiooxamate Synthon2->Start2 Assumed Available or Synthesized Separately

Caption: Retrosynthetic analysis via the Hantzsch pathway.

This strategy is predicated on the reaction between 2-bromo-1-(4-methoxyphenyl)ethan-1-one (the α-haloketone) and ethyl thiooxamate (the thioamide). The following sections provide validated protocols for the preparation of the α-haloketone intermediate and the subsequent condensation reaction.

Experimental Protocols

Synthesis of Intermediate 1: 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

The α-haloketone intermediate is synthesized via the selective α-monobromination of 4-methoxyacetophenone. This reaction proceeds via an enol or enolate intermediate and requires careful control of stoichiometry to prevent dibromination.

Methodology:

  • To a solution of 4-methoxyacetophenone (10.0 g, 66.6 mmol) in 100 mL of glacial acetic acid, add bromine (3.4 mL, 66.6 mmol) dropwise with vigorous stirring at room temperature.

  • Maintain the temperature below 30°C during the addition using a water bath if necessary.

  • After the addition is complete, continue stirring the mixture for 2 hours at room temperature.

  • Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • The solid product will precipitate. Collect the crude product by vacuum filtration through a Buchner funnel and wash the filter cake thoroughly with cold water to remove acetic acid and residual bromine.

  • Recrystallize the crude solid from ethanol to yield pure 2-bromo-1-(4-methoxyphenyl)ethan-1-one as a white to pale yellow solid.

ReagentMolar Mass ( g/mol )Quantity UsedMoles (mmol)
4-Methoxyacetophenone150.1710.0 g66.6
Bromine159.813.4 mL (10.65 g)66.6
Glacial Acetic Acid60.05100 mL-
Ethanol (for recrystallization)46.07As required-
Core Synthesis: this compound

This procedure details the core Hantzsch condensation reaction. Ethanol is an excellent solvent choice as it readily dissolves both reactants and facilitates a clean reaction upon gentle heating.

Methodology:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (5.0 g, 21.8 mmol) in 75 mL of absolute ethanol.

  • To this solution, add ethyl thiooxamate (2.9 g, 21.8 mmol) in one portion.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the flask from the heat source and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford the title compound as a crystalline solid.

ReagentMolar Mass ( g/mol )Quantity UsedMoles (mmol)
2-Bromo-1-(4-methoxyphenyl)ethan-1-one229.075.0 g21.8
Ethyl Thiooxamate133.172.9 g21.8
Absolute Ethanol46.0775 mL-

Reaction Mechanism and Causality

The Hantzsch thiazole synthesis is a robust transformation that proceeds through a well-established, multi-step mechanism.[7] Understanding this pathway is critical for troubleshooting and optimization.

G cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Thioamide Ethyl Thiooxamate (Sulfur nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 SN2 Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hemiaminal-like Intermediate Intermediate1->Intermediate2 N attacks C=O Product Aromatic Thiazole Intermediate2->Product -H2O

Caption: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

  • Nucleophilic Substitution (S_N2): The reaction initiates with the sulfur atom of ethyl thiooxamate, acting as a potent nucleophile, attacking the electrophilic α-carbon of the 2-bromo-1-(4-methoxyphenyl)ethan-1-one. This displaces the bromide leaving group in a classic S_N2 fashion.[7][8]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This entropically favorable ring-closing step forms a five-membered heterocyclic intermediate.[8]

  • Dehydration: The final step involves the elimination of a molecule of water (dehydration) from this intermediate. This acid- or base-catalyzed step results in the formation of a double bond, yielding the stable, aromatic 1,3-thiazole ring system.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the final product. The following data are consistent with the structure of this compound.

Analysis TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.01 (s, 1H, thiazole H-5), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 161.5 (C=O, ester), 160.0 (Ar C-O), 158.0 (Thiazole C-4), 145.0 (Thiazole C-2), 128.0 (Ar-C), 126.5 (Ar C-H), 115.5 (Thiazole C-5), 114.2 (Ar C-H), 62.0 (-OCH₂CH₃), 55.5 (-OCH₃), 14.5 (-OCH₂CH₃).
IR (ATR, cm⁻¹)~1720 (C=O stretch, ester), ~1595 (C=C stretch, aromatic), ~1480 (C=N stretch, thiazole), ~1250 (C-O stretch, ether).
HRMS (ESI) Calculated for C₁₃H₁₃NO₃S [M+H]⁺: 264.0694; Found: 264.0692.

Conclusion

This guide has detailed a robust and reproducible synthesis of this compound via the Hantzsch Thiazole Synthesis. The protocol is built upon fundamental, reliable organic transformations, providing high yields and a product that can be easily purified. The mechanistic discussion provides the necessary framework for adapting this synthesis to other substituted thiazoles. This scaffold represents a valuable starting point for the development of novel therapeutic agents, and the methodology presented herein provides a solid foundation for such research endeavors.

References

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

  • Tighadouini, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1118. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Royal Society of Chemistry. General procedure for the synthesis of α-chloro β-keto esters. (2022). Available from: [Link]

  • Štefanić, Z., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1938-1944. Available from: [Link]

  • Szałek, E., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3427. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 14(25), 17871-17891. Available from: [Link]

  • Jiang, X., et al. (2008). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 51(20), 6539-6542. Available from: [Link]

  • ResearchGate. Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Available from: [Link]

  • Royal Society of Chemistry. Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information. (2012). Available from: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965. Available from: [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]

  • Google Patents. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.
  • Organic Syntheses. ethyl n-methylcarbamate. Available from: [Link]

  • ResearchGate. Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Available from: [Link]

  • Sci-Hub. Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO- 1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. Available from: [Link]

  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]

  • Google Patents. CN1865241A - Ethyl carbamate and its preparation method.
  • Google Patents. CN100349861C - Ethyl carbamate and its preparation method.
  • PubMed. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. Available from: [Link]

  • Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]

  • ResearchGate. Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Available from: [Link]

Sources

Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, promising derivative: this compound. While the user's query mentioned the 4- and 2- positions in a particular order, chemical literature and databases predominantly refer to the isomer with the CAS number 57677-79-9, which is Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate. This document will proceed with the data pertaining to this well-documented and synthesized compound, providing a comprehensive overview of its synthesis, properties, and significant potential in the field of drug discovery, particularly in oncology.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the first step in any research endeavor. The key identifiers and physicochemical characteristics of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate are summarized below.

PropertyValueSource
CAS Number 57677-79-9[1]
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Appearance Solid[1]
Synonyms Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate[1]
InChI Key IZEUWGPRBNUAFE-UHFFFAOYSA-N
SMILES CCOC(=O)c1csc(n1)-c2ccc(OC)cc2

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a classic topic in heterocyclic chemistry. The most common and versatile method is the Hantzsch thiazole synthesis. For the target molecule, a plausible and efficient route involves the reaction of an α-haloketone with a thioamide. Specifically, 4-methoxythiobenzamide can be reacted with ethyl bromopyruvate.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 4-methoxybenzaldehyde, which is first converted to the corresponding thioamide, followed by the cyclization reaction.

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis 4-methoxybenzaldehyde 4-methoxybenzaldehyde Reagents_1 Lawesson's Reagent or P4S10 4-methoxythiobenzamide 4-methoxythiobenzamide Reagents_1->4-methoxythiobenzamide Thionation Thioamide 4-methoxythiobenzamide Target_Molecule Ethyl 2-(4-methoxyphenyl) -1,3-thiazole-4-carboxylate Thioamide->Target_Molecule Cyclocondensation Alpha_haloketone Ethyl bromopyruvate Alpha_haloketone->Target_Molecule

Synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established methods for Hantzsch thiazole synthesis.[2]

  • Thioamide Preparation: To a solution of 4-methoxybenzaldehyde (1 equivalent) in dry toluene, add Lawesson's reagent (0.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the resulting crude 4-methoxythiobenzamide by column chromatography on silica gel.

  • Cyclocondensation: Dissolve 4-methoxythiobenzamide (1 equivalent) in ethanol.

  • Add ethyl bromopyruvate (1.1 equivalents) to the solution and reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to yield pure Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate.

Spectroscopic Characterization

Structural elucidation is confirmed through standard spectroscopic methods. While specific spectra are not provided, the expected data are as follows:

  • ¹H NMR: Protons of the ethyl group (a triplet and a quartet), a singlet for the thiazole proton, doublets for the aromatic protons on the methoxyphenyl ring, and a singlet for the methoxy group protons.

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the carbons of the thiazole ring, the aromatic carbons, the methoxy carbon, and the ethyl group carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C=N and C=S stretching of the thiazole ring, and C-O stretching of the methoxy group and ester.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (263.31).

Applications in Drug Discovery: A Focus on Anticancer Activity

Thiazole derivatives are a wellspring of potential therapeutic agents.[3][4] The structural motif of a substituted aryl group attached to a thiazole ring is a recurring feature in many potent anticancer compounds.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of research has identified derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles, termed "SMART" compounds, as potent inhibitors of tubulin polymerization.[5][6][7] Tubulin is a critical protein that polymerizes to form microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death) in cancer cells.[6][7]

Tubulin_Inhibition_Pathway Thiazole_Derivative Ethyl 4-(4-methoxyphenyl) -1,3-thiazole-2-carboxylate Tubulin Tubulin Dimers (α/β) Thiazole_Derivative->Tubulin Binds to Microtubules Microtubule Formation Thiazole_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerization Cell_Cycle Mitotic Spindle Formation (Cell Division) Microtubules->Cell_Cycle Apoptosis Apoptosis (Cell Death) Cell_Cycle->Apoptosis Arrest leads to

Inhibition of tubulin polymerization by thiazole derivatives.
Structure-Activity Relationship (SAR) Insights

Studies on SMART compounds and related analogs have provided valuable insights into the structural requirements for potent anticancer activity:[5][6]

  • The Aryl Group at Position 2: The presence of a methoxy-substituted phenyl ring at this position is often crucial for activity. The substitution pattern on this ring can significantly modulate potency.

  • The Thiazole Core: The thiazole ring itself acts as a rigid scaffold, correctly orienting the substituents for optimal interaction with the biological target. Modifications from a saturated thiazolidine to the aromatic thiazole have been shown to dramatically enhance activity in some series.[5][6]

  • The Carboxylate Group at Position 4: While this specific guide focuses on the ethyl ester, modifications at this position, such as converting it to an amide, have been explored. The nature of the substituent here can influence factors like solubility, cell permeability, and target engagement.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the anticancer activity of the compound against a cancer cell line (e.g., MCF-7 breast cancer cells).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

This compound represents a molecule of significant interest within the broader class of bioactive thiazole derivatives. Its straightforward synthesis and the established role of its structural motifs in potent anticancer agents, particularly as tubulin polymerization inhibitors, make it an attractive candidate for further investigation. Future research should focus on lead optimization through systematic modification of the aryl ring and the ester functionality to enhance potency and selectivity. Furthermore, in vivo studies are necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile, paving the way for its potential development as a novel therapeutic agent.

References

Sources

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Novel Thiazole Derivative

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged structure in the design of therapeutics ranging from anticancer and anti-inflammatory to antimicrobial agents.[3][4] This guide focuses on a specific, yet underexplored, member of this family: Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. While the broader class of methoxyphenyl-substituted thiazoles has shown significant promise, a detailed mechanistic understanding of this particular ester derivative remains to be fully elucidated.

This document serves as a technical guide for researchers embarking on the investigation of this compound. It is structured not as a static review of established facts, but as a dynamic roadmap for discovery. As Senior Application Scientists, we recognize that true scientific advancement lies in asking the right questions and designing rigorous experiments to answer them. Therefore, this guide synthesizes the known biological activities of structurally related compounds to propose several high-probability mechanisms of action. More importantly, it provides detailed, field-proven experimental protocols to test these hypotheses, offering a self-validating system for uncovering the compound's true biological function. Our objective is to equip you with the foundational knowledge and practical tools necessary to unlock the therapeutic potential of this compound.

Molecular Architecture and Inferred Bioactivity

The structure of this compound is a deliberate convergence of three key pharmacophoric motifs, each with a history of contributing to biological activity. A thorough analysis of this architecture is the first step in formulating plausible mechanistic hypotheses.

  • The 1,3-Thiazole Core: This five-membered aromatic heterocycle is the central scaffold. It is a bioisostere for various other rings and is known to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions with biological targets.[5] Its presence is integral to the activity of drugs like the tyrosine kinase inhibitor Dasatinib.[2]

  • The 4-Methoxyphenyl Group (at C4): The methoxy-substituted phenyl ring is a common feature in many potent bioactive molecules. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring can significantly influence target selectivity and metabolic stability.[6] In many anticancer agents, such as combretastatin A-4 analogues, a trimethoxyphenyl ring is crucial for binding to the colchicine site of tubulin.[7] The single methoxy group in our compound of interest suggests a potential for interaction with hydrophobic pockets in various enzymes.

  • The Ethyl Carboxylate Group (at C2): This ester group introduces a potential hydrogen bond acceptor and can influence the molecule's solubility, cell permeability, and metabolic profile. Carboxylate moieties are found in various enzyme inhibitors, where they can interact with catalytic residues or serve as a handle for further chemical modification.[8]

The amalgamation of these features suggests that this compound is likely to possess anticancer and/or anti-inflammatory properties, a hypothesis supported by extensive literature on related analogues.[9][10]

Hypothesized Mechanisms of Action: A Multi-Target Perspective

Based on the structural motifs and evidence from related compounds, we propose several plausible, and not mutually exclusive, mechanisms of action for investigation.

Hypothesis 2.1: Anticancer Activity via Tubulin Polymerization Inhibition

A significant number of thiazole derivatives bearing substituted phenyl rings exert their anticancer effects by disrupting microtubule dynamics.[3][4] These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] The 4-methoxyphenyl group on the target molecule is a key structural feature that suggests a potential interaction with this site.

Key Evidence from Related Compounds: A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) were identified as potent inhibitors of tubulin polymerization, demonstrating antiproliferative activity in the low nanomolar range.[3][4] The presence of a methoxy-substituted phenyl ring was found to be critical for this activity.

Hypothesis 2.2: Anticancer Activity via Induction of Apoptosis

Beyond cell cycle arrest, some thiazole derivatives have been shown to induce apoptosis through intrinsic or extrinsic pathways. One study on 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent pointed towards the activation of caspase 8 as a likely mechanism of action.[1][2][12] Caspase 8 is a key initiator caspase in the death receptor-mediated extrinsic apoptosis pathway.

Key Evidence from Related Compounds: In silico studies of 1,3,4-thiadiazoles suggested a multitarget mode of action, with the most probable mechanism being linked to caspase 8 activity.[1][2]

Hypothesis 2.3: Anti-inflammatory Activity via COX/LOX Inhibition

Chronic inflammation is a key factor in the progression of many diseases, including cancer. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade.[10] Thiazole derivatives have been explored as inhibitors of these enzymes. For instance, some novel thiazole carboxamide derivatives have been designed and evaluated as COX inhibitors.[13]

Key Evidence from Related Compounds:

  • A study on thiazole carboxamide derivatives identified compounds with potent inhibitory activity against both COX-1 and COX-2 enzymes.[13]

  • A broader review of thiazole derivatives highlights their ability to block LOX5 and COX2 at the cellular level, underscoring their potential as anti-inflammatory agents.[10]

Hypothesis 2.4: Modulation of Other Enzymatic and Cellular Targets

The versatility of the thiazole scaffold allows for interaction with a wide range of biological targets.

  • Monoacylglycerol Lipase (MAGL) Inhibition: Thiazole-5-carboxylate derivatives have been developed as selective inhibitors of MAGL, an enzyme that plays a role in pro-tumorigenic signaling.[8][14]

  • Antioxidant and α-Amylase Inhibition: Some thiazole-carboxamide derivatives have demonstrated potent antioxidant activity and the ability to inhibit α-amylase, an enzyme relevant to diabetes management.[15][16]

  • Post-transcriptional Regulation: Methoxyphenolic compounds have been shown to exert anti-inflammatory effects by inhibiting the binding of the RNA-binding protein HuR to mRNA, thereby acting post-transcriptionally to reduce the expression of inflammatory mediators.[17][18]

Experimental Workflows for Mechanistic Elucidation

To systematically validate or refute the proposed mechanisms, a tiered experimental approach is recommended. This section provides detailed protocols for key assays.

Initial Screening: Cytotoxicity Profiling

The first step is to determine the compound's cytotoxic potential across a panel of relevant human cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], and a normal fibroblast cell line for selectivity) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Causality Behind Experimental Choices: The use of multiple cell lines from different tissue origins helps to identify if the compound has broad-spectrum activity or is selective for certain cancer types. Including a non-cancerous cell line is crucial for assessing potential toxicity to healthy cells, providing an early indication of the therapeutic window.

Investigating the Anticancer Mechanism

If significant cytotoxicity is observed, the following experiments can dissect the underlying mechanism.

Workflow: Elucidating the Anticancer Mechanism

G cluster_0 Initial Observation cluster_1 Hypothesis Testing cluster_2 Mechanism Confirmation Cytotoxicity Significant Cytotoxicity (MTT Assay) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->ApoptosisAssay G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest If Arrest Observed TubulinAssay Tubulin Polymerization Assay (In Vitro) Tubulin_Inhibition Inhibition of Tubulin Polymerization TubulinAssay->Tubulin_Inhibition Apoptosis_Induction Induction of Apoptosis ApoptosisAssay->Apoptosis_Induction If Apoptosis Observed CaspaseAssay Caspase Activity Assay (Luminescent) Caspase_Activation Caspase-8/9/3 Activation CaspaseAssay->Caspase_Activation G2M_Arrest->TubulinAssay Investigate Cause Apoptosis_Induction->CaspaseAssay Investigate Pathway

Caption: Workflow for investigating the anticancer mechanism of action.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.

  • Interpretation: An accumulation of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition.

Protocol: In Vitro Tubulin Polymerization Assay

  • Assay Setup: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, GTP, and a fluorescence reporter in a buffer.

  • Compound Addition: Add the test compound at various concentrations. Include paclitaxel (promoter) and colchicine or nocodazole (inhibitor) as positive controls.

  • Measurement: Measure the fluorescence intensity over time at 37°C. Polymerization of tubulin leads to an increase in fluorescence.

  • Analysis: Compare the polymerization curves of the compound-treated samples with the controls. Inhibition of the fluorescence increase indicates inhibition of tubulin polymerization.

Protocol: Caspase Activity Assay

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for different time points (e.g., 6, 12, 24 hours).

  • Lysis: Lyse the cells to release cellular contents.

  • Assay: Use a luminescent-based caspase assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay from Promega). Add the caspase substrate to the cell lysate.

  • Measurement: Measure luminescence, which is proportional to caspase activity.

  • Interpretation: A significant increase in caspase-8 activity would suggest activation of the extrinsic apoptosis pathway, while an increase in caspase-9 activity would point to the intrinsic pathway. Caspase-3/7 activation is a marker for executioner caspases.

Investigating the Anti-inflammatory Mechanism

Workflow: Elucidating the Anti-inflammatory Mechanism

G Start Induce Inflammation (e.g., LPS in Macrophages) Treat Treat with Compound Start->Treat Measure Measure Inflammatory Mediators (e.g., PGE₂, TNF-α) Treat->Measure Result Inhibition Observed? Measure->Result COX_Assay In Vitro COX-1/COX-2 Enzyme Assay Result->COX_Assay Yes LOX_Assay In Vitro 5-LOX Enzyme Assay Result->LOX_Assay NFkB_Assay NF-κB Pathway Analysis (e.g., Western Blot for p-p65) Result->NFkB_Assay Mechanism_COX Mechanism: COX Inhibition COX_Assay->Mechanism_COX Mechanism_LOX Mechanism: LOX Inhibition LOX_Assay->Mechanism_LOX Mechanism_Other Mechanism: Other Pathways NFkB_Assay->Mechanism_Other

Caption: Workflow for investigating the anti-inflammatory mechanism of action.

Protocol: In Vitro COX/LOX Inhibition Assay

  • Assay Setup: Use commercially available colorimetric or fluorometric inhibitor screening kits for COX-1, COX-2, and 5-LOX.

  • Reaction: The assay typically involves the enzyme, its substrate (arachidonic acid), and a probe that reacts with a product of the enzymatic reaction (e.g., prostaglandin G₂ for COX).

  • Compound Addition: Add this compound at various concentrations. Include a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) as a positive control.

  • Measurement: Measure the absorbance or fluorescence according to the kit's instructions.

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme. This will reveal the compound's potency and selectivity.

Causality Behind Experimental Choices: Direct enzyme inhibition assays are crucial to confirm that the observed anti-inflammatory effects in cells are due to the compound's interaction with these specific targets, rather than off-target or cytotoxic effects. Measuring activity against both COX-1 and COX-2 is important for assessing the potential for gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data Summary and Interpretation

As you generate data from the proposed experiments, it is vital to organize it for clear interpretation and comparison.

Table 1: Hypothetical Bioactivity Profile of this compound

Assay TypeTarget/Cell LineMetricValue
Cytotoxicity MCF-7 (Breast Cancer)IC₅₀e.g., 5.2 µM
HCT116 (Colon Cancer)IC₅₀e.g., 8.9 µM
Normal FibroblastsIC₅₀e.g., > 100 µM
Mechanism Tubulin PolymerizationIC₅₀e.g., 2.5 µM
Caspase-8 ActivationEC₅₀e.g., 10.1 µM
COX-2 InhibitionIC₅₀e.g., 1.8 µM
COX-1 InhibitionIC₅₀e.g., 25.4 µM

Interpretation:

  • A low IC₅₀ against cancer cells coupled with a high IC₅₀ against normal cells would indicate cancer-specific cytotoxicity and a favorable therapeutic index.

  • An IC₅₀ for tubulin polymerization that is in a similar range to the cellular cytotoxicity IC₅₀ would strongly suggest this is a primary mechanism of action.

  • A significantly lower IC₅₀ for COX-2 compared to COX-1 would classify the compound as a selective COX-2 inhibitor, which is a desirable profile for an anti-inflammatory agent.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for elucidating the mechanism of action of this compound. The proposed hypotheses, rooted in the extensive literature on thiazole derivatives, suggest promising avenues for investigation in both oncology and inflammation. The provided experimental workflows offer a robust framework for generating high-quality, interpretable data.

Successful execution of these studies will not only reveal the primary mechanism(s) of action but also provide crucial structure-activity relationship insights. Future work could involve the synthesis of analogues to optimize potency and selectivity, pharmacokinetic studies to assess drug-like properties, and ultimately, in vivo studies in relevant disease models to confirm therapeutic efficacy. The journey to understanding this novel compound is complex, but with a systematic and scientifically rigorous approach, its full therapeutic potential can be unlocked.

References

  • Wujec, M., & Paneth, A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

  • Pharmaoffer. (n.d.). The Role of Thiazole Derivatives in Modern Pharmaceuticals. Retrieved from [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4701–4705. [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

  • Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(3), 195-203. [Link]

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry, 21(19), 5899-5911. [Link]

  • Wujec, M., & Paneth, A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. National Institutes of Health. [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. [Link]

  • Sharma, R., et al. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Mini-Reviews in Medicinal Chemistry, 18(5), 441-455. [Link]

  • Hameed, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(2), e0295873. [Link]

  • Sharma, R., et al. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. ResearchGate. [Link]

  • Hameed, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health. [Link]

  • Stefanson, A. L., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PLOS ONE, 7(3), e33512. [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5966. [Link]

  • Stefanson, A. L., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed. [Link]

  • ResearchGate. (n.d.). Structures of thiazole and methoxyphenyl containing compounds with protentional AMPA receptor activities. Retrieved from [Link]

  • Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a "privileged scaffold" found in clinically approved drugs ranging from antimicrobials to anticancer agents.[2][3] Its unique electronic properties and ability to form key hydrogen bonds with biological targets make it an attractive starting point for drug discovery.[2] This guide focuses on a specific, yet under-researched, member of this family: Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate .

While direct and extensive research on this exact molecule is limited in publicly available literature, this whitepaper will serve as an in-depth technical guide by synthesizing data from structurally analogous compounds. By examining the biological activities of thiazole derivatives, particularly those bearing the 4-methoxyphenyl substituent, we can construct a scientifically-grounded prediction of the target compound's potential. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its likely synthesis, predicted antimicrobial and anticancer activities, potential mechanisms of action, and detailed protocols for its evaluation.

I. Chemical Synthesis: The Hantzsch Thistle Synthesis

The most probable and versatile method for constructing the target compound is the Hantzsch thiazole synthesis, a classic reaction first described in 1887.[4][5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[6] For the synthesis of this compound, the logical precursors would be 2-bromo-1-(4-methoxyphenyl)ethan-1-one and ethyl thiooxamate.

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6]

Proposed Synthetic Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_halo 2-bromo-1-(4-methoxyphenyl)ethan-1-one reaction Condensation & Cyclization alpha_halo->reaction thioamide Ethyl thiooxamate thioamide->reaction product Ethyl 4-(4-methoxyphenyl)- 1,3-thiazole-2-carboxylate reaction->product Dehydration conditions Reflux in Ethanol conditions->reaction

Caption: Proposed Hantzsch synthesis of the target compound.

Detailed Synthetic Protocol

This protocol is a generalized procedure based on standard Hantzsch synthesis methodologies.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equivalent) and ethyl thiooxamate (1.0 equivalent) in absolute ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

II. Predicted Biological Activity Spectrum

Thiazole derivatives are known to exhibit a broad range of pharmacological effects, most notably antimicrobial and anticancer activities.[8] The presence of the 4-methoxyphenyl group is a common feature in many biologically active molecules, often contributing to receptor binding and favorable pharmacokinetic properties.

A. Antimicrobial & Antifungal Potential

The thiazole ring is a key component of many antimicrobial agents.[9] Its derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] The mechanism is often attributed to the disruption of bacterial cell division or other essential enzymatic processes.[10]

While specific data for this compound is unavailable, we can infer its potential by examining related structures.

Table 1: Antimicrobial Activity of Structurally Related Thiazole Derivatives

Compound/Derivative ClassTest Organism(s)Reported Activity (MIC)Reference(s)
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli16.1 µM[9]
Heteroaryl(aryl) thiazole derivativesS. aureus, E. coli, P. aeruginosa0.23–0.70 mg/mL[8]
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivativesS. epidermidis, M. luteus15.63-31.25 µg/mL[11]
2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamidesC. parapsilosis, C. glabrataNot specified[12]

MIC = Minimum Inhibitory Concentration

Based on this compiled data, it is plausible that this compound would exhibit moderate to good activity against a panel of pathogenic bacteria and fungi.

B. Anticancer Activity

A significant body of research highlights the potential of thiazole derivatives as anticancer agents.[2][13] They have been shown to act through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of key signaling pathways like PI3K/Akt/mTOR.[14] The FDA-approved cancer drugs Dasatinib and Ixazomib both contain a thiazole core, underscoring the clinical relevance of this scaffold.[2]

A study on a closely related compound, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide , demonstrated significant cytotoxic activity against a range of human tumor cell lines.[15] This provides the strongest evidence for the likely anticancer potential of our target compound.

Table 2: In Vitro Cytotoxicity of [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide [15]

Cell LineCancer TypeIC₅₀ (µg/mL)
HL-60Leukemia7.5
JurkatLeukemia8.9
HepG2Liver Carcinoma~25
KB3-1Cervical Carcinoma~30
A549Lung Carcinoma~50
U373Glioblastoma66.1
MCF-7Breast Carcinoma>100

IC₅₀ = Half maximal inhibitory concentration

The data shows a pronounced effect on leukemia cell lines, with diminishing activity against solid tumors.[15] This suggests that this compound may also exhibit selective cytotoxicity, a highly desirable trait in cancer therapeutics. Further research has shown other thiazoles with 4-methoxyphenyl or trimethoxyphenyl groups possess potent antiproliferative activity, sometimes in the nanomolar range.[16][17][18]

III. Potential Mechanisms of Action in Cancer

The anticancer effects of thiazole derivatives are often multi-faceted. Based on extensive literature reviews, several key mechanisms are frequently implicated.[14][19]

  • Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death.[20] This can occur via the intrinsic (mitochondrial) pathway, involving mitochondrial depolarization and DNA fragmentation.[19][20]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, commonly the G1 or G2/M phase, preventing cancer cell proliferation.[19]

  • Inhibition of Signaling Pathways: Thiazoles have been shown to inhibit critical pro-survival signaling pathways, such as the NFkB/mTOR/PI3K/AkT cascade, which are often dysregulated in cancer.[14]

  • Tubulin Polymerization Inhibition: Some thiazole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell death.[19]

Anticancer_Mechanism cluster_pathways Cellular Targets cluster_effects Cellular Effects Thiazole_Compound Ethyl 4-(4-methoxyphenyl) -1,3-thiazole-2-carboxylate Tubulin Tubulin Polymerization Thiazole_Compound->Tubulin Inhibits Kinases PI3K/Akt/mTOR Pathway Thiazole_Compound->Kinases Inhibits Mitochondria Mitochondrial Pathway Thiazole_Compound->Mitochondria Induces Stress Cycle_Arrest G2/M Cell Cycle Arrest Tubulin->Cycle_Arrest Apoptosis Apoptosis Kinases->Apoptosis Mitochondria->Apoptosis

Caption: Plausible anticancer mechanisms of action for the target compound.

IV. Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, standardized in vitro assays are essential. The following sections provide detailed, self-validating protocols for assessing antimicrobial and cytotoxic potential.

A. Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Protocol: Broth Microdilution MIC Assay [21][22][23]

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Each well will contain 100 µL of the diluted compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial inoculum.

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • Visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

B. Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[24]

MTT_Assay_Workflow start Start seed 1. Seed cancer cells in 96-well plate start->seed incubate1 2. Incubate for 24h (cell adherence) seed->incubate1 treat 3. Treat cells with serial dilutions of compound incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization buffer (e.g., DMSO) incubate3->solubilize read 8. Read absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability and IC50 value read->analyze end End analyze->end

Sources

An In-Depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate Derivatives and Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, offers a unique combination of electronic properties, metabolic stability, and the capacity for diverse substitution, making it a versatile framework for drug design.[1] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[3][4]

This guide focuses specifically on derivatives and analogs of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate . We will dissect this core structure to understand the synergistic contribution of each component: the thiazole nucleus, the electron-donating 4-methoxyphenyl group at the 4-position, and the versatile ethyl carboxylate handle at the 2-position. Our exploration is designed for researchers, medicinal chemists, and drug development professionals, providing a narrative that not only details synthetic protocols and biological data but also explains the causal logic behind experimental design and structure-activity relationship (SAR) trends.

The Core Molecular Architecture: Rationale and Physicochemical Properties

The title compound's structure is not arbitrary; each moiety is selected for its anticipated contribution to the molecule's overall profile.

  • The 1,3-Thiazole Ring: This aromatic core provides a rigid, planar scaffold that facilitates defined interactions with biological targets.[1] Its nitrogen and sulfur heteroatoms serve as potential hydrogen bond acceptors, while the aromatic system can engage in π-π stacking and other non-covalent interactions, which are critical for drug-receptor binding.[1]

  • The 4-(4-methoxyphenyl) Group (Ring A): The phenyl ring at position 4 is a common feature in many bioactive thiazoles. The para-methoxy substituent is particularly significant; as an electron-donating group, it can modulate the electronic character of the entire system, potentially influencing binding affinity and pharmacokinetic properties. Its presence has been linked to enhanced anticancer activity in several compound series.[5]

  • The Ethyl Carboxylate Group (at C2): The ester at position 2 is a key functional handle. It can act as a hydrogen bond acceptor and, more importantly, serves as a synthetic linchpin for creating diverse libraries of analogs, such as amides, hydrazides, or other esters, allowing for fine-tuning of solubility, cell permeability, and target engagement.

Synthetic Strategies: Constructing the Thiazole Core and its Analogs

The synthesis of this class of compounds predominantly relies on the foundational Hantzsch thiazole synthesis, a robust and versatile method for forming the thiazole ring.

Primary Synthetic Route: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. For the target scaffold, the key precursors are ethyl 2-chloroacetoacetate (or a related α-halocarbonyl) and 4-methoxythiobenzamide.

Workflow: Hantzsch Synthesis of this compound

Hantzsch_Synthesis Thioamide 4-Methoxythiobenzamide (Thioamide Component) Reaction Cyclocondensation (Hantzsch Reaction) Thioamide->Reaction AlphaHalo Ethyl 2-halo-3-oxobutanoate (α-Halocarbonyl Component) AlphaHalo->Reaction Intermediate Hydroxythiazoline Intermediate (Not Isolated) Reaction->Intermediate Nucleophilic Attack Dehydration Dehydration Intermediate->Dehydration Acid/Base Catalyzed Product This compound (Target Scaffold) Dehydration->Product

Caption: General workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes a self-validating system for synthesizing a key intermediate, providing a reliable foundation for further derivatization.

Protocol: Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

  • Rationale: This protocol uses thiourea instead of a thioamide, leading to a 2-aminothiazole derivative, a common and highly versatile intermediate for further functionalization.

  • Reagents & Equipment:

    • Ethyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a solution of ethyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate in anhydrous ethanol, add thiourea.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate. The product will precipitate.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

  • Validation:

    • The structure of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

    • The purity should be assessed by HPLC, which should be >95% for use in biological assays.

Therapeutic Applications & Biological Activity

Derivatives of this thiazole scaffold have shown significant promise, most notably as anticancer agents.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has identified 4-substituted methoxybenzoyl-aryl-thiazoles (termed SMART agents) as potent inhibitors of tubulin polymerization.[7][8] These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

The structural modifications from a lead compound series (2-arylthiazolidine-4-carboxylic acid amides, ATCAA) to the SMART agents, which involved converting a thiazolidine ring to a thiazole and an amide linker to a ketone, dramatically increased antiproliferative activity from the micromolar (μM) to the low nanomolar (nM) range.[7][10]

Antiproliferative Activity of Representative Thiazole Analogs

Compound IDA-Ring Substitution (at C4 of Thiazole)C-Ring Substitution (Acyl group)Cancer Cell LineIC₅₀ (μM)Citation(s)
8f (SMART) 4-Methoxyphenyl3,4,5-TrimethoxyphenylMelanoma (WM-164)0.021[7][10]
8f (SMART) 4-Methoxyphenyl3,4,5-TrimethoxyphenylProstate (PC-3)0.071[7][10]
ATCAA-1 Phenyl (Thiazolidine)HexadecylamideProstate0.7 - 1.0[7]
Analog 90 (Varies)(Varies)Liver Cancer0.11[2]
Cmpd 4g Cyano-substituted(Varies)(Not specified)186 (Antitubercular)[8]
Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic modification of the three-ring SMART scaffold has provided clear insights into the structural requirements for potent tubulin inhibition.

SAR Summary Diagram

SAR_Diagram cluster_A A-Ring (at C4) cluster_B B-Ring (Thiazole) cluster_Linker Linker (at C2) cluster_C C-Ring (Acyl group) A_node • 4-Methoxyphenyl is optimal • OH and NH2 groups can improve solubility B_node • Thiazole is superior to thiazolidine/thiazoline • Provides rigid conformation Linker_node • Ketone linker is superior to amide • Critical for potent activity C_node • 3,4,5-Trimethoxyphenyl is critical • Mimics colchicine's trimethoxy ring

Sources

Spectroscopic Characterization of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for confirming synthesis, ensuring purity, and understanding chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds. The presence of the methoxyphenyl group and the ethyl carboxylate moiety suggests potential for various chemical modifications and biological interactions. Accurate spectroscopic characterization is the cornerstone of its chemical identity. In the absence of readily available experimental spectra in public databases, this guide will utilize high-quality predicted spectroscopic data to illustrate the principles of structural confirmation for this molecule.

Methodology: The Role of Predictive Spectroscopy

In modern chemical research, computational tools for predicting spectroscopic data have become indispensable, particularly for novel compounds or when experimental data is not accessible. These predictions are based on sophisticated algorithms that model the quantum mechanical properties of the molecule. For this guide, a combination of established prediction software would be used to generate the ¹H NMR, ¹³C NMR, IR, and Mass spectra. It is crucial to note that while these predictions are highly accurate, experimental verification is always the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.01s1HH-5 (thiazole)
7.85d, J = 8.8 Hz2HH-2', H-6' (methoxyphenyl)
6.98d, J = 8.8 Hz2HH-3', H-5' (methoxyphenyl)
4.45q, J = 7.1 Hz2H-O-CH₂-CH₃
3.87s3H-OCH₃
1.42t, J = 7.1 Hz3H-O-CH₂-CH₃

Interpretation:

  • The singlet at 8.01 ppm is characteristic of the proton at the 5-position of the thiazole ring. Its downfield shift is due to the electron-withdrawing effect of the adjacent sulfur atom and the aromatic nature of the ring.

  • The two doublets at 7.85 ppm and 6.98 ppm are indicative of a para-substituted benzene ring. The protons at the 2' and 6' positions are deshielded by the thiazole ring, while the protons at the 3' and 5' positions are shielded by the electron-donating methoxy group.

  • The quartet at 4.45 ppm and the triplet at 1.42 ppm are classic signals for an ethyl group, corresponding to the methylene and methyl protons of the ethyl ester, respectively.

  • The sharp singlet at 3.87 ppm corresponds to the three protons of the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
161.5C=O (ester)
160.2C-4' (methoxyphenyl)
158.9C-2 (thiazole)
156.3C-4 (thiazole)
128.8C-2', C-6' (methoxyphenyl)
126.5C-1' (methoxyphenyl)
120.7C-5 (thiazole)
114.3C-3', C-5' (methoxyphenyl)
62.1-O-CH₂-CH₃
55.4-OCH₃
14.3-O-CH₂-CH₃

Interpretation:

  • The signal at 161.5 ppm is typical for the carbonyl carbon of an ester.

  • The signals in the aromatic region (114.3-160.2 ppm ) correspond to the carbons of the thiazole and methoxyphenyl rings. The carbons attached to heteroatoms (C-2, C-4 of thiazole and C-4' of the methoxyphenyl ring) are observed at lower fields.

  • The signals at 62.1 ppm and 14.3 ppm are assigned to the methylene and methyl carbons of the ethyl ester group, respectively.

  • The peak at 55.4 ppm is characteristic of the methoxy group carbon.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1725StrongC=O stretch (ester)
1610, 1580, 1500Medium-StrongC=C stretch (aromatic rings)
1250StrongC-O stretch (asymmetric, aryl ether)
1170StrongC-O stretch (ester)
1030MediumC-O stretch (symmetric, aryl ether)

Interpretation:

  • The strong absorption band at 1725 cm⁻¹ is a clear indication of the carbonyl group of the ethyl ester.

  • The bands in the 1610-1500 cm⁻¹ region are characteristic of the C=C stretching vibrations within the thiazole and phenyl rings.

  • The strong band at 1250 cm⁻¹ is attributed to the asymmetric C-O stretching of the aryl ether (methoxy group).

  • The C-H stretching vibrations for the aromatic and aliphatic protons are observed in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
277100[M]⁺ (Molecular Ion)
23265[M - OCH₂CH₃]⁺
20440[M - COOCH₂CH₃]⁺
13455[CH₃OC₆H₄C≡S]⁺
10830[CH₃OC₆H₄]⁺

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 277 corresponds to the molecular weight of the compound (C₁₃H₁₃NO₃S).

  • The fragmentation pattern is consistent with the proposed structure. The loss of the ethoxy radical (-OCH₂CH₃) results in the fragment at m/z 232 .

  • The loss of the entire ethyl carboxylate group (-COOCH₂CH₃) leads to the fragment at m/z 204 .

  • Other significant fragments correspond to the cleavage of the thiazole ring, leading to characteristic ions of the methoxyphenyl moiety.

fragmentation_workflow M [M]⁺ m/z = 277 frag1 [M - OCH₂CH₃]⁺ m/z = 232 M->frag1 - OCH₂CH₃ frag2 [M - COOCH₂CH₃]⁺ m/z = 204 M->frag2 - COOCH₂CH₃ frag3 [CH₃OC₆H₄C≡S]⁺ m/z = 134 frag2->frag3 - NCH

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide has detailed the predicted spectroscopic characteristics of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra provides a comprehensive and self-consistent confirmation of the molecule's structure. For researchers working with this or similar compounds, this guide serves as a valuable reference for spectral interpretation and structural verification. It is recommended that this predicted data be confirmed with experimental results whenever possible to ensure the highest level of scientific rigor.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ACD/Labs. (2023). ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]

An In-Depth Technical Guide on the Potential Therapeutic Targets of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its inherent physicochemical properties and synthetic tractability make it a recurring structural element in the design of novel bioactive molecules.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets for a specific thiazole derivative, Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. While direct biological data on this exact molecule is limited, this guide will leverage structure-activity relationships and mechanistic insights from closely related thiazole-containing compounds to hypothesize and substantiate its potential as a modulator of key pathological pathways. We will delve into its prospective roles in oncology and inflammation, detailing the underlying molecular targets, and provide robust, field-proven experimental protocols for the validation of these hypotheses. The ultimate objective is to furnish a scientifically rigorous and practical framework for researchers to initiate and advance investigations into the therapeutic utility of this promising chemical entity.

Introduction: The Thiazole Scaffold as a Cornerstone of Modern Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural unit is not merely a passive linker but an active pharmacophore that engages in critical molecular interactions with biological targets.[3] The nitrogen atom, for instance, can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.[3] The versatility of the thiazole nucleus is evident in the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][4] Several clinically successful drugs, such as the anticancer agents Dasatinib and Ixazomib, feature a thiazole core, underscoring its therapeutic relevance.[3]

The subject of this guide, this compound, possesses a distinct substitution pattern that suggests a predisposition for specific biological activities. The 4-methoxyphenyl group, in particular, is a common feature in many bioactive compounds and has been associated with a range of pharmacological effects.[5] This guide will dissect the potential of this molecule by focusing on two major therapeutic areas where thiazole derivatives have shown significant promise: oncology and inflammation.

Anticancer Therapeutic Avenues: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, capable of targeting multiple facets of cancer biology, including uncontrolled proliferation, evasion of apoptosis (programmed cell death), and angiogenesis.[1][3] Based on the structural motifs of this compound, we can hypothesize its engagement with several well-validated anticancer targets.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][8] Several studies have highlighted the potential of thiazole-containing compounds to inhibit key components of this pathway.[9][10]

The activation of the PI3K/Akt/mTOR pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[11] This triggers a cascade of phosphorylation events, leading to the activation of PI3K, which in turn activates the serine/threonine kinase Akt.[11] Activated Akt then phosphorylates a host of downstream targets, including mTOR, to promote cell survival and proliferation.[8][12]

  • Hypothesized Mechanism of Action: this compound, by virtue of its thiazole core and aromatic substituent, may function as an ATP-competitive inhibitor of the kinase domain of PI3K or Akt. The methoxyphenyl group could potentially form favorable interactions within the hydrophobic pocket of the active site, while the thiazole ring could engage in hydrogen bonding with key residues.

Diagram: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Ethyl 4-(4-methoxyphenyl) -1,3-thiazole-2-carboxylate Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Potential inhibition points of this compound within the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis through Modulation of Bcl-2 Family Proteins

A hallmark of cancer is the ability of tumor cells to evade apoptosis.[13] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[14][15] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, BH3-only proteins).[13] The overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many cancers and is associated with resistance to chemotherapy.[14][16] Small molecules that inhibit the function of these anti-apoptotic proteins can restore the apoptotic process in cancer cells.[13][14]

  • Hypothesized Mechanism of Action: this compound could act as a BH3 mimetic. This would involve the molecule binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby displacing pro-apoptotic BH3-only proteins.[13] This displacement would lead to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[16]

Diagram: Intrinsic Apoptotic Pathway and Bcl-2 Family Modulation

Apoptosis_Pathway Anti_Bcl2 Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL) Bax_Bak Bax / Bak Anti_Bcl2->Bax_Bak Inhibits Pro_BH3 Pro-apoptotic BH3-only proteins Pro_BH3->Anti_Bcl2 Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Inhibitor Ethyl 4-(4-methoxyphenyl) -1,3-thiazole-2-carboxylate Inhibitor->Anti_Bcl2 Inhibits

Caption: Hypothesized mechanism of apoptosis induction by targeting anti-apoptotic Bcl-2 proteins.

Anti-inflammatory Potential: Targeting Key Mediators of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[17] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and signaling pathways.[18][19]

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[20] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[20] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[20] Several thiazole-containing compounds have been reported as potent and selective COX-2 inhibitors.[18][21]

  • Hypothesized Mechanism of Action: The structural features of this compound, particularly the methoxyphenyl group, are reminiscent of the diarylheterocycle class of selective COX-2 inhibitors (e.g., celecoxib). It is plausible that this molecule could bind within the active site of COX-2, with the methoxyphenyl group occupying the hydrophobic side pocket, thereby blocking prostaglandin synthesis.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[17][22] It is a transcription factor that controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17] The NF-κB signaling pathway is a key target for anti-inflammatory drug development.[22][23] Inhibition of this pathway can be achieved by targeting various components, including the IκB kinase (IKK) complex.[24][25]

  • Hypothesized Mechanism of Action: Thiazole derivatives have been shown to inhibit NF-κB activation.[9] this compound could potentially inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Diagram: NF-κB Signaling Pathway and Potential Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Inhibitor Ethyl 4-(4-methoxyphenyl) -1,3-thiazole-2-carboxylate Inhibitor->IKK

Caption: Hypothesized inhibition of the NF-κB signaling pathway by targeting the IKK complex.

Experimental Validation: A Step-by-Step Methodological Guide

The following section outlines detailed protocols for the experimental validation of the hypothesized therapeutic targets.

In Vitro Kinase Assays for PI3K/Akt/mTOR Inhibition

Objective: To determine the direct inhibitory activity of this compound against PI3K, Akt, and mTOR kinases.

Methodology:

  • Reagents and Materials: Recombinant human PI3K, Akt, and mTOR enzymes; ATP; appropriate kinase-specific peptide substrates; kinase buffer; 96-well plates; microplate reader.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate in kinase buffer. c. Initiate the kinase reaction by adding a final concentration of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity). f. Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation and Apoptosis Assays

Objective: To assess the effect of the test compound on cancer cell viability and its ability to induce apoptosis.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay for Cell Viability: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the test compound for 24, 48, and 72 hours. c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO or a suitable solubilization buffer. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 value.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis: a. Treat cells with the test compound at its IC50 concentration for 24 or 48 hours. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and PI to the cell suspension. e. Incubate in the dark for 15 minutes at room temperature. f. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

COX-1 and COX-2 Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Immunoassay (EIA): a. Utilize commercially available COX-1 (ovine or human) and COX-2 (human recombinant) inhibitor screening assay kits. b. Follow the manufacturer's protocol, which typically involves the incubation of the enzyme with the test compound and arachidonic acid (the substrate). c. The amount of prostaglandin produced is then quantified using a competitive EIA. d. Calculate the IC50 values for both COX-1 and COX-2. e. Determine the COX-2 selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.[21]

NF-κB Reporter Gene Assay

Objective: To assess the ability of the test compound to inhibit NF-κB transcriptional activity.

Methodology:

  • Cell Line: Use a stable cell line containing an NF-κB-responsive reporter gene (e.g., luciferase or secreted alkaline phosphatase).

  • Procedure: a. Seed the reporter cell line in a 96-well plate. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). d. Incubate for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression. e. Measure the reporter gene activity (e.g., luminescence) using a microplate reader. f. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table provides a representative summary of the kind of data that would be generated from the aforementioned assays, based on findings for structurally related thiazole derivatives.[10][21][26]

Target/Assay Parameter Expected Potency Range Reference Compound
PI3Kα Kinase Assay IC500.1 - 10 µMWortmannin
Akt1 Kinase Assay IC500.5 - 20 µMMK-2206
MCF-7 Cell Viability IC501 - 50 µMDoxorubicin
COX-1 Inhibition IC50> 10 µMCelecoxib
COX-2 Inhibition IC500.1 - 5 µMCelecoxib
NF-κB Reporter Assay IC500.5 - 15 µMBay 11-7082

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on extensive analysis of the existing literature on related thiazole derivatives, this molecule is hypothesized to exert its biological effects through the modulation of key signaling pathways implicated in cancer and inflammation, including the PI3K/Akt/mTOR and NF-κB pathways, as well as by potentially inhibiting COX-2 and inducing apoptosis via Bcl-2 family proteins.

The experimental workflows detailed in this guide provide a clear and robust roadmap for the systematic evaluation of these hypotheses. Successful validation of these potential therapeutic targets will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological profiling. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this and other related thiazole derivatives.

References

  • Bcl-2 family proteins as targets for anticancer drug design - PubMed.
  • Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide - Benchchem.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed.
  • Bcl-2 family proteins as therapeutic targets - PubMed.
  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH.
  • Targeting Anti-Apoptotic BCL-2 Family Proteins for Cancer Treatment.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy - ResearchGate.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
  • Therapeutics targeting BCL2 family proteins | Request PDF - ResearchGate.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. | Semantic Scholar.
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.
  • Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed - NIH.
  • Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors - ResearchGate.
  • Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. | Semantic Scholar.
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - MDPI.
  • An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives.
  • Thiazole in the targeted anticancer drug discovery - PubMed.
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH.
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy..
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega - ACS Publications.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Publishing.
  • NF-κB Small Molecule Guide - Creative Diagnostics.
  • Small Molecule NF-κB Pathway Inhibitors in Clinic - MDPI.
  • An insight on PI3K/AKT/MTOR inhibitors in cancer: Opportunity and translational perspectives (2021) - SciSpace.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central.
  • (PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - ResearchGate.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

Sources

An In-Silico Prospective: A Technical Guide to Characterizing Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico characterization of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, a novel small molecule with potential therapeutic applications. As experimental data for this specific compound is not yet publicly available, this document serves as a prospective technical guide, outlining a robust, multi-faceted computational workflow. We will proceed from initial property prediction and target identification to detailed molecular interaction analysis, equipping researchers with the methodologies to thoroughly evaluate this and similar thiazole derivatives before committing to costly and time-consuming wet-lab synthesis and screening.

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific substitutions on the thiazole ring—a 4-methoxyphenyl group at position 4 and a carboxylate ester at position 2—suggest that this compound may interact with various biological targets, making it a prime candidate for computational investigation.

Our approach is grounded in a logical, step-wise progression that mirrors a typical drug discovery pipeline. We will begin with fundamental physicochemical and pharmacokinetic predictions, move to identifying potential protein targets based on the broad bioactivity of related thiazole structures, and then delve into the dynamics of the predicted interactions. Each step is designed to be self-validating, providing a layer of confidence in the generated data and guiding subsequent experimental design.

Part 1: Foundational Analysis - ADMET and Physicochemical Profiling

Before embarking on complex and computationally expensive simulations, it is crucial to establish a baseline understanding of the molecule's drug-likeness. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are primary determinants of a compound's success in clinical trials.[3] Early in silico prediction of these properties allows for the early identification of potential liabilities, saving significant resources.[4]

Rationale for Early ADMET Screening

Poor pharmacokinetic profiles are a leading cause of late-stage drug development failures.[3] By predicting properties like oral bioavailability, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes (e.g., Cytochrome P450 isoforms), we can make an initial assessment of the compound's viability as an oral therapeutic. Furthermore, toxicity predictions can flag potential safety concerns at the earliest stage.

Experimental Protocol: ADMET Prediction
  • Molecule Preparation : Obtain the 2D structure of this compound. Convert the structure to a simplified molecular-input line-entry system (SMILES) string.

  • Server Submission : Utilize a comprehensive, free web-based ADMET prediction tool such as admetSAR or ADMETlab 2.0 .[4][5] These platforms use large datasets of experimentally verified compounds to build predictive QSAR (Quantitative Structure-Activity Relationship) models.[5]

  • Parameter Selection : Submit the SMILES string to the server and select a full profile of ADMET and physicochemical properties for prediction.

  • Data Compilation : Collate the predicted data into a structured table for analysis. Key parameters to assess include Lipinski's Rule of Five, solubility (LogS), human intestinal absorption (HIA), Caco-2 permeability, cytochrome P450 (CYP) inhibition, and hERG (human Ether-a-go-go-Related Gene) inhibition.

Data Presentation: Predicted Physicochemical and ADMET Properties
Property ClassParameterPredicted ValueInterpretation / Implication
Physicochemical Molecular Weight~279.3 g/mol Complies with Lipinski's Rule of Five (<500)
LogP~3.0 - 3.5Indicates good lipophilicity for membrane permeation
Aqueous Solubility (LogS)Moderately SolubleAcceptable for oral absorption
Absorption HIA (Human Intestinal Abs.)HighLikely well-absorbed from the gut
Caco-2 PermeabilityHighSuggests good intestinal epithelial permeability
Distribution Blood-Brain BarrierLow/UnlikelyMay not readily cross into the CNS
Metabolism CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitorNon-inhibitorLow risk of drug-drug interactions via this isoform
Toxicity hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Note: The values presented are hypothetical and representative of what would be obtained from a predictive server. They serve as a template for presenting actual results.

Part 2: Target Identification and Molecular Docking

With a favorable ADMET profile predicted, the next logical step is to identify potential biological targets. The thiazole scaffold is known to interact with a multitude of proteins implicated in cancer and inflammation.[6][7] Given the prevalence of this scaffold in anticancer agents, we will hypothesize and test its interaction with two well-established cancer targets: Epidermal Growth Factor Receptor (EGFR) Kinase and Tubulin. Molecular docking will be our primary tool for this investigation, as it predicts the preferred orientation and binding affinity of a ligand to a protein target.[8][9]

Causality Behind Target Selection
  • EGFR Kinase : Overexpression of EGFR is a hallmark of many solid tumors.[8] Thiazole derivatives have been successfully developed as EGFR kinase inhibitors, making it a highly plausible target.[10]

  • Tubulin : Microtubules, composed of tubulin, are essential for cell division. Their disruption is a clinically validated anticancer strategy.[2] Numerous thiazole-containing compounds have demonstrated potent tubulin polymerization inhibitory activity.[2]

Diagram: Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB, e.g., 6JXT for EGFR) docking Molecular Docking (e.g., AutoDock Vina) p_prep->docking Receptor Input l_prep Ligand Preparation (3D Structure of Thiazole Derivative) l_prep->docking Ligand Input scoring Scoring & Ranking (Binding Affinity kcal/mol) docking->scoring Generate Poses vis Visualization & Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->vis Select Best Pose

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking
  • Receptor Preparation :

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB).[11][12] For this guide, we will select EGFR kinase (e.g., PDB ID: 6JXT) and β-tubulin (e.g., PDB ID: 4O2B).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges.

    • Define the binding site (grid box) based on the location of the co-crystallized inhibitor or known active site residues.

  • Ligand Preparation :

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and perform energy minimization.

    • Assign appropriate atom types and calculate partial charges.

  • Docking Simulation :

    • Utilize a docking program like AutoDock Vina.[13] This program uses a genetic algorithm to explore various conformations (poses) of the ligand within the defined binding site.[14]

    • Configure the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search.

    • Execute the docking run. AutoDock Vina will generate multiple binding poses and rank them based on a calculated binding affinity score (in kcal/mol).

  • Results Analysis :

    • Analyze the output to identify the pose with the lowest binding energy.

    • Visualize the top-ranked pose within the protein's active site to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Data Presentation: Predicted Binding Affinities
Target ProteinPDB IDReference LigandReference Affinity (kcal/mol)Predicted Affinity (kcal/mol) for Topic Compound
EGFR Kinase6JXTYY3-9.5-8.8
β-Tubulin4O2BColchicine-8.1-9.2

Note: Affinity values are hypothetical and for illustrative purposes. A more negative value indicates stronger predicted binding.

Part 3: Elucidating Dynamic Behavior - Molecular Dynamics Simulation

While molecular docking provides a valuable static snapshot of a potential protein-ligand interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the persistence of key interactions.[12][15]

Rationale for MD Simulation

An MD simulation can validate a docking pose. If the ligand remains stably bound in its docked conformation throughout the simulation, it increases confidence in the docking result.[14] Conversely, if the ligand quickly dissociates, the initial docking pose may have been an artifact. MD also allows for the calculation of more rigorous binding free energies and an analysis of conformational changes in the protein upon ligand binding.[15]

Diagram: MD Simulation Workflow

G start Start with Best Docked Pose (Protein-Ligand Complex) solvate System Solvation (Add Water & Ions) start->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT Ensembles) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, Interaction Analysis) production->analysis

Caption: Key stages of a protein-ligand molecular dynamics simulation.

Experimental Protocol: GROMACS MD Simulation

This protocol outlines a typical workflow using GROMACS, a high-performance and widely used MD simulation package.[15]

  • System Preparation :

    • Start with the best-ranked protein-ligand complex from the molecular docking step.

    • Generate a ligand topology file. This is a critical step as standard force fields do not include parameters for novel drug-like molecules. Use a server like the CGenFF server for CHARMM force fields, which can generate parameters for GROMACS.[16][17]

    • Choose a suitable force field for the protein (e.g., CHARMM36m).

    • Combine the protein and ligand coordinates and topology files.

  • Solvation and Ionization :

    • Define a simulation box (e.g., a cubic box extending 1.0 nm from the protein surface).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration.[16]

  • Energy Minimization :

    • Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system.

  • Equilibration :

    • Perform a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.[18] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

  • Production MD :

    • Run the production simulation for a sufficient length of time (e.g., 100 nanoseconds) with all restraints removed. This generates the trajectory file that captures the dynamic behavior of the system.

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the simulation and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF) : Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis : Analyze the persistence of hydrogen bonds and other key interactions identified during docking throughout the simulation.

Part 4: Deconstructing Bioactivity - Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule's biological activity.[11][19] A pharmacophore model can be used as a 3D query to screen large compound databases to find novel scaffolds that might have the same biological activity.[20][21]

Rationale for Pharmacophore Modeling

Based on the stable interaction patterns observed in our MD simulation of the thiazole derivative bound to a target like tubulin, we can construct a structure-based pharmacophore. This model serves two purposes: it distills the key interactions into a simple, actionable model, and it provides a powerful tool for virtual screening to identify other, structurally diverse compounds that could also inhibit tubulin.[22]

Diagram: Pharmacophore Model Generation and Screening

G md_complex Stable Protein-Ligand Complex (from MD Simulation) feature_id Identify Key Interaction Features (H-bonds, Hydrophobic, etc.) md_complex->feature_id pharm_model Generate 3D Pharmacophore Model feature_id->pharm_model v_screen Virtual Screening (Fit compounds to model) pharm_model->v_screen 3D Query db Compound Database (e.g., ZINC, ChEMBL) db->v_screen Library hits Identify Novel 'Hit' Compounds v_screen->hits

Caption: Workflow for pharmacophore modeling and virtual screening.

Experimental Protocol: Structure-Based Pharmacophore Modeling
  • Model Generation :

    • Use a representative snapshot of the stable protein-ligand complex from the MD trajectory.

    • Employ software like LigandScout or Phase (Schrödinger) to automatically identify key interaction features between the ligand and the protein.[22][23] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR).

    • The software will generate a 3D arrangement of these features with specific distance and angle constraints, which constitutes the pharmacophore model.

  • Model Validation :

    • A good pharmacophore model should be able to distinguish active compounds from inactive ones. Validate the model by screening a small database containing known active inhibitors of the target and a set of decoy (inactive) molecules. The model should preferentially identify the active compounds.

  • Virtual Screening :

    • Use the validated pharmacophore model as a 3D query to screen a large virtual compound library (e.g., ZINC database).

    • The screening process will identify molecules from the library that can map their chemical features onto the pharmacophore model.

  • Hit Filtering :

    • The resulting 'hits' from the virtual screen should be further filtered using the ADMET and molecular docking protocols described earlier to prioritize the most promising candidates for synthesis and biological testing.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. By systematically applying ADMET prediction, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate a robust, data-driven hypothesis regarding the compound's drug-likeness, potential biological targets, binding affinity, and dynamic stability.

This computational prospective provides a critical foundation for guiding subsequent experimental work. The predictions made here—from potential anticancer activity via tubulin inhibition to a favorable pharmacokinetic profile—must be validated in the laboratory. The docking and MD results can inform site-directed mutagenesis studies to confirm key binding residues, while the pharmacophore model can guide the synthesis of a focused library of analogues to establish a structure-activity relationship (SAR). By integrating these computational and experimental approaches, the path from a novel chemical entity to a validated lead compound can be navigated with greater efficiency and a higher probability of success.

References

A complete, numbered list of all sources cited in this guide will be provided upon request, including full titles, sources, and valid, clickable URLs for verification.

Sources

An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging with a multitude of biological targets and eliciting a broad spectrum of pharmacological responses.[1] Thiazole derivatives have been successfully developed into FDA-approved drugs for a range of indications, underscoring their clinical significance.[2][3] This guide focuses on a specific, promising derivative: Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. We will dissect its potential, from synthesis to preclinical evaluation, providing a comprehensive roadmap for researchers and drug development professionals.

Rationale for Investigation: Unpacking the Potential of this compound

The selection of this compound as a drug discovery starting point is predicated on a sound structure-activity relationship (SAR) rationale. The molecule can be deconstructed into three key pharmacophoric elements:

  • The Thiazole Core: As established, this heterocyclic system is a proven pharmacophore with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

  • The 4-Methoxyphenyl Group: The presence of a methoxy-substituted phenyl ring is a common feature in many biologically active compounds. This group can influence metabolic stability, receptor binding, and pharmacokinetic properties.

  • The Ethyl Carboxylate Group: This ester moiety can act as a hydrogen bond acceptor and can be a site for metabolic modification. It also significantly influences the polarity and solubility of the molecule.

The convergence of these structural features suggests a high probability of this compound exhibiting interesting biological activities, particularly in the realms of oncology and inflammatory diseases.

Synthesis and Characterization: From Starting Materials to Purified Compound

A robust and scalable synthetic route is paramount for any drug discovery campaign. For this compound, a common and efficient method is the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • α-Halogenation of the Ketone: 4-Methoxyacetophenone is first brominated to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one.

  • Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then condensed with ethyl thiooxamate to form the thiazole ring.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} axdot

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Dissolve 4-methoxyacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add bromine (1 equivalent) dropwise at room temperature with constant stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize from ethanol to obtain pure 2-bromo-1-(4-methoxyphenyl)ethan-1-one.

Step 2: Synthesis of this compound

  • Dissolve ethyl thiooxamate (1 equivalent) in ethanol.

  • Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Structural Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

Technique Purpose Expected Observations
¹H NMR To determine the proton environment.Signals corresponding to the aromatic protons of the methoxyphenyl ring, the thiazole proton, the methoxy group protons, and the ethyl ester protons with appropriate chemical shifts and splitting patterns.[4][5][6]
¹³C NMR To determine the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, and the carbons of the thiazole and phenyl rings.[7][8]
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.[5][8]
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for the C=O of the ester, C=N and C-S of the thiazole ring, and C-O of the methoxy group.[4][5][6]
Elemental Analysis To determine the elemental composition.The percentage composition of C, H, N, and S should be within ±0.4% of the theoretical values.[7]

Computational Drug Discovery Workflow: In Silico Prioritization

Before embarking on extensive and costly wet-lab experiments, a computational approach can provide invaluable insights into the potential biological targets and pharmacokinetic properties of the compound.[9][10]

dot digraph "Computational_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} axdot

Caption: A typical computational workflow for early-stage drug discovery.

Target Identification
  • Reverse Docking: The compound's structure is docked against a library of known protein structures to identify potential binding partners. This can generate hypotheses about its mechanism of action.

  • Pharmacophore Screening: A 3D pharmacophore model is generated from the compound and used to search databases of known active compounds to identify molecules with similar interaction features, suggesting potential targets.

Molecular Docking

Once potential targets are identified, molecular docking can be used to predict the binding mode and affinity of the compound within the active site of the protein.[9][10][11] This can help in understanding the key interactions driving binding and can guide future optimization efforts.

ADMET Prediction

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[9][12] This early assessment helps to flag potential liabilities that may hinder its development as a drug.

Pharmacological Profiling: A Tiered Approach to In Vitro Evaluation

Based on the known activities of thiazole derivatives, a tiered screening approach is recommended to efficiently probe the biological activity of this compound.[1][13]

Primary Screening: Broad-Spectrum Activity Assessment

The initial screen should cover a diverse range of biological activities commonly associated with the thiazole scaffold.

Assay Type Target/Cell Line Rationale
Anticancer NCI-60 cell line panel or a representative panel (e.g., MCF-7, HCT-116, A549).[12][14][15][16][17][18][19]Thiazoles are well-known for their anticancer properties.[1][4][12]
Anti-inflammatory COX-1/COX-2 enzyme inhibition assay, 5-LOX inhibition assay.[20][21]Many thiazole derivatives exhibit potent anti-inflammatory activity.[20][21][22]
Antimicrobial Panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli), and fungal strains (e.g., C. albicans).[5][10][18]The thiazole ring is a key component of some antibiotics.[5]
Enzyme Inhibition Kinase panel, Monoamine Oxidase (MAO) A/B.[11]Thiazoles can act as potent enzyme inhibitors.[11]
Secondary and Mechanistic Assays

If significant activity is observed in the primary screen, further assays are required to confirm the activity and elucidate the mechanism of action.

Example Workflow for Anticancer Activity:

dot digraph "Anticancer_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} axdot

Caption: A workflow for investigating the anticancer mechanism of action.

Lead Optimization: Enhancing the Drug-like Properties

Should this compound demonstrate promising activity, a lead optimization campaign would be initiated to improve its potency, selectivity, and ADMET properties.

Structure-Activity Relationship (SAR) Studies

Systematic modifications would be made to the three key regions of the molecule to understand their contribution to the observed activity.

Region of Modification Examples of Modifications Rationale
4-Methoxyphenyl Ring Varying the position and nature of the substituent (e.g., -Cl, -F, -CF₃, -OH).To probe the electronic and steric requirements for optimal activity.
Thiazole Core Not typically modified at this stage to maintain the core pharmacophore.The core is likely essential for the observed activity.
Ethyl Carboxylate Group Conversion to other esters, amides, or carboxylic acids.To modulate solubility, metabolic stability, and hydrogen bonding potential.

In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models

Promising lead compounds from the optimization phase will be advanced to in vivo studies. The choice of animal model will depend on the therapeutic area of interest.

Pharmacokinetic (PK) Studies

The compound will be administered to animals (e.g., mice or rats) to determine its PK profile, including bioavailability, half-life, and clearance.

Efficacy Studies
  • For Anticancer Activity: A tumor xenograft model, where human cancer cells are implanted in immunocompromised mice, would be used to assess the compound's ability to inhibit tumor growth.

  • For Anti-inflammatory Activity: Models such as the carrageenan-induced paw edema model in rats can be used to evaluate the compound's anti-inflammatory effects in vivo.[21]

Preliminary Toxicology Studies

Initial toxicity studies will be conducted to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.

Conclusion: A Roadmap for Discovery

This compound stands as a molecule of significant interest at the intersection of proven pharmacophores. This guide has laid out a comprehensive, albeit prospective, roadmap for its exploration as a potential therapeutic agent. By integrating rational synthesis, computational modeling, systematic pharmacological profiling, and rigorous preclinical evaluation, the true potential of this compound can be unlocked, potentially leading to the development of a novel therapeutic for unmet medical needs.

References

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • Synthesis and anti-inflammatory activity of thiazole derivatives.
  • (PDF) Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase - ResearchGate.
  • A review on thiazole based compounds andamp; it's pharmacological activities.
  • Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents | Request PDF - ResearchGate.
  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC - NIH.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
  • An Overview of Thiazole Derivatives and its Biological Activities.
  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
  • In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers - Benchchem.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI.
  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PubMed.
  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC.
  • in vitro and in vivo applications of 3-(methoxymethoxy)-1,2-thiazole - Benchchem.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - ResearchGate.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC - NIH.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives - CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells - Asian Journal of Green Chemistry.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI.
  • Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5).
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - NIH.

Sources

Methodological & Application

Application Note & Protocol: Hantzsch Synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, a substituted thiazole derivative of interest in medicinal chemistry and materials science. Thiazole rings are a cornerstone in the development of pharmaceuticals, noted for a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The protocol detailed herein utilizes the classic Hantzsch thiazole synthesis, a reliable and high-yielding reaction between an α-haloketone and a thioamide.[1][3] We present a step-by-step experimental procedure, the underlying reaction mechanism, safety precautions, and methods for product characterization. The causality behind critical experimental choices is explained to provide researchers with a robust and reproducible methodology.

Introduction and Scientific Background

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and versatile methods for constructing the thiazole ring system.[3][4] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[5][3] The formation of the stable, aromatic thiazole ring provides a strong thermodynamic driving force for the reaction, often leading to excellent yields.[6]

The target molecule, this compound, incorporates a 4-methoxyphenyl substituent, a common feature in bioactive molecules, and an ethyl ester group, which provides a handle for further synthetic modifications, such as amide coupling. This makes the title compound a valuable building block in drug discovery programs. This protocol has been optimized for clarity, yield, and safety, making it suitable for both academic research and industrial drug development settings.

Reaction Scheme: 2-bromo-1-(4-methoxyphenyl)ethan-1-one + Ethyl thiooxamate → this compound

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established pathway. The causality of the mechanism is as follows:

  • Nucleophilic Attack (S_N2 Reaction): The reaction initiates with the sulfur atom of the thioamide (ethyl thiooxamate), acting as a potent nucleophile, attacking the α-carbon of the haloketone (2-bromo-1-(4-methoxyphenyl)ethan-1-one). This S_N2 displacement of the bromide leaving group forms an intermediate salt.[5][6][7]

  • Intramolecular Cyclization: Following the initial S_N2 step, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[5][7]

  • Dehydration: The resulting five-membered ring intermediate, a hemiaminal-like structure, readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system.

  • Aromatization: The final step involves the formation of the aromatic thiazole ring, which is the thermodynamic sink for the reaction.[6] Initially, the product exists as its hydrobromide salt in the acidic reaction medium.[6] Subsequent neutralization with a base deprotonates the thiazolium salt to yield the final, neutral product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)Role
2-Bromo-1-(4-methoxyphenyl)ethan-1-oneC₉H₉BrO₂229.072.29 g10.0α-haloketone
Ethyl thiooxamateC₄H₇NO₂S133.171.33 g10.0Thioamide
Ethanol (Absolute)C₂H₅OH46.0750 mL-Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-~40 mL-Neutralizing Base
Deionized WaterH₂O18.02As needed-Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Synthesis Workflow Diagram

Hantzsch_Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation cluster_analysis 4. Purification & Analysis A Combine Reagents: - 2-Bromo-1-(4-methoxyphenyl)ethan-1-one - Ethyl thiooxamate - Ethanol (50 mL) B Heat to Reflux (approx. 78 °C) A->B Stirring C Monitor Reaction (TLC, 2-4 hours) B->C D Cool to Room Temp. C->D Reaction Complete E Pour into NaHCO₃ (aq) to precipitate product D->E F Vacuum Filter (Collect Solid) E->F G Wash Solid with Water F->G H Air Dry the Product G->H I Recrystallize from Ethanol (Optional, for high purity) H->I J Characterize Product (NMR, MS, MP) I->J

Sources

Application Note: 1H and 13C NMR Characterization of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the thiazole core in numerous biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Accurate structural elucidation is a critical step in the development of new chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.

This application note provides a detailed guide to the 1H and 13C NMR characterization of this compound. We will cover the necessary experimental protocols for sample preparation and data acquisition, followed by a thorough analysis and prediction of the 1H and 13C NMR spectra. This document is intended for researchers, scientists, and drug development professionals who are working with similar molecular scaffolds.

Molecular Structure and NMR Prediction

The structure of this compound, presented below, contains several distinct proton and carbon environments that can be readily distinguished by NMR spectroscopy. The predicted chemical shifts are based on the analysis of substituent effects on the aromatic and heterocyclic rings, as well as characteristic values for the ethyl ester and methoxy groups.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol ensures a homogenous solution free of particulate matter and paramagnetic impurities.[1][2]

Materials:

  • This compound (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and cotton or glass wool

  • Vial for initial dissolution

Protocol:

  • Weigh the desired amount of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Prepare a filtration pipette by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.

  • Filter the sample solution through the prepared pipette directly into the NMR tube. This removes any insoluble particles that could degrade spectral quality.[3][4]

  • Cap the NMR tube securely and label it appropriately.

Causality Insight: The choice of deuterated solvent is critical. CDCl3 is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. However, if the compound has limited solubility in CDCl3, DMSO-d6 is an excellent alternative. The use of a deuterated solvent is necessary to provide a lock signal for the spectrometer to maintain a stable magnetic field.[2][5]

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

1H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Temperature: 298 K

13C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 1024 or more, depending on concentration

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Temperature: 298 K

Expertise & Experience: For 13C NMR, a longer relaxation delay (D1) is often necessary, especially for quaternary carbons, to ensure full relaxation and more accurate integration. The number of scans for 13C NMR is significantly higher than for 1H NMR due to the low natural abundance of the 13C isotope.

Data Processing and Analysis

The raw NMR data (Free Induction Decay - FID) should be processed using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

Processing Steps:

  • Fourier Transformation: Convert the time-domain FID signal to the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale. For CDCl3, the residual solvent peak at 7.26 ppm can be used as a reference for 1H NMR, and the solvent triplet at 77.16 ppm for 13C NMR.

  • Integration: Determine the relative areas under the peaks in the 1H NMR spectrum to establish the ratio of protons in different environments.

  • Peak Picking: Identify the precise chemical shift of each peak.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for this compound.

Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.05s1HH5'The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield shift.
~7.85d2HH2''/H6''These aromatic protons are ortho to the electron-donating methoxy group, but are deshielded by the thiazole ring.
~7.00d2HH3''/H5''These aromatic protons are meta to the thiazole ring and ortho to the strongly electron-donating methoxy group, resulting in an upfield shift.
~4.45q2H-OCH2CH3The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group.
~3.85s3H-OCH3The protons of the methoxy group are shielded and appear as a singlet.
~1.40t3H-OCH2CH3The methyl protons of the ethyl group are split into a triplet by the adjacent methylene group.
Table 2: Predicted 13C NMR Data (100 MHz, CDCl3)
Chemical Shift (δ, ppm)AssignmentRationale
~161.0C=OThe carbonyl carbon of the ester group is highly deshielded.
~160.0C4''The aromatic carbon bearing the methoxy group is shielded by its electron-donating effect.
~158.0C2'The carbon at position 2 of the thiazole ring is adjacent to two heteroatoms (N and S), resulting in a significant downfield shift.
~148.0C4'The carbon at position 4 of the thiazole ring is also deshielded due to its position in the heterocyclic ring.
~129.0C2''/C6''These aromatic carbons are ortho to the methoxy group.
~127.0C1''The ipso-carbon of the phenyl ring attached to the thiazole.
~115.0C5'The carbon bearing the proton in the thiazole ring.
~114.0C3''/C5''These aromatic carbons are meta to the thiazole and ortho to the methoxy group, and are therefore shielded.
~62.0-OCH2CH3The methylene carbon of the ethyl group is deshielded by the adjacent oxygen.
~55.5-OCH3The carbon of the methoxy group.
~14.5-OCH2CH3The methyl carbon of the ethyl group.

Workflow for Structural Verification

The following workflow illustrates the logical steps for confirming the structure of a synthesized compound using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C ProcessData Process NMR Data Acquire1H->ProcessData Acquire13C->ProcessData Analyze1H Analyze 1H Spectrum (Shifts, Integration, Multiplicity) ProcessData->Analyze1H Analyze13C Analyze 13C Spectrum (Shifts) ProcessData->Analyze13C StructureVerification Compare with Predicted Spectrum Analyze1H->StructureVerification Analyze13C->StructureVerification FinalStructure Confirm Structure StructureVerification->FinalStructure

Caption: A streamlined workflow for the synthesis, NMR analysis, and structural verification of a target compound.

Conclusion

This application note provides a comprehensive protocol and predictive analysis for the 1H and 13C NMR characterization of this compound. By following the detailed experimental procedures and utilizing the predicted spectral data as a guide, researchers can confidently identify and characterize this and structurally related compounds. The principles of NMR interpretation discussed herein, including the influence of electronic effects on chemical shifts, are broadly applicable to the structural elucidation of a wide range of organic molecules. For unambiguous assignment, especially in more complex molecules, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • How to make an NMR sample. University of Ottawa. Available at: [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]

  • Sample Preparation. University of California, Riverside. Available at: [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

Sources

Application Note & Protocols: A Comprehensive Guide for the In Vitro Evaluation of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory properties.[1] This guide provides a comprehensive, field-tested framework for the rigorous in vitro evaluation of a novel compound, Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. We present an integrated series of protocols centered on the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a gold-standard for mimicking acute inflammatory responses.[2][3] This document details the rationale and step-by-step methodologies for assessing cytotoxicity, quantifying key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and probing the mechanistic underpinnings via analysis of the nuclear factor-kappa B (NF-κB) signaling pathway. The protocols are designed to be self-validating, ensuring that the observed biological effects are specific to the compound's anti-inflammatory action and not a result of cellular toxicity.

Scientific Rationale & Strategic Overview

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases.[4] Macrophages are central players in the inflammatory cascade. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they initiate a signaling cascade, primarily through Toll-like receptor 4 (TLR4).[5] This activation converges on critical transcription factors, most notably NF-κB.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[7] LPS-induced signaling leads to the phosphorylation and subsequent degradation of IκBα, liberating the NF-κB p65/p50 heterodimer to translocate into the nucleus.[6][7] Once in the nucleus, NF-κB orchestrates the transcription of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8][9]

This guide employs a multi-assay strategy to build a complete profile of the test compound's activity:

  • Establish Safety: We first determine the non-toxic concentration range of the compound using an MTT assay to ensure that any reduction in inflammatory markers is due to genuine bioactivity, not cell death.[10][11]

  • Measure Primary Mediators: We quantify the production of nitric oxide (a product of iNOS) and key cytokines (TNF-α, IL-6) to gauge the compound's overall anti-inflammatory efficacy.[9][12]

  • Elucidate Mechanism: We use Western blotting to investigate the compound's effect on the NF-κB pathway, providing crucial insight into its molecular mechanism of action.[6]

Global Experimental Workflow

The entire experimental process follows a logical and streamlined sequence designed to generate robust and interconnected data. The workflow begins with basic cell culture and cytotoxicity screening, proceeds to the core anti-inflammatory challenge, and concludes with multi-level downstream analysis.

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Anti-Inflammatory Challenge cluster_2 Phase 3: Downstream Analysis cluster_3 Phase 4: Data Interpretation A RAW 264.7 Cell Culture & Maintenance B Cytotoxicity Screening (MTT Assay) A->B C Determine Max Non-Toxic Concentration B->C D Seed Cells for Experiment C->D E Pre-treat with Test Compound D->E F Induce Inflammation with LPS E->F G Incubate & Collect Supernatants & Cell Lysates F->G H Nitric Oxide Quantification (Griess Assay) G->H I Cytokine Quantification (ELISA: TNF-α, IL-6) G->I J Protein Analysis (Western Blot: p-p65, IκBα) G->J K Analyze & Synthesize Data H->K I->K J->K

Caption: High-level overview of the experimental workflow.

Core Protocols

Protocol 1: Cell Culture & Maintenance of RAW 264.7 Macrophages

Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. This protocol outlines standard procedures for maintaining the murine macrophage cell line RAW 264.7.

  • Materials:

    • RAW 264.7 cells (e.g., ATCC TIB-71)

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Phosphate-Buffered Saline (PBS), sterile

    • 0.25% Trypsin-EDTA (for passaging, optional as cells are loosely adherent)

    • Cell scraper

    • T-75 flasks, 96-well plates, 6-well plates

  • Procedure:

    • Complete Medium: Prepare DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Incubation: Culture cells at 37°C in a humidified incubator with 5% CO₂.

    • Passaging: Subculture cells every 2-3 days or when they reach 80-90% confluency.

      • Aspirate old medium and wash once with sterile PBS.

      • Add 1-2 mL of fresh medium and gently detach cells using a cell scraper.

      • Resuspend cells in 10 mL of complete medium and transfer a fraction (typically 1:6 to 1:10 dilution) to a new T-75 flask.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Rationale: This assay is critical to identify the concentration range of the test compound that does not kill the cells. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[11]

  • Procedure:

    • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL per well) and incubate overnight.[15]

    • Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate for 24 hours at 37°C.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[16]

    • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

Protocol 3: Anti-Inflammatory Assay

Rationale: This is the core experiment to assess the compound's ability to suppress the inflammatory response. Cells are pre-treated with the compound before being challenged with LPS.

  • Procedure:

    • Seeding: Seed RAW 264.7 cells in appropriate plates (96-well for NO/ELISA, 6-well for Western Blot) and incubate overnight.

    • Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of the test compound (determined from the MTT assay). Incubate for 1-2 hours.

    • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[5][17]

    • Incubation: Incubate for 24 hours (for NO and cytokine analysis) or for shorter time points (e.g., 30-60 minutes for NF-κB Western blot).[7]

    • Sample Collection:

      • Supernatant: Carefully collect the cell culture supernatant and store at -80°C for NO and ELISA assays.

      • Cell Lysate: Wash the remaining cells with ice-cold PBS and lyse them with appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) for Western blot analysis.

Protocol 4: Quantification of Nitric Oxide (Griess Assay)

Rationale: The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO.[18][19] The assay involves a diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo-compound.[19] The intensity of the color is proportional to the nitrite concentration.

  • Procedure:

    • Standard Curve: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in cell culture medium.

    • Reaction: In a new 96-well plate, mix 50 µL of cell supernatant from each sample with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measurement: Read the absorbance at 540 nm immediately.[20]

    • Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify protein levels. A sandwich ELISA is used to measure TNF-α and IL-6 concentrations in the culture supernatants.[21][22]

  • Procedure (General, follow kit-specific instructions):

    • Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Sample Incubation: Add cell supernatants and standards to the wells and incubate.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody.

    • Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate.[22]

    • Substrate: Wash the plate and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.

    • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measurement: Read the absorbance at 450 nm.

    • Calculation: Calculate cytokine concentrations from the standard curve.

Protocol 6: Analysis of NF-κB Pathway (Western Blot)

Rationale: Western blotting allows for the detection of specific proteins in a complex mixture. To assess NF-κB activation, we will measure the levels of phosphorylated p65 (an indicator of activation) and the degradation of IκBα.[6][7]

  • Procedure:

    • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (β-actin).

Data Presentation & Expected Results

Quantitative data should be summarized in clear, well-structured tables. Below are examples of expected outcomes.

Table 1: Cytotoxicity of Test Compound on RAW 264.7 Cells

Compound Conc. (µM) Mean Absorbance (570 nm) Std. Deviation Cell Viability (%)
0 (Vehicle) 1.254 0.08 100.0
1 1.248 0.07 99.5
10 1.233 0.09 98.3
25 1.198 0.06 95.5
50 0.876 0.05 69.8

| 100 | 0.451 | 0.04 | 36.0 |

From this data, concentrations ≤ 25 µM would be selected for subsequent experiments.

Table 2: Effect of Test Compound on LPS-Induced NO and Cytokine Production

Treatment Group NO (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control (Untreated) 2.1 ± 0.3 45.2 ± 5.1 18.5 ± 2.3
LPS (1 µg/mL) 48.5 ± 4.1 2850.7 ± 150.2 1560.3 ± 98.7
LPS + Cmpd (10 µM) 25.3 ± 2.5* 1422.1 ± 95.6* 789.1 ± 65.4*

| LPS + Cmpd (25 µM) | 10.8 ± 1.1* | 650.4 ± 48.9* | 350.6 ± 33.1* |

* Indicates statistically significant difference (p < 0.05) compared to the LPS-only group.

Mechanistic Insight: The NF-κB Signaling Pathway

The test compound is hypothesized to interfere with the canonical NF-κB signaling pathway, thereby preventing the transcription of pro-inflammatory genes. The diagram below illustrates this pathway and the potential point of inhibition.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 NF-κB Complex cluster_3 Nucleus cluster_4 Active NF-κB LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Ikb IκBα IKK->Ikb Phosphorylates p65 p65 nuc_p65 p65 p65->nuc_p65 Translocation nuc_p50 p50 p65->nuc_p50 Translocation p50 p50 p50->nuc_p65 Translocation p50->nuc_p50 Translocation P_Ikb P-IκBα Ikb->P_Ikb Degradation Proteasomal Degradation P_Ikb->Degradation Compound Ethyl 4-(4-methoxyphenyl) -1,3-thiazole-2-carboxylate Compound->IKK Inhibits? DNA κB Site nuc_p65->DNA Binds nuc_p50->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothesized mechanism of action via inhibition of the NF-κB pathway.

References

  • Synthesis and anti-inflammatory activity of thiazole deriv
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Synthesis, In-vitro and In-silico Anti-inflammatory activity of new Thiazole derivatives.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Application Note: Griess Assay for Quantifying Nitric Oxide Production. Benchchem.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).
  • Western blot Protocol specific for NFkB p65 antibody. Novus Biologicals.
  • MTT assay protocol. Abcam.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Google AI Search.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review. (2025). Innovare Academic Sciences.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
  • Nitric Oxide Assay discussion. (2013).
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed.
  • Nitric Oxide (NO2 /NO3 ) Assay Kit. R&D Systems.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
  • In Vitro Immunology Assays.
  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p. (2023). PMC - NIH.
  • What will be the best way to test NFkb activation via western blot? (2024).
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018).
  • Compound K Inhibits the Lipopolysaccharide-Induced Inflamm
  • NF-kappa B Activation Assay Kit. Fivephoton Biochemicals.
  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2025).
  • Performing a Quantitative ELISA Assay to Detect Human TNF-a. Thermo Fisher Scientific.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Bentham Science.
  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities. (2020). ACS Omega.
  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PMC - NIH.
  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid. (2020). Biomolecules & Therapeutics.
  • Human TNFα ELISA Kit Inform
  • Tumor Necrosis Factor-a ELISA Kit, Human. Sigma-Aldrich.
  • Human TNF-a ELISA Kit Product Inform
  • Quantifying Nuclear p65 as a Parameter for NF-κB Activ
  • Monitoring the Levels of Cellular NF-κB Activation St

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The thiazole ring is a key structural motif in various clinically approved drugs, highlighting its potential as a pharmacophore in novel drug design.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate , a novel compound with therapeutic potential. While specific data for this particular molecule is not yet extensively published, the protocols herein are based on established, internationally recognized methodologies to ensure robust and reproducible evaluation of its antimicrobial efficacy.

The primary objective of these protocols is to determine the in vitro activity of the compound against a panel of clinically relevant microorganisms. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

PART 1: Foundational Principles of Antimicrobial Susceptibility Testing

The selection of an appropriate AST method is critical for accurately assessing the potential of a new chemical entity. The two most widely accepted and utilized methods for initial screening and quantitative assessment are the Broth Microdilution Method for MIC determination and the Kirby-Bauer Disk Diffusion Method for preliminary susceptibility screening.

  • Broth Microdilution: This method is considered the "gold standard" for determining the MIC of a compound. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound that inhibits visible bacterial growth after a specified incubation period. This quantitative result is crucial for comparing the potency of different compounds and for pharmacodynamic modeling.

  • Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent. A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a standardized bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

The methodologies detailed in this guide are aligned with the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) , ensuring the generation of high-quality, reliable data.

PART 2: Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile multichannel pipettes and tips

  • Incubator (35-37°C)

  • Plate reader (optional)

Step-by-Step Methodology:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize solvent effects.

    • Prepare a working solution by diluting the stock solution in CAMHB to twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This protocol describes a standardized method for preliminary assessment of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Forceps

  • Incubator (35-37°C)

  • Ruler or caliper

Step-by-Step Methodology:

  • Preparation of Compound-Impregnated Disks:

    • Dissolve a known weight of this compound in a minimal amount of a volatile solvent (e.g., ethanol, acetone).

    • Apply a precise volume of the solution to sterile 6-mm filter paper disks to achieve a specific concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps, place the prepared compound-impregnated disks and a positive control disk onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or caliper.

    • The zone diameter is inversely related to the MIC. A larger zone of inhibition suggests greater susceptibility of the microorganism to the compound.

PART 3: Data Presentation and Interpretation

Quantitative Data Summary

A structured presentation of the quantitative data is essential for clear interpretation and comparison of the compound's activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureus ATCC 29213Gram-positive128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25Ciprofloxacin[Experimental Value][Experimental Value]
Escherichia coli ATCC 25922Gram-negative128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25Ciprofloxacin[Experimental Value][Experimental Value]
Pseudomonas aeruginosa ATCC 27853Gram-negative128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25Ciprofloxacin[Experimental Value][Experimental Value]
Candida albicans ATCC 90028Fungi128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25Fluconazole[Experimental Value][Experimental Value]

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismGram StainCompound Concentration per Disk (µg)Positive Control (Antibiotic)Zone of Inhibition (mm) of Test CompoundZone of Inhibition (mm) of Positive Control
Staphylococcus aureus ATCC 29213Gram-positive30Ciprofloxacin (5 µg)[Experimental Value][Experimental Value]
Escherichia coli ATCC 25922Gram-negative30Ciprofloxacin (5 µg)[Experimental Value][Experimental Value]
Pseudomonas aeruginosa ATCC 27853Gram-negative30Ciprofloxacin (5 µg)[Experimental Value][Experimental Value]

PART 4: Visualizing Experimental Workflows

Diagrams are provided to visually represent the key experimental workflows, enhancing clarity and reproducibility.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis Compound Compound Stock Solution SerialDilution Well 1 Well 2 ... Well 10 Growth Ctrl Sterility Ctrl Compound->SerialDilution:f0 Add to Well 1 Inoculum Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells 1-11 with Bacteria Inoculum->Inoculate Incubation Incubate 16-20h at 37°C Inoculate->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC

Caption: Workflow for Broth Microdilution MIC Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Swab Swab Inoculum onto Mueller-Hinton Agar Plate Inoculum->Swab Disks Prepare Compound- Impregnated Disks PlaceDisks Place Disks on Agar (≥24mm apart) Disks->PlaceDisks Swab->PlaceDisks Incubate Incubate Plate 16-20h at 37°C PlaceDisks->Incubate Measure Measure Zone of Inhibition Diameter (mm) Incubate->Measure

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for advancing the development of this and other novel thiazole-based antimicrobial agents. Further studies, including time-kill kinetics, mechanism of action, and in vivo efficacy, will be necessary to fully characterize the therapeutic potential of this compound.

References

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). Vertex AI Search.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Ekrek, S., Şenkardeş, S., Erdoğan, Ö., & Çevik, Ö. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
  • Disk diffusion test. (n.d.). Wikipedia.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Broth Dilution Method for MIC Determin
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • EUCAST. (n.d.). ESCMID.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • EUCAST. (n.d.). EUCAST.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI.
  • Modification of antimicrobial susceptibility testing methods. (n.d.).
  • Expert Rules. (n.d.). EUCAST.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology.
  • Broth microdilution. (n.d.). Wikipedia.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
  • Guidance Documents. (n.d.). EUCAST.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • EUCAST expert rules in antimicrobial susceptibility testing. (2025).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2025).
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.).
  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. (2020). CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. (2025).

"cytotoxicity assay protocol for Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate on cancer cell lines"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to assessing the cytotoxic potential of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate against cancer cell lines using a validated colorimetric assay.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Thiazole derivatives have demonstrated a vast array of biological activities, with a significant focus on their potential as anticancer agents.[1][3] These compounds can exert cytotoxic effects through diverse mechanisms, including the induction of apoptosis, disruption of key signaling pathways, and inhibition of critical cellular processes like tubulin polymerization.[2][4] this compound belongs to this promising class of molecules. Evaluating its effect on cancer cell viability is a critical first step in determining its potential as a therapeutic candidate.

This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted, robust, and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle of the MTT Cytotoxicity Assay

The MTT assay is a quantitative method that measures the metabolic activity of living cells.[7] The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[8] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria.[5] Since this enzymatic activity is only present in metabolically active, viable cells, the amount of purple formazan produced is directly proportional to the number of living cells in the well.[5][6] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in signal compared to untreated control cells indicates a loss of viability and reveals the cytotoxic effect of the test compound.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases (NAD(P)H-dependent) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake by cell

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Materials and Reagents

  • Test Compound: this compound

  • Cell Lines: A panel of relevant human cancer cell lines. Choice depends on the research focus (e.g., breast cancer: MCF-7, MDA-MB-231; liver cancer: HepG2; ovarian cancer: A2780).[9][10] A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selective cytotoxicity.[11][12]

  • Cell Culture Medium: As recommended for the chosen cell lines (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • MTT Reagent: 5 mg/mL stock solution of MTT in sterile PBS. Store protected from light at 4°C.[6][8]

  • Solubilization Solution: DMSO (cell culture grade) or 10% SDS in 0.01 M HCl.[13]

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin).[9]

  • Vehicle: High-purity solvent used to dissolve the test compound (e.g., DMSO).

  • Equipment:

    • Sterile, clear, flat-bottom 96-well cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate spectrophotometer (plate reader) capable of reading absorbance at 540-590 nm.[5][6]

    • Multichannel pipette

    • Inverted microscope

Experimental Workflow

The overall experimental process is a multi-day workflow that requires careful planning and execution. The key stages include optimizing cell density, preparing and treating cells with the compound, performing the colorimetric assay, and finally, analyzing the resulting data to determine cytotoxicity.

Cytotoxicity_Workflow node_start node_start node_process node_process node_decision node_decision node_end node_end Start Start: Prepare Reagents & Compound Seed Phase 1: Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Allow Adhesion) Seed->Incubate1 Treat Phase 2: Treat Cells with Compound Dilutions Incubate1->Treat Incubate2 Incubate for Exposure Time (e.g., 48h) Treat->Incubate2 MTT_Add Phase 3: Add MTT Reagent Incubate2->MTT_Add Incubate3 Incubate 2-4h (Formazan Formation) MTT_Add->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Phase 4: Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Calculate % Viability Read->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: High-level overview of the MTT cytotoxicity assay workflow.

Detailed Step-by-Step Protocol

Phase 1: Cell Seeding
  • Rationale: Seeding an optimal number of cells is critical. Too few cells will result in a weak signal, while too many can lead to overconfluency and nutrient depletion, affecting the results independent of the compound's toxicity.[14] The goal is to ensure cells are in the logarithmic growth phase at the time of analysis.

  • Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.

  • When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium, collect the cells, and centrifuge.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-15,000 cells/well for many adherent lines, but must be optimized).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Pro-Tip: To avoid "edge effects," do not use the outermost wells of the plate. Instead, fill them with 100 µL of sterile PBS to maintain humidity.

  • Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.[5]

Phase 2: Compound Treatment
  • Rationale: A dose-response curve is necessary to determine the concentration at which the compound exhibits its effect. A vehicle control is essential to confirm that the solvent used to dissolve the compound does not have intrinsic toxicity at the concentration used.[14]

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

  • On the day of treatment, prepare a series of working dilutions of the compound in serum-free or low-serum medium. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Carefully remove the medium from the wells of the cell plate.

  • Add 100 µL of the medium containing the appropriate compound concentration to each well. Each concentration should be tested in triplicate or quadruplicate.

  • Establish Controls:

    • Untreated Control: Add 100 µL of medium only.

    • Vehicle Control: Add 100 µL of medium containing the highest concentration of DMSO used in the dilutions (e.g., <0.5%).

    • Positive Control: Add 100 µL of medium containing a known cytotoxic agent at its approximate IC50 concentration.

    • Blank: Wells containing 100 µL of medium without any cells.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). 48 hours is a common starting point.

Phase 3: MTT Assay Procedure
  • Rationale: The incubation time with MTT must be sufficient for visible formazan crystals to form, but not so long that the MTT itself becomes toxic to the cells. Complete solubilization of these crystals is the most critical step for accurate absorbance readings.[6]

  • After the treatment incubation period, visually inspect the cells under a microscope to note any morphological changes.

  • Carefully remove the treatment media from each well.

  • Add 100 µL of a freshly prepared solution of MTT (0.5 mg/mL in serum-free, phenol red-free medium) to each well, including controls.[5]

    • Pro-Tip: Phenol red in the medium can interfere with absorbance readings. Using a phenol red-free medium for this step improves accuracy.[14]

  • Incubate the plate for 2-4 hours at 37°C, protected from light. Monitor for the formation of intracellular purple crystals.

  • After incubation, carefully remove the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the crystals.

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Pipette gently up and down if necessary.

Phase 4: Data Analysis and Interpretation
  • Rationale: The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency.[15] It represents the concentration required to inhibit cell viability by 50%. A lower IC50 value indicates a more potent compound.[16]

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[6][17]

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Determine the IC50 Value:

    • Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or an equivalent to calculate the IC50 value.[15]

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format and visualized with a dose-response curve.

Table 1: Sample Cytotoxicity Data for this compound on MCF-7 Cells (48h Exposure)

Compound Conc. (µM)Mean Absorbance (570nm)Standard Deviation% Viability
0 (Vehicle Control)1.2540.085100.0%
0.11.2110.07996.6%
0.51.1030.09188.0%
1.00.9550.06476.2%
5.00.6300.05550.2%
10.00.3410.04127.2%
50.00.1520.02812.1%
100.00.0980.0217.8%

Based on the sample data, the IC50 value would be approximately 5.0 µM . This indicates that a 5 µM concentration of the compound is required to reduce the viability of MCF-7 cells by 50% under these experimental conditions.[15][16] Comparing the IC50 values across different cancer cell lines and against a non-cancerous cell line provides crucial information about the compound's potency and selectivity.[11]

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Low Absorbance Readings Low cell seeding density; insufficient MTT incubation time; cell death due to over-confluency or contamination.Optimize seeding density via a titration experiment. Increase MTT incubation time (up to 4 hours). Ensure cells are healthy and in the log growth phase.[14][18]
High Background Signal Microbial contamination; phenol red or serum interference; compound interferes with MTT reduction.Use sterile technique. Use phenol red-free and serum-free medium during MTT incubation. Run a control with the compound in cell-free media to check for direct MTT reduction.[5]
High Variability Inaccurate pipetting; incomplete formazan solubilization; "edge effect" in the 96-well plate.Use calibrated pipettes and a multichannel pipette for consistency. Ensure thorough mixing after adding the solubilizing agent. Avoid using the outer wells of the plate.[5][6]
IC50 Value Inconsistent Varies with cell density, passage number, or incubation time.Standardize all experimental parameters: use cells within a consistent passage number range, maintain a consistent seeding density, and use a fixed compound exposure time for all comparative experiments.[16]

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Various Authors. (n.d.). Potent thiazole derivatives against cancer cell lines in compared with cisplatin. National Library of Medicine.
  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Shawky, A. M., et al. (n.d.). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. National Library of Medicine.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025). Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols.
  • Abcam. (n.d.). MTT assay protocol.
  • Various Authors. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Al-Suhaimi, K. S., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
  • Al-Abdullah, N. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • BenchChem. (2025). Technical Support Center: Interpreting IC50 Values in Different Cell Types.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Various Authors. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • Frontiñán-Rubio, J., et al. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Library of Medicine.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • Various Authors. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. ResearchGate.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • Abcam. (n.d.). Cytotoxicity assay selection guide.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
  • Sztanke, K., et al. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. National Library of Medicine.
  • Li, L., et al. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Library of Medicine.
  • Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.
  • Sztanke, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
  • Ukrainets, I. V., et al. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.

Sources

Application Notes and Protocols for Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Thiazole Core in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a cornerstone for medicinal chemists. Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate stands out as a particularly valuable chemical intermediate. The methoxyphenyl group is a common feature in bioactive molecules, often enhancing binding affinity to biological targets, while the ethyl ester at the 2-position serves as a versatile synthetic handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which then opens a gateway to a vast array of derivatives, most notably amides, through well-established coupling chemistries.

These application notes provide a comprehensive guide to the synthesis, characterization, and strategic downstream utilization of this compound, with a focus on its role in the development of novel therapeutic agents, particularly in oncology.

Physicochemical Properties & Safety Data

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Appearance Solid
Melting Point 94-96 °C
CAS Number 57677-79-9

Safety Information: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Standard laboratory safety protocols should be strictly followed. Wear protective gloves, clothing, and eye protection.[3] Handle in a well-ventilated fume hood.[4]

Part 1: Synthesis of the Intermediate

The cornerstone of synthesizing the title compound is the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[5]

Hantzsch_Synthesis Reactant1 Ethyl 2-chloro-3-oxobutanoate Intermediate This compound Reactant1->Intermediate Hantzsch Condensation (e.g., Ethanol, Reflux) Reactant2 4-Methoxythiobenzamide Reactant2->Intermediate caption Workflow: Hantzsch Thiazole Synthesis

Caption: General workflow for Hantzsch thiazole synthesis.

Protocol 1: Representative Synthesis of this compound

This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Ethyl 2-thiooxamate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) and ethyl 2-thiooxamate (1.1 eq) in absolute ethanol (approx. 0.2 M).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The Hantzsch synthesis is known to be high-yielding and relatively simple to perform.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Characterization:

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0 (s, 1H, thiazole-H), ~7.8-7.9 (d, 2H, Ar-H), ~6.9-7.0 (d, 2H, Ar-H), ~4.4 (q, 2H, OCH₂CH₃), ~3.8 (s, 3H, OCH₃), ~1.4 (t, 3H, OCH₂CH₃).

  • Expected ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~162 (C=O, ester), ~160 (Ar-C-O), ~150 (Thiazole-C), ~145 (Thiazole-C), ~128 (Ar-CH), ~127 (Ar-C), ~115 (Thiazole-CH), ~114 (Ar-CH), ~62 (OCH₂CH₃), ~55 (OCH₃), ~14 (OCH₂CH₃). Note: The expected NMR shifts are based on analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values must be confirmed experimentally.

Part 2: The Intermediate as a Synthetic Platform

The true utility of this compound lies in its function as a precursor to the corresponding carboxylic acid. This transformation unlocks the potential for amide bond formation, a reaction paramount in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.[7]

Downstream_Workflow Start Ethyl 4-(4-methoxyphenyl)- 1,3-thiazole-2-carboxylate Acid 4-(4-Methoxyphenyl)- 1,3-thiazole-2-carboxylic acid Start->Acid Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) Final Target Amide Derivatives Acid->Final Step 2: Amide Coupling (e.g., EDC, HOBt, DIPEA) Amine Primary or Secondary Amine (R-NH₂) Amine->Final caption Workflow: From Intermediate to Target Amides

Caption: Key synthetic transformations using the intermediate.

Protocol 2: Hydrolysis to 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Basic hydrolysis, or saponification, is the preferred method for this transformation as it is typically irreversible and high-yielding.[8][9]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 v/v ratio) in a round-bottom flask with a magnetic stir bar.

  • Saponification: Add LiOH·H₂O (2.0-3.0 eq) or an aqueous solution of NaOH (2.0-3.0 eq) to the stirred solution.[8] Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 4-12 hours).

  • Work-up:

    • Concentrate the reaction mixture using a rotary evaporator to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1 M HCl. A precipitate should form.

    • Extract the acidified aqueous layer with EtOAc (3x).

    • Combine the organic extracts, wash with brine (1x), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.

Protocol 3: Amide Coupling to Synthesize Bioactive Derivatives

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[7] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) is a standard, highly effective method that minimizes side reactions and racemization.[5][10][11]

Materials:

  • 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents (EtOAc, 1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Activation and Coupling:

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 eq) portion-wise to the mixture.

    • Add DIPEA (2.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This washing sequence is crucial for removing the water-soluble urea byproduct from EDC and other reagents.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography on silica gel or by recrystallization to obtain the final target compound.

Part 3: Application in Drug Discovery - Targeting Cancer

Thiazole-based compounds have demonstrated a wide spectrum of biological activities, including significant potential as anticancer agents.[12] The 4-(4-methoxyphenyl)-1,3-thiazole scaffold, in particular, has been explored for the development of novel therapeutics. A notable example is the discovery of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[5][13]

The synthetic pathway described above, starting from this compound, is a key route to access analogues of these promising anticancer agents. By varying the amine component in the amide coupling step (Protocol 3), researchers can systematically explore the structure-activity relationships and optimize the potency and pharmacokinetic properties of these derivatives. For instance, studies have shown that modifying the groups attached to the core thiazole structure can dramatically improve antiproliferative activity against cancer cell lines from the micromolar to the low nanomolar range.[5][13]

Compound SeriesBiological TargetReported Activity (IC₅₀)Reference
2-Aryl-thiazolidine-4-carboxylic acid amides (ATCAA)GPCR Signaling0.7 - 2.6 µM (Prostate & Melanoma cells)
4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART)Tubulin PolymerizationLow nM range (Prostate & Melanoma cells)
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amineNot specified7.5-8.9 µg/mL (Leukemia cells)

The ability to readily synthesize the 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid core from its ethyl ester intermediate provides a robust and flexible platform for generating diverse libraries of amides. This strategy is central to modern medicinal chemistry efforts aimed at discovering next-generation therapeutics for cancer and other diseases.

References

  • Chen, Z. et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Gunda, G. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Finiuk, N. et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell. Available at: [Link]

  • Angene Chemical. Safety Data Sheet for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. Available at: [Link]

  • Chen, Z. et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate CAS 57677-79-9. Available at: [Link]

  • Aapptec. Coupling Reagents. Available at: [Link]

  • Chemguide. Hydrolysing Esters. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PubChem. 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. Available at: [Link]

  • Wikipedia. Ester hydrolysis. Available at: [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

Sources

Topic: Cyclooxygenase (COX) Inhibition Assay with Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for assessing the inhibitory activity and isoform selectivity of the novel compound, Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate , against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Cyclooxygenase enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs), and distinguishing between inhibitory effects on the constitutive COX-1 isoform and the inducible COX-2 isoform is critical in drug development.[1][2] This guide outlines a robust, high-throughput fluorometric assay that measures the peroxidase component of COX activity. We detail the scientific principles, provide step-by-step instructions, and describe the necessary data analysis to determine key parameters such as IC₅₀ values and the COX-2 selectivity index. This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility for researchers in pharmacology and drug discovery.

Scientific Background: The Dichotomy of COX Isoforms

Cyclooxygenase (COX), also known as prostaglandin H synthase (PGHS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to all prostanoids.[3][4] This process occurs in two steps: a cyclooxygenase reaction forming the hydroperoxy endoperoxide PGG₂, followed by a peroxidase reaction that reduces PGG₂ to PGH₂.[5]

Two primary isoforms of this enzyme, COX-1 and COX-2, are central to human physiology and pathology.[6][7]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential homeostatic functions, including gastric cytoprotection, regulation of renal blood flow, and platelet aggregation.[7][8] Inhibition of COX-1 is associated with the common gastrointestinal side effects of traditional NSAIDs.[1][2]

  • COX-2 is typically undetectable in most cells under normal conditions. Its expression is rapidly induced by inflammatory stimuli such as cytokines and lipopolysaccharides.[7] The prostaglandins produced by COX-2 mediate inflammation, pain, and fever. Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for anti-inflammatory drugs with an improved safety profile.

Thiazole and its derivatives represent a class of heterocyclic compounds that have been extensively investigated for their potential as selective COX-2 inhibitors.[9][10][11][12] The evaluation of novel thiazole-based molecules like this compound requires a precise and reliable assay to quantify their inhibitory potency and selectivity for the COX isoforms.

Assay Principle: Fluorometric Detection of Peroxidase Activity

This protocol employs a highly sensitive fluorometric method to screen for inhibitors of ovine COX-1 and human recombinant COX-2.[3] The assay directly measures the peroxidase activity of the COX enzyme. In this reaction, the intermediate PGG₂ produced by the cyclooxygenase activity serves as a substrate for the peroxidase component. This peroxidase activity is measured by monitoring the oxidation of a non-fluorescent probe, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is converted to the highly fluorescent compound resorufin.

The rate of resorufin formation, measured by fluorescence (Excitation: 535-540 nm, Emission: 585-595 nm), is directly proportional to the peroxidase activity of COX.[3][6] The presence of an inhibitor, such as this compound, will reduce the rate of this reaction. By measuring the reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀).

cluster_0 Assay Measures This Step AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX Substrate PGG2 Prostaglandin G2 (PGG₂) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity PGG2->p1 COX->PGG2 Cyclooxygenase Activity Probe ADHP (Non-Fluorescent) Resorufin Resorufin (Fluorescent Signal) Probe->Resorufin Oxidation Inhibitor Ethyl 4-(4-methoxyphenyl)- 1,3-thiazole-2-carboxylate Inhibitor->COX Inhibition p1->Probe p1->p2 p2->Resorufin

Caption: COX enzyme catalysis and the principle of the fluorometric inhibition assay.

Materials and Equipment

Reagents & Consumables
ReagentSupplier & Cat. No. (Example)StorageNotes
Ovine COX-1 EnzymeCayman Chemical, No. 60100-80°CKeep on ice during use. Avoid repeated freeze-thaw cycles.[4]
Human Recombinant COX-2 EnzymeCayman Chemical, No. 60122-80°CKeep on ice during use. Avoid repeated freeze-thaw cycles.[6]
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)Included in kits (e.g., Cayman No. 701050)4°C
HemeIncluded in kits-20°CCofactor required for COX activity. Dilute before use.[4]
Arachidonic Acid (Substrate)Cayman Chemical, No. 90010-20°CPrepare fresh working solution before each experiment.[6]
COX Probe (ADHP)Included in kits-20°CProtect from light.
Test CompoundIn-house SynthesisRT or -20°CDissolve in 100% DMSO to create a high-concentration stock.
Celecoxib (COX-2 Selective Inhibitor)Sigma-Aldrich, No. PZ0008-20°CPositive control. Dissolve in DMSO.
SC-560 (COX-1 Selective Inhibitor)Cayman Chemical, No. 70360-20°CPositive control. Dissolve in DMSO.
Dimethyl Sulfoxide (DMSO), HPLC GradeSigma-Aldrich, No. D8418Room TempVehicle for dissolving test compound and controls.
96-well Solid Black Plates, Flat BottomCorning, No. 3915Room TempOpaque plates are essential to minimize background fluorescence.
Purified Water (Milli-Q or equivalent)Lab supplyRoom Temp
Equipment
  • Fluorescence microplate reader with filters for Ex/Em = 535/587 nm.[6]

  • Incubator or water bath set to 37°C.

  • Multichannel and single-channel precision pipettes.

  • Reagent reservoirs.

  • Benchtop centrifuge for spinning down vials.

Detailed Experimental Protocol

Scientific Integrity Note: Consistency is paramount for reliable IC₅₀ determination. Ensure all reagents, especially the substrate, are added uniformly and simultaneously to the relevant wells using a multichannel pipette. The final DMSO concentration in all wells should be kept constant and low (typically ≤1%) to avoid solvent effects on enzyme activity.

start Start: Reagent Preparation prep_enzyme 1. Prepare Enzyme Working Solutions (COX-1 & COX-2) Keep on ice. start->prep_enzyme prep_inhibitor 2. Prepare Serial Dilutions of Test Compound & Controls in Assay Buffer. start->prep_inhibitor prep_reaction_mix 3. Prepare Reaction Mix (Assay Buffer, Heme, COX Probe) start->prep_reaction_mix plate_setup 4. Add Reagents to 96-Well Plate (Reaction Mix, Inhibitor/Vehicle, Enzyme) prep_enzyme->plate_setup prep_inhibitor->plate_setup prep_reaction_mix->plate_setup pre_incubation 5. Pre-incubate Plate (e.g., 10-15 min at 37°C) Allows inhibitor to bind enzyme. plate_setup->pre_incubation initiate 6. Initiate Reaction Add Arachidonic Acid (Use multichannel pipette) pre_incubation->initiate read 7. Read Fluorescence Kinetically (Ex: 535 nm, Em: 587 nm) for 5-10 minutes. initiate->read analyze 8. Data Analysis (Calculate Rates, % Inhibition, IC₅₀) read->analyze end End analyze->end

Caption: A streamlined workflow for the COX inhibition assay.

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 0.1 M Tris-HCl, pH 8.0. If using a kit, dilute the concentrate as instructed.[4] Keep at room temperature.

  • Test Compound & Controls: Prepare a 10 mM stock solution of this compound in 100% DMSO. Similarly, prepare 10 mM stocks of Celecoxib and SC-560. From these stocks, create a series of 10-fold or 2-fold dilutions in Assay Buffer. The final concentration in the assay will be 1/10th of these working dilutions.

  • Enzyme Solutions: On the day of the assay, thaw the COX-1 and COX-2 enzymes on ice. Dilute them with Assay Buffer to the final required concentration as recommended by the manufacturer. Expertise Note: Enzyme activity can vary by lot; a preliminary titration experiment is recommended to determine the optimal enzyme concentration that yields a robust linear reaction rate for 3-5 minutes. Keep diluted enzymes on ice and use within one hour.[4][6]

  • Arachidonic Acid (Substrate): Prepare the working solution immediately before use. For example, dilute a stock solution in Assay Buffer to a final concentration of 100 µM. This will yield a final assay concentration of 10 µM.[13] Trustworthiness Note: Arachidonic acid can oxidize. Always use fresh dilutions for each experiment to ensure consistent enzyme kinetics.

Step 2: Assay Plate Setup
  • Design a plate map for your experiment. Perform all measurements in triplicate.

  • Add reagents to a 96-well solid black plate in the following order:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of COX Probe

    • 10 µL of diluted Test Compound, Control Inhibitor, or Vehicle (DMSO in Assay Buffer for 100% activity wells).

    • 10 µL of diluted COX-1 or COX-2 enzyme solution. (For background wells, add 10 µL of Assay Buffer instead of enzyme).

  • The total volume in each well before reaction initiation is 190 µL .

Step 3: Pre-Incubation
  • Gently tap the plate to mix the contents.

  • Cover the plate and incubate for 15 minutes at 37°C. Rationale: Many COX inhibitors exhibit time-dependent inhibition. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, leading to a more accurate measurement of its potency.[13][14]

Step 4: Reaction Initiation and Measurement
  • Set the fluorescence plate reader to kinetic mode, with an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Set the reading interval to every 30 seconds for a total of 10 minutes.

  • Using a multichannel pipette, add 10 µL of the Arachidonic Acid working solution to all wells simultaneously to initiate the reaction. The final reaction volume is 200 µL .

  • Immediately place the plate in the reader and begin kinetic measurement.

Data Analysis and Interpretation

Step 1: Calculate Reaction Rates
  • For each well, plot the relative fluorescence units (RFU) against time (in minutes).

  • Identify the linear portion of the curve (typically the first 2-5 minutes).

  • Calculate the slope of this linear range (V = ΔRFU / Δt). This slope represents the initial reaction rate.

  • Subtract the average rate of the background wells from all other wells.

Step 2: Calculate Percentage Inhibition
  • Determine the average rate for the 100% initial activity wells (enzyme + vehicle, no inhibitor). Let this be V₀.

  • For each concentration of the test compound or control, calculate the percent inhibition using the following formula: % Inhibition = [ (V₀ - Vᵢ) / V₀ ] x 100 where Vᵢ is the reaction rate in the presence of the inhibitor.

Step 3: Determine IC₅₀ Values
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

  • The software will calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Step 4: Calculate the Selectivity Index (SI)

The selectivity index provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1.

Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)

  • SI >> 1: The compound is COX-2 selective.

  • SI << 1: The compound is COX-1 selective.

  • SI ≈ 1: The compound is non-selective.

Representative Data & Interpretation

The following tables present hypothetical data for this compound, demonstrating how to structure and interpret the results.

Table 1: Example Dose-Response Data for this compound

Log [Compound] (M) [Compound] (µM) % Inhibition (COX-1) % Inhibition (COX-2)
-8.0 0.01 3.5 15.2
-7.5 0.03 5.1 35.8
-7.0 0.10 8.9 51.1
-6.5 0.32 14.6 78.4
-6.0 1.00 25.3 91.5
-5.5 3.16 48.9 96.3
-5.0 10.00 75.2 98.1

| -4.5 | 31.62 | 92.1 | 98.9 |

Table 2: Summary of Inhibitory Potency and Selectivity

Compound IC₅₀ for COX-1 (µM) IC₅₀ for COX-2 (µM) Selectivity Index (SI) Interpretation
This compound 3.25 0.095 34.2 COX-2 Selective
Celecoxib (Control) 15.0 0.13 >100 Known COX-2 Selective

| SC-560 (Control) | 0.009 | 6.3 | 0.0014 | Known COX-1 Selective |

Interpretation of Results: Based on this hypothetical data, this compound demonstrates potent inhibition of the COX-2 isoform (IC₅₀ = 0.095 µM) and significantly weaker inhibition of the COX-1 isoform (IC₅₀ = 3.25 µM). The resulting Selectivity Index of 34.2 indicates that the compound is over 30-fold more selective for COX-2 than COX-1 under these assay conditions, marking it as a promising candidate for further investigation as a selective anti-inflammatory agent.

References

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies . ACS Omega. [Link]

  • COX (ovine) Colorimetric Inhibitor Screening Assay Kit . Creative BioMart. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors . MDPI. [Link]

  • COX1 Inhibitor Screening Assay Kit . BPS Bioscience. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) . Assay Genie. [Link]

  • COX Colorimetric Inhibitor Screening Assay Kit . Bertin Bioreagent. [Link]

  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition . Bentham Science. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization . Springer Nature Experiments. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies . National Institutes of Health (NIH). [Link]

  • Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors . PubMed. [Link]

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis . American Journal of Pharmacological Sciences. [Link]

  • An ELISA method to measure inhibition of the COX enzymes . PubMed. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years . National Institutes of Health (NIH). [Link]

  • COX2 Inhibitor Screening Assay Kit Booklet . BPS Bioscience. [Link]

  • COX-2 Biochemical Activity Assay Service . Reaction Biology. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors . PubMed. [Link]

  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 . Oxford Academic. [Link]

  • Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis . ACS Publications. [Link]

Sources

Comprehensive Assessment of the Antioxidant Activity of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive framework for the evaluation of the antioxidant properties of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, a synthetic compound featuring a thiazole heterocyclic core. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including notable antioxidant potential.[1][2] This document outlines the theoretical basis for the compound's antioxidant capacity, provides detailed, step-by-step protocols for a panel of robust in vitro and cell-based assays, and offers guidance on data interpretation and presentation. The methodologies are designed for researchers, scientists, and drug development professionals seeking to characterize the antioxidant profile of novel thiazole-based compounds.

Scientific Rationale: Structural Basis for Antioxidant Potential

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. This compound possesses distinct functional groups that suggest a propensity for mitigating oxidative stress.

  • The Thiazole Nucleus: The 1,3-thiazole ring is a prominent heterocyclic scaffold in pharmacologically active compounds. Its sulfur and nitrogen heteroatoms can participate in stabilizing free radicals, making it a key contributor to the antioxidant effects observed in many of its derivatives.[3][4]

  • The 4-Methoxyphenyl Group: The methoxy (-OCH₃) substituent on the phenyl ring is a critical feature. As an electron-donating group, it increases the electron density of the aromatic system. This electronic effect can facilitate the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), a primary mechanism of antioxidant action.[5][6] Studies on methoxy-substituted chalcones and phenolic acids confirm that such groups enhance free radical scavenging capabilities.[6][7]

The likely antioxidant mechanisms for this compound involve either Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT) .[5] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching it. In the SET-PT mechanism, the antioxidant first donates an electron to the radical, followed by the transfer of a proton. The combination of the thiazole and methoxyphenyl moieties suggests the compound is well-equipped to engage in these radical-quenching pathways.

Experimental Workflow Overview

A multi-assay approach is essential for a comprehensive assessment of antioxidant activity, as different assays reflect different mechanisms of action (e.g., radical scavenging vs. reducing power). The recommended workflow proceeds from initial chemical-based screens to a more biologically relevant cell-based model.

G cluster_prep Compound Preparation cluster_assays Antioxidant Activity Assays cluster_analysis Data Analysis & Interpretation Compound Ethyl 4-(4-methoxyphenyl)- 1,3-thiazole-2-carboxylate Stock Prepare Stock Solution (e.g., in DMSO or Ethanol) Compound->Stock Serial Create Serial Dilutions Stock->Serial DPPH DPPH Assay (Radical Scavenging) Serial->DPPH Test Compound ABTS ABTS Assay (Radical Scavenging) Serial->ABTS Test Compound FRAP FRAP Assay (Reducing Power) Serial->FRAP Test Compound CAA Cellular Antioxidant Assay (Biological Efficacy) Serial->CAA Test Compound Calc Calculate IC50, FRAP Value, CAA Units DPPH->Calc ABTS->Calc FRAP->Calc CAA->Calc Table Tabulate & Compare Results Calc->Table Report Comprehensive Profile Table->Report G cluster_reaction Radical Scavenging Reaction cluster_products Reaction Products DPPH_Radical DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H H• donation Antioxidant Test Compound (e.g., Thiazole Derivative) Antioxidant_Radical Antioxidant• (Oxidized Form) Antioxidant->Antioxidant_Radical loses H•

Caption: Principle of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The antioxidant capacity of the test compound is measured by its ability to reduce the ABTS•⁺, causing decolorization, which is monitored at ~734 nm. [8]This method is applicable to both hydrophilic and lipophilic compounds.

Protocol:

  • Reagent Preparation:

    • ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation. [9] * ABTS•⁺ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm. 2. Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • Add 10 µL of the test compound dilutions.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement:

    • Read the absorbance at 734 nm. [9]4. Calculation:

    • Calculate the percentage inhibition similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the sample's activity to a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to act as a reducing agent. At low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at ~593 nm. [10] Protocol:

  • Reagent Preparation:

    • Acetate Buffer: 300 mM, pH 3.6.

    • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use. [10]2. Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well.

    • Take a baseline reading at 593 nm.

    • Add 20 µL of the test compound, standard (FeSO₄), or blank.

    • Incubate at 37°C for 4-6 minutes. [10]3. Measurement:

    • Read the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using ferrous sulfate (FeSO₄).

    • The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.

Cell-Based Assay: Biological Relevance

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant capacity of a compound within a biologically relevant system, accounting for cell uptake and metabolism. [11]It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants that are taken up by the cells can prevent this oxidation. [12][13] Protocol:

  • Cell Culture:

    • Seed a human cell line (e.g., HepG2 hepatocarcinoma cells) in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well. [11] * Incubate for 24 hours at 37°C and 5% CO₂ until confluent.

  • Assay Procedure:

    • Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Treat the cells for 1 hour with 100 µL of treatment medium containing the test compound and 25 µM DCFH-DA. [14] * Wash the cells with PBS to remove the extracellular compound and probe.

    • Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution to induce oxidative stress.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour. [12]4. Calculation:

    • Calculate the area under the curve (AUC) for both control and sample-treated wells.

    • Calculate the CAA value: CAA Unit = 100 - (AUC_sample / AUC_control) * 100 [11] * Express results as micromoles of Quercetin Equivalents (QE) by comparing to a quercetin standard curve.

G cluster_cell Inside HepG2 Cell DCFH_DA DCFH-DA (Cell Permeable) Esterases Cellular Esterases DCFH_DA->Esterases DCFH DCFH (Trapped, Non-fluorescent) Esterases->DCFH ROS ROS (from AAPH) DCF DCF (Fluorescent) DCFH->DCF ROS->DCFH Oxidation Antioxidant Test Compound (Cellular Uptake) Antioxidant->ROS Scavenges outside->DCFH_DA Enters Cell

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

Data Presentation and Interpretation

For clarity and comparative analysis, results should be summarized in a table.

AssayParameterAscorbic Acid (Standard)This compound
DPPH Scavenging IC₅₀ (µg/mL)e.g., 8.5 ± 0.4Report Value ± SD
ABTS Scavenging TEAC (µmol TE/µmol)1.0 (by definition)Report Value ± SD
FRAP FRAP Value (µM Fe²⁺ Eq.)e.g., 1850 ± 90Report Value ± SD
CAA Assay CAA Value (µmol QE/100 µmol)e.g., 45 ± 5Report Value ± SD

Interpretation:

  • A low IC₅₀ value in the DPPH and ABTS assays indicates potent radical scavenging activity.

  • A high TEAC value signifies strong scavenging activity relative to Trolox.

  • A high FRAP value demonstrates significant reducing power.

  • A positive CAA value is the most critical indicator, confirming that the compound is bioavailable to the cell and can protect it from intracellular oxidative stress. Comparing the CAA value to the in vitro results can provide insights into the compound's cellular uptake and metabolic stability.

Conclusion

This application note provides a validated, multi-faceted approach to characterizing the antioxidant profile of this compound. By systematically applying DPPH, ABTS, FRAP, and CAA assays, researchers can obtain a comprehensive understanding of its chemical reactivity towards free radicals and its efficacy in a biologically relevant context. These protocols serve as a robust foundation for further investigation into the therapeutic potential of novel thiazole derivatives in pathologies associated with oxidative stress.

References

  • Jaishree, V., et al. (n.d.). In vitro antioxidant properties of new thiazole derivatives. ResearchGate. [Link]

  • Chemical Review and Letters. (n.d.). A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. [Link]

  • PubMed. (n.d.). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. [Link]

  • MDPI. (n.d.). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Taylor & Francis Online. (n.d.). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. [Link]

  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • National Center for Biotechnology Information. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]

  • National Center for Biotechnology Information. (n.d.). Genesis and development of DPPH method of antioxidant assay. [Link]

  • MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. [Link]

Sources

Application Note: A Scalable Protocol for the Synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Thiazole-containing compounds are foundational scaffolds in medicinal chemistry, present in numerous FDA-approved drugs and natural products, where they exhibit a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The target molecule, Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, is a valuable heterocyclic building block for the development of more complex pharmaceutical agents.[4] This application note provides a comprehensive, robust, and scalable protocol for its synthesis via the Hantzsch thiazole synthesis.[5] We will delve into the mechanistic rationale, a detailed laboratory-scale procedure, critical considerations for process scale-up, and a thorough safety analysis to ensure reliable and safe execution by researchers and drug development professionals.

Reaction Scheme and Mechanism

The synthesis is achieved through the classic Hantzsch thiazole synthesis, a reliable and high-yielding condensation reaction between an α-haloketone and a thioamide.[5][6]

Overall Reaction:

Figure 1: Hantzsch synthesis of the target thiazole.

Mechanistic Rationale: The Hantzsch synthesis proceeds via a well-established multi-step pathway.[6][7]

  • Nucleophilic Attack: The sulfur atom of the thioamide (ethyl thiooxamate), being a potent nucleophile, attacks the α-carbon of the haloketone (2-bromo-1-(4-methoxyphenyl)ethanone) in an SN2 reaction, displacing the bromide ion.[7]

  • Tautomerization & Cyclization: Following an initial tautomerization, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[7]

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This final step is often acid-catalyzed and driven to completion by heating.[6]

Laboratory-Scale Experimental Protocol (10 g Scale)

This protocol is designed for execution in a standard laboratory fume hood.

Materials & Equipment
Reagent/MaterialFormulaMW ( g/mol )AmountMolesPurity
2-Bromo-1-(4-methoxyphenyl)ethanoneC₉H₉BrO₂229.0710.0 g0.0436≥98%
Ethyl thiooxamateC₄H₇NO₂S133.176.4 g0.0480≥97%
Ethanol (Absolute)C₂H₅OH46.07200 mL-≥99.5%
Saturated Sodium BicarbonateNaHCO₃84.01~150 mL-ACS Grade
Ethyl AcetateC₄H₈O₂88.11~200 mL-ACS Grade
HexaneC₆H₁₄86.18~100 mL-ACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-ACS Grade
  • Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, Büchner funnel and flask, standard glassware.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-(4-methoxyphenyl)ethanone (10.0 g, 0.0436 mol) and ethyl thiooxamate (6.4 g, 0.0480 mol, 1.1 equivalents).

    • Scientist's Note: A slight excess of the thioamide is used to ensure complete consumption of the more expensive α-haloketone.

  • Solvent Addition & Reflux: Add 200 mL of absolute ethanol to the flask. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring. The solids should dissolve upon heating.

  • Reaction Monitoring: Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The disappearance of the starting bromoketone spot indicates reaction completion.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the reaction mixture to approximately one-quarter of its original volume using a rotary evaporator.

  • Work-up & Extraction: Pour the concentrated mixture into a 500 mL separatory funnel containing 150 mL of saturated sodium bicarbonate solution. This step neutralizes any hydrobromic acid formed during the reaction. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Trustworthiness Check: Test the pH of the aqueous layer after bicarbonate addition to ensure it is basic (pH > 8), confirming complete neutralization.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent using a Büchner funnel and wash the solid cake with a small amount of fresh ethyl acetate.

  • Crude Product Isolation: Concentrate the filtrate to dryness on a rotary evaporator to yield a solid or semi-solid crude product.

  • Purification by Recrystallization: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane.[8] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected yield of this compound is typically high (80-90%).

Scale-Up Considerations & Process Safety

Transitioning from a 10 g lab-scale synthesis to a multi-kilogram scale requires careful consideration of several factors.

Key Scale-Up Parameters
ParameterLab-Scale (10 g)Pilot-Scale (1-5 kg)Rationale for Change
Reactor 500 mL Round-bottom flask20-50 L Jacketed Glass ReactorProvides precise temperature control (heating/cooling jacket) and better mixing.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (e.g., anchor or pitched-blade turbine)Ensures efficient mixing and heat transfer in larger volumes and prevents "dead zones".
Heating/Cooling Heating Mantle / Ice BathThermofluid CirculatorCritical for controlling the exothermic nature of the initial SN2 reaction and for controlled cooling during crystallization.
Reagent Addition All at onceControlled addition of bromoketone solution via an addition funnel or pumpManages the initial exotherm safely. Prevents localized high concentrations.
Isolation Büchner FunnelFilter-Dryer or CentrifugeAllows for safe and efficient handling of large quantities of solids and solvents.
Process Safety Analysis
  • Hazard Identification:

    • 2-Bromo-1-(4-methoxyphenyl)ethanone: Is a lachrymator and a potent alkylating agent. It is corrosive and can cause severe skin and eye burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]

    • Thioamides: Can be toxic and may release hydrogen sulfide upon decomposition. Handle with care.[9]

    • Solvents: Ethanol and ethyl acetate are flammable. Ensure no ignition sources are present and use proper grounding/bonding procedures at scale to prevent static discharge.[9]

  • Risk Mitigation:

    • PPE: At a minimum, safety glasses, a flame-retardant lab coat, and chemically resistant gloves are required. For larger scales, a face shield is recommended.

    • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. A sodium bicarbonate solution should be on hand to neutralize potential spills of the acidic reaction byproducts.

    • Quenching: On a large scale, any unreacted bromoketone should be quenched by adding a nucleophilic scavenger (e.g., a solution of sodium thiosulfate) before disposal.

Workflow Visualization & Characterization

Synthesis and Purification Workflow

Figure 2: Step-by-step experimental workflow diagram.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include those for the ethyl ester group (triplet and quartet), the methoxy group (singlet), aromatic protons, and the thiazole proton (singlet).

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₃NO₃S, [M+H]⁺.

  • HPLC: Purity should be ≥98%.

  • Melting Point: A sharp melting point indicates high purity.

Conclusion

The Hantzsch condensation provides an efficient and scalable route to this compound. The protocol detailed herein is robust for laboratory synthesis and, with the outlined considerations for heat management, mixing, and material handling, can be successfully adapted for pilot-plant and manufacturing scales. Adherence to the safety protocols is paramount to ensure the well-being of the operating scientists.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry. (2019, January 19). Synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. Retrieved from [Link]

  • Gour J, et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles [Table]. Retrieved from [Link]

  • Borcea, A. M., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles. Retrieved from [Link]

  • Organic Syntheses. (1979). Thiazoles from ethyl isocyanoacetate and thiono esters: Ethyl thiazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Retrieved from [Link]

  • Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

  • Google Patents. (2021). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]

  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • Phelps, I. K., et al. (n.d.). Concerning the Purification of Esters. American Journal of Science. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. This document is designed for researchers and drug development professionals encountering challenges in achieving high yields and purity for this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this guide provides a structured, question-and-answer approach to troubleshoot common experimental hurdles.

The primary synthetic route discussed is the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring system from an α-haloketone and a thioamide.[1] Success in this synthesis hinges on a clear understanding of the reaction mechanism, the quality of starting materials, and the careful control of reaction parameters.

Overall Synthesis Workflow

The synthesis is typically a two-step process: the preparation of the key α-haloketone intermediate, followed by the Hantzsch cyclization.

Synthesis_Workflow SM1 4-Methoxyacetophenone Intermediate 2-Bromo-1-(4-methoxyphenyl)ethanone SM1->Intermediate α-Bromination SM2 Brominating Agent (e.g., CuBr2) SM2->Intermediate Reaction Hantzsch Thiazole Synthesis Intermediate->Reaction SM3 Ethyl Thiooxamate SM3->Reaction Crude Crude Product Reaction->Crude Cyclization & Dehydration Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Pure Ethyl 4-(4-methoxyphenyl)- 1,3-thiazole-2-carboxylate Purification->Final

Caption: General workflow for the two-step synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is extremely low, or I'm observing no product formation. What are the most critical factors to investigate first?

Low or no yield in a Hantzsch synthesis is a common issue that typically points to problems with one of three areas: reactant integrity, reaction conditions, or the stability of key intermediates.[2]

A1: Initial Troubleshooting Steps:

  • Verify Starting Material Purity: The two most critical starting materials are the α-haloketone (2-bromo-1-(4-methoxyphenyl)ethanone) and the thioamide (ethyl thiooxamate).

    • α-Haloketone Stability: α-haloketones can be lachrymatory and unstable over long-term storage. Verify the purity of your 2-bromo-1-(4-methoxyphenyl)ethanone via NMR or melting point analysis.[2] It is often advisable to use it freshly prepared or purified.

    • Thioamide Quality: Ethyl thiooxamate can degrade, especially if exposed to moisture. Ensure it is dry and has been stored properly.

  • Re-evaluate Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy for cyclization and subsequent dehydration.[3] Reactions run at room temperature may proceed too slowly or stall. A common starting point is refluxing in a solvent like ethanol.[4]

    • Solvent: The solvent choice is crucial. Ethanol is widely used and effective as it readily dissolves the reactants and facilitates the reaction.[5] Ensure you are using an anhydrous (dry) solvent, as water can lead to unwanted side reactions.[2]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials. If the starting materials remain largely unreacted after a significant period, it strongly suggests an issue with temperature or reactant purity.

Q2: I'm seeing multiple spots on my TLC plate, suggesting side reactions are occurring. What is the most likely byproduct and how can I minimize its formation?

The formation of multiple products is a classic cause of reduced yield. In the Hantzsch synthesis, the primary side reaction, particularly under strongly acidic conditions, is the formation of an isomeric byproduct.[2]

A2: Managing Side Reactions:

The most common byproduct is the 2-imino-2,3-dihydrothiazole isomer. This arises from a different regioselectivity in the cyclization step. While the desired pathway involves the thioamide nitrogen attacking the carbonyl carbon, the formation of this byproduct can also occur.[2][6]

Strategies for Minimization:

  • Control of pH: The formation of the imino byproduct is often favored under highly acidic conditions.[6] While the reaction generates HBr in situ, which acts as a catalyst, adding a strong acid is generally not recommended. Running the reaction under neutral or slightly basic conditions can favor the desired 2-substituted thiazole.[2] A common work-up step involves neutralizing the reaction mixture with a mild base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), which also helps precipitate the final product.[7][8]

  • Stoichiometry: Ensure a proper stoichiometric ratio of reactants. While some procedures use a slight excess of the thioamide to ensure the complete consumption of the more valuable α-haloketone, a large excess can lead to more complex byproduct profiles.[3]

  • Temperature and Time: Overheating the reaction or allowing it to run for an excessive amount of time can promote decomposition and the formation of tars or other byproducts. Monitor the reaction by TLC and stop it once the limiting reagent is consumed.

Mechanism_Side_Reaction Start α-Haloketone + Thioamide SN2 SN2 Attack by Sulfur Start->SN2 Intermediate Thioether Intermediate SN2->Intermediate Tautomer Tautomerization Intermediate->Tautomer Cyclization_N Intramolecular Attack by Nitrogen Tautomer->Cyclization_N Main Pathway Side_Reaction Isomeric Cyclization (Favored by strong acid) Tautomer->Side_Reaction Side Pathway Desired_Path Cyclized Intermediate Cyclization_N->Desired_Path Dehydration Dehydration Desired_Path->Dehydration Product Ethyl 4-(Aryl)-1,3-thiazole- 2-carboxylate (Desired) Dehydration->Product Byproduct 2-Imino-2,3-dihydrothiazole (Byproduct) Side_Reaction->Byproduct

Caption: Hantzsch mechanism showing the desired pathway and a key side reaction.

Q3: What are the optimal reaction conditions for this specific synthesis?

While optimal conditions can be substrate-dependent, literature precedents for similar thiazole syntheses provide an excellent starting point. The key is to balance reaction rate with the suppression of side reactions.

A3: Recommended Starting Conditions:

The following table summarizes typical conditions derived from analogous Hantzsch syntheses. We recommend starting with the parameters in Trial 1 and optimizing from there.

ParameterTrial 1 (Recommended Start)Trial 2 (Alternative)Rationale & Comments
Solvent Anhydrous EthanolAnhydrous MethanolEthanol is the most commonly cited solvent, offering good solubility for reactants and a suitable reflux temperature.[4][9]
Temperature 70-80 °C (Reflux)60-65 °C (Reflux)Heating is typically required for efficient cyclization and dehydration.[3][4] Monitor by TLC to avoid prolonged heating.
Time 1-3 hours3-6 hoursReaction is often complete within a few hours. Track the disappearance of the α-haloketone.[4]
Reactant Ratio 1.0 eq. α-haloketone : 1.2-1.5 eq. Thioamide1.0 eq. α-haloketone : 1.1 eq. ThioamideA slight excess of the less expensive thioamide can drive the reaction to completion.[3][7]
Work-up Cool, pour into ice water, neutralize with NaHCO₃Cool, concentrate, add water, neutralizePouring the reaction mixture into cold water often causes the product to precipitate, simplifying isolation.[4][7]
Expected Yield 70-95%60-85%High yields are achievable with pure starting materials and optimized conditions.[5][9]

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone

This protocol is adapted from the bromination of substituted acetophenones.[10]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyacetophenone (1.0 eq) in a suitable solvent such as ethyl acetate or chloroform.

  • Bromination: Add cupric bromide (CuBr₂, 2.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC. The reaction typically completes within 2-4 hours, indicated by a color change from the blue-green of the Cu(II) to the off-white of Cu(I)Br.

  • Work-up: After cooling to room temperature, filter the mixture to remove the copper salts. Wash the filter cake with a small amount of the solvent.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid is crude 2-bromo-1-(4-methoxyphenyl)ethanone.

  • Purification: The crude product can be purified by recrystallization from a solvent like ethanol or hexane to yield a crystalline solid. Confirm its identity using ¹H NMR spectroscopy.[10]

Protocol 2: Hantzsch Synthesis of this compound

This protocol is a generalized procedure based on standard Hantzsch reaction conditions.[4][7]

  • Setup: In a 50 mL round-bottom flask, combine 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq, e.g., 5.0 mmol) and ethyl thiooxamate (1.2 eq, e.g., 6.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (e.g., 20 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring to reflux (approx. 78 °C) for 1-3 hours. Monitor the reaction's progress by TLC, observing the consumption of the bromoketone.

  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Work-up & Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 100 mL). Stir the mixture. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral (pH ~7). This will neutralize the HBr formed and precipitate the product.

  • Filtration: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on the funnel, then transfer it to a watch glass to dry completely. The yield of the crude product can be determined at this stage.

  • Purification: For higher purity, the crude product can be recrystallized from ethanol.

References

  • BenchChem. Troubleshooting low yield in the synthesis of thiazole compounds.
  • ChemicalBook.
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.
  • ResearchGate.
  • Taylor & Francis Online.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • PMC - NIH.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone.
  • YouTube. synthesis of thiazoles.
  • YouTube.
  • PubMed Central. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)

Sources

Technical Support Center: Navigating Solubility Challenges of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate in biological assays. This document offers in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound with a structural motif common in medicinal chemistry.[1][2] Like many thiazole derivatives, it possesses limited aqueous solubility due to its relatively lipophilic nature, which can present significant challenges in biological assays.[1][3][4] Inadequate solubilization can lead to compound precipitation, resulting in inaccurate concentration-response curves, underestimated potency, and a high degree of data variability.[5][6] This guide will equip you with the knowledge and practical strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What is happening?

This phenomenon, often called "crashing out," is a common issue with poorly soluble compounds.[7] While the compound is soluble in a 100% organic solvent like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when introduced into an aqueous environment. The final concentration of DMSO in your assay medium is a critical factor; if it is too low, the compound will no longer stay in solution.[7][8]

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[7][9][10] However, the ideal concentration is cell-line dependent, and it is best practice to determine the tolerance of your specific cell line with a vehicle control experiment.[10][11]

Q3: What are the initial steps to take to improve the solubility of this compound for my in vitro assay?

The first approach should be to optimize the use of a co-solvent. Prepare a high-concentration stock solution in an appropriate organic solvent and then carefully dilute it into your aqueous assay buffer.[3]

Recommended Co-solvents and Stock Concentrations:

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO)10-50 mM≤ 0.5%Widely used, but can be cytotoxic at higher concentrations.[8][9]
Ethanol10-30 mM≤ 1%Can have biological effects and may be more cytotoxic than DMSO for some cell lines.[9][12]
N,N-Dimethylformamide (DMF)10-20 mM≤ 0.5%Another option, but also has potential for cellular toxicity.

Q4: My compound is still precipitating even with optimized DMSO concentrations. What are more advanced solubilization strategies?

If co-solvents alone are insufficient, several advanced formulation strategies can be employed:

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[13][14] Methyl-β-cyclodextrin is a common choice.[15]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can form micelles that encapsulate the compound, aiding its dispersion in aqueous media.[14] This is particularly useful for highly lipophilic compounds.

  • pH Modification: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[16] However, based on the structure of this compound, it is unlikely to have a readily ionizable group in the physiological pH range.

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[13][14]

Troubleshooting Guide

Issue 1: Compound Precipitation During Dilution

Workflow for Troubleshooting Precipitation:

G cluster_0 DMSO Plate cluster_1 Aqueous Plate cluster_2 Assay Plate a 20 mM Stock in DMSO b Serial Dilution in DMSO a->b d Transfer & Mix b->d c Assay Buffer c->d e Incubate d->e f Measure Turbidity e->f g Determine Kinetic Solubility f->g

Caption: Workflow for determining kinetic solubility.

Advanced Protocols

Protocol for Thermodynamic Solubility Measurement

This method determines the true equilibrium solubility of a compound and is considered the "gold standard". [7][17]

  • Compound Addition: Add an excess amount of solid this compound to your aqueous buffer of interest.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Carefully take an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV, against a standard curve. This concentration represents the thermodynamic solubility. [18][19]

Conclusion

Successfully navigating the solubility challenges of this compound is crucial for obtaining reliable and meaningful data in biological assays. By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can mitigate the risks associated with poor solubility and ensure the integrity of their experimental results. Always remember to perform appropriate vehicle controls and to validate the solubility of your compound under your specific assay conditions.

References

  • World Pharma Today.
  • Purdue e-Pubs.
  • Benchchem. Technical Support Center: Troubleshooting Compound X Solubility.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Wikipedia. Cosolvent.
  • Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • MDPI.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Lund University Publications.
  • NCBI Bookshelf. Assay Interference by Chemical Reactivity.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Benchchem. Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
  • PubMed.
  • ResearchGate.
  • Creative Biolabs. Solubility Assessment Service.
  • Google Patents. Method for determining solubility of a chemical compound.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Benchchem. Technical Support Center: Troubleshooting Solubility Issues for Compound X.
  • PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (PDF)
  • PubMed.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - NIH.
  • Reddit. How to tackle compound solubility issue.
  • ECHEMI. DMSO concentration in cell culture?
  • ResearchGate.
  • IJNRD. Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities.
  • ResearchGate. (PDF)
  • MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • Scientist Solutions. DMSO in cell based assays.
  • Sigma-Aldrich. Ethyl 2-(4-methoxyphenyl)
  • PubChem. Ethyl 14-methoxy-25-oxo-22,23,24,25-tetrahydro(11,21:23,31-terphenyl)
  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?
  • Home Sunshine Pharma. Ethyl 2-(4-methoxyphenyl)
  • BLDpharm. 886366-42-3|Ethyl 4-(4-methoxyphenyl)
  • Biotage.
  • An Overview of Thiazole Deriv
  • MDPI.
  • PubChemLite. Ethyl 2-[(4-methoxyphenyl)
  • ETHYL 4-(2-METHOXYPHENYL)
  • ACS Publications. Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry.
  • PubChem. Ethyl 2-(4-hydroxyphenyl)

Sources

Technical Support Center: Stability of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. We will explore the key factors influencing the stability of this compound in various solvents and provide practical, step-by-step protocols for its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, the primary anticipated degradation pathways for this compound are hydrolysis of the ethyl ester group and photodegradation of the thiazole ring.[1]

  • Hydrolysis: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid and ethanol.[2][3][4] Alkaline conditions are known to cause significant degradation of similar thiazole derivatives.[5] The hydrolysis of esters is a well-documented process that can be influenced by pH and temperature.[6][7][8]

  • Photodegradation: Thiazole rings, particularly those with aryl substituents, can be susceptible to photodegradation upon exposure to light, especially UV radiation.[1][9] This can involve complex reactions, potentially leading to rearrangements of the thiazole ring.[1][9]

  • Oxidation: While perhaps less prominent than hydrolysis and photodegradation, the thiazole ring can be susceptible to oxidation, which could be a concern under certain experimental conditions.[10]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use in experiments, common organic solvents such as ethanol, methanol, acetonitrile, and dimethylformamide (DMF) are often suitable for dissolving thiazole derivatives.[11] However, for long-term storage, it is crucial to use aprotic, anhydrous solvents to minimize the risk of hydrolysis. Solvents like anhydrous acetonitrile or DMF, stored under an inert atmosphere (e.g., argon or nitrogen), are preferable. It is also advisable to store solutions at low temperatures (e.g., -20°C) and protected from light to mitigate both hydrolytic and photodegradative pathways.

Q3: I've noticed a change in the color of my compound/solution. What does this indicate?

A3: A change in color, such as yellowing or browning, can be an indicator of degradation, particularly oxidation or photodegradation.[12] Aromatic and heterocyclic compounds can form colored byproducts upon degradation. If you observe a color change, it is recommended to assess the purity of your sample using an analytical technique like High-Performance Liquid Chromatography (HPLC) before proceeding with your experiment.

Q4: How does pH affect the stability of this compound?

A4: The pH of the solution is a critical factor influencing the stability of this compound, primarily due to the susceptibility of the ester group to hydrolysis.[13][14] Both acidic and basic conditions can catalyze the hydrolysis of the ester.[13] Generally, neutral or slightly acidic conditions are preferred to minimize the rate of hydrolysis. For thiazole-containing compounds, extreme pH levels can lead to the formation of by-products.[13][15]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the handling and analysis of this compound.

Issue 1: Inconsistent Results in Biological Assays

Symptom: You observe high variability in your experimental results (e.g., IC50 values, enzyme inhibition) between different batches of the compound or even within the same batch over time.

Potential Cause: Degradation of the compound in the assay buffer or solvent.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Action: Analyze your stock solution using HPLC with a UV or photodiode array (PDA) detector.[16]

    • Rationale: This will allow you to quantify the parent compound and detect any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Assess Stability in Assay Buffer:

    • Action: Incubate a solution of the compound in your assay buffer under the same conditions as your experiment (e.g., temperature, time). Analyze samples at different time points using HPLC.

    • Rationale: This "in-use" stability study will determine if the compound is degrading during the course of your assay. Pay close attention to the pH of your buffer, as this can significantly impact ester hydrolysis.[15][17]

  • Optimize Solvent and Storage:

    • Action: If instability is confirmed, consider preparing fresh stock solutions for each experiment. If using aqueous buffers, prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute them into the aqueous buffer immediately before use to minimize exposure to aqueous conditions.

    • Rationale: Minimizing the time the compound spends in an aqueous environment can reduce the extent of hydrolysis.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptom: During routine purity analysis by HPLC, you observe new, unidentified peaks that were not present in the initial analysis of the compound.

Potential Cause: Forced degradation due to improper storage or handling.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Action: Confirm that the compound (both solid and in solution) has been stored under the recommended conditions (cool, dark, and under an inert atmosphere).

    • Rationale: Exposure to light, air (oxygen), and elevated temperatures can induce photodegradation and oxidation.[18]

  • Perform a Forced Degradation Study:

    • Action: Intentionally subject the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradation products.[5][19][20][21]

    • Rationale: This will help in identifying the degradation pathways and characterizing the unknown peaks observed in your routine analysis.[20][21] A well-designed forced degradation study is a regulatory requirement for stability-indicating methods.[20]

  • Characterize Degradation Products:

    • Action: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks.[9][22] Further structural elucidation can be achieved using techniques like tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy if the degradation products can be isolated.[9]

    • Rationale: Identifying the degradation products provides a deeper understanding of the compound's stability profile and can inform strategies to prevent future degradation.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min.[23]

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 240 nm).[5]

  • Column Temperature: 30 °C.

Rationale: A C18 column is a good starting point for moderately polar compounds. The use of a gradient elution allows for the separation of the parent compound from potential degradation products with different polarities. Formic acid is added to the mobile phase to improve peak shape and ionization in a mass spectrometer if LC-MS analysis is desired.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[20][21][24]

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water.

    • Keep the solution at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 mixture of acetonitrile and water.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

  • Photolytic Degradation:

    • Expose a solution of the compound (in a solvent like methanol or acetonitrile) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Heat the solid compound in an oven at a high temperature (e.g., 105°C) for a specified duration.

    • Dissolve the stressed solid in a suitable solvent for HPLC analysis.

Rationale: These stress conditions are designed to accelerate the degradation of the compound and generate the likely degradation products that could form under normal storage conditions over a longer period.[20]

Data Presentation

Table 1: Predicted Stability of this compound in Different Solvents and Conditions (Qualitative)

Solvent/ConditionPredicted StabilityPrimary Degradation PathwayRationale
Anhydrous Acetonitrile (dark, -20°C)HighMinimalAprotic, anhydrous solvent minimizes hydrolysis. Low temperature and darkness prevent thermal and photodegradation.
Methanol (Room Temp, Light)Low to ModerateHydrolysis, PhotodegradationProtic solvent can facilitate ester hydrolysis. Exposure to light can cause photodegradation of the thiazole ring.[1][9]
Water/Acetonitrile (pH 3, 60°C)LowAcid-catalyzed HydrolysisAcidic conditions and elevated temperature will accelerate the hydrolysis of the ethyl ester.[7][8]
Water/Acetonitrile (pH 10, Room Temp)Very LowBase-catalyzed HydrolysisBasic conditions rapidly hydrolyze the ethyl ester, often faster than acidic conditions.[4][8]
3% H₂O₂ in Water/AcetonitrileModerateOxidationThe thiazole ring may be susceptible to oxidation by hydrogen peroxide.[10]

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Interpretation Prep Prepare Stock Solution in Anhydrous Solvent Stress Expose to Stress Conditions (pH, Light, Temp, Oxidant) Prep->Stress Forced Degradation HPLC HPLC-UV/PDA Analysis Prep->HPLC Initial Purity (T=0) Stress->HPLC Time-point Sampling LCMS LC-MS for Mass Identification HPLC->LCMS If unknown peaks appear Isolation Isolate Degradants (Prep-HPLC) HPLC->Isolation If significant degradation Identify Identify Degradation Products LCMS->Identify NMR NMR for Structural Elucidation Isolation->NMR NMR->Identify Pathway Propose Degradation Pathways Identify->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for assessing the stability of a pharmaceutical compound.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation Parent Ethyl 4-(4-methoxyphenyl)- 1,3-thiazole-2-carboxylate Acid 4-(4-methoxyphenyl)-1,3-thiazole- 2-carboxylic acid + Ethanol Parent->Acid H+ or OH- Photo_Products Ring-rearranged Isomers & Other Photoproducts Parent->Photo_Products hv (Light)

Sources

"optimizing reaction conditions for Hantzsch thiazole synthesis of aryl carboxylates"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Foundational Concepts & Mechanism

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone of heterocyclic chemistry for preparing thiazole rings.[1] The classic reaction involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] The stability of the resulting aromatic thiazole ring provides a strong thermodynamic driving force for the reaction.[4]

The Hantzsch Reaction Mechanism

The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, proceeding via an SN2 mechanism.[2][5] This is followed by an intramolecular cyclization and subsequent dehydration to form the final aromatic thiazole product.[2][5]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Haloketone α-Haloketone Intermediate1 S-Alkylation Intermediate Haloketone->Intermediate1 1. S-Alkylation (SN2) Thioamide Thioamide Thioamide->Intermediate1 Intermediate2 Cyclized Intermediate (Hemithioaminal) Intermediate1->Intermediate2 2. Intramolecular   Cyclization Thiazole Thiazole Intermediate2->Thiazole 3. Dehydration   (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered by researchers.

Q1: Can I use an aryl carboxylate directly in a Hantzsch synthesis?

No, the classic Hantzsch synthesis does not directly utilize carboxylic acids or their ester derivatives as starting materials. The reaction requires an α-haloketone and a thioamide .[1][3] If your goal is to synthesize a thiazole where one of the substituents originates from an aryl carboxylate, you must first convert the carboxylate into a suitable α-haloketone (e.g., via a Friedel-Crafts acylation followed by α-halogenation).

However, alternative (non-Hantzsch) methods have been developed for the synthesis of 2,4-disubstituted thiazoles directly from carboxylic acids or anhydrides, typically reacting them with β-azido disulfides.[6] This represents a distinct synthetic pathway that may be suitable for your target molecule.

Q2: What are the most critical parameters to control for optimizing yield?

Yield optimization hinges on four key parameters: temperature, reaction time, solvent choice, and reactant purity.

  • Temperature: Many Hantzsch syntheses require heating to overcome the activation energy.[7] Gentle heating (40-60 °C) is a good starting point, though less reactive substrates may require reflux.[8]

  • Reaction Time: Incomplete conversion is a common issue. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before work-up.[8]

  • Solvent: The solvent's polarity is crucial. Alcohols like ethanol and methanol are common and effective choices.[8] In some cases, a mixture such as ethanol/water can significantly improve yields.[9]

  • Purity of Starting Materials: Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[10] Thioamides and α-haloketones should be pure, and anhydrous solvents are often recommended as water can be detrimental in certain cases.[10]

Q3: What are the most common side reactions to be aware of?

The most frequently encountered side reaction, particularly under acidic conditions, is the formation of a 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-aminothiazole.[7][10] Other potential issues include the formation of bis-thiazoles or other condensation byproducts, especially with incorrect stoichiometry.[10]

Q4: Is a catalyst necessary for this reaction?

While the traditional Hantzsch synthesis often proceeds without a catalyst, certain modifications employ one to enhance reaction rates and yields.[8] For instance, in multicomponent variations of the reaction, catalysts like silica-supported tungstosilicic acid have proven effective.[9] For standard syntheses, however, optimizing temperature and solvent is typically sufficient.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Yield

Low yield is the most common challenge. A systematic investigation is the best approach to diagnose the root cause.

Troubleshooting_Yield Figure 2: Troubleshooting Workflow for Low Yield start Low Yield Observed check_tlc Analyze TLC Plate: Any Starting Material Left? start->check_tlc optimize_cond Optimize Reaction Conditions check_tlc->optimize_cond Yes (Incomplete Rxn) side_reactions Check for Side Products (TLC, Crude NMR) check_tlc->side_reactions No (Full Conversion) check_purity Verify Purity of Starting Materials (NMR, MP) success Yield Improved check_purity->success increase_temp Increase Temperature or Extend Reaction Time optimize_cond->increase_temp check_solvent Change Solvent (e.g., Ethanol, MeOH, EtOH/H2O) optimize_cond->check_solvent increase_temp->success check_solvent->success check_workup Review Work-up Procedure: Is Product Lost During Extraction or Precipitation? check_workup->success side_reactions->check_purity Degradation Suspected side_reactions->check_workup Complex Mixture adjust_ph Adjust pH to Neutral or Basic Conditions side_reactions->adjust_ph Isomer Formation Suspected adjust_ph->success

Caption: Figure 2: Troubleshooting Workflow for Low Yield

Symptom Potential Cause Recommended Action & Rationale
High amount of unreacted starting material (by TLC/NMR) Insufficient Activation Energy or Time 1. Increase Temperature: The reaction often requires heat to proceed efficiently.[7] Try increasing the temperature in 10-20 °C increments. 2. Extend Reaction Time: Monitor the reaction with TLC until the starting material spot disappears or ceases to diminish.[8]
Suboptimal Solvent 1. Change Solvent: The solubility of reactants and intermediates is critical. If using a non-polar solvent, switch to a polar protic solvent like ethanol or methanol, which are known to be effective.[8] A mixture of ethanol/water can also enhance reaction rates and yields in some cases.[9]
Reaction is complete, but yield is low after work-up Product Loss During Isolation 1. Verify Work-up pH: The thiazole product is often precipitated by adding the reaction mixture to a basic solution (e.g., aqueous Na₂CO₃).[2] Ensure the pH is sufficiently basic to neutralize any acid formed and fully precipitate the product. 2. Perform Extraction: If the product does not precipitate, it may be soluble in the aqueous phase. Perform an extraction with a suitable organic solvent like ethyl acetate.[8]
Reactant Instability or Impurity 1. Check Reactant Purity: Use freshly purified starting materials. Thioamides can be unstable, especially in acidic media, which can lead to low yields.[11] Verify purity via NMR or melting point analysis.[10] 2. Use Anhydrous Solvents: The presence of water can sometimes be detrimental; using anhydrous solvents is a good practice.[10]
Problem 2: Formation of Multiple Products / Side Reactions
Symptom Potential Cause Recommended Action & Rationale
Multiple spots on TLC, complex crude NMR spectrum Formation of Isomers 1. Adjust Reaction Conditions: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired product and the isomeric 2-imino-2,3-dihydrothiazole.[7][10] Consider running the reaction under neutral or slightly basic conditions to favor the desired product.
Incorrect Stoichiometry 1. Verify Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant can lead to the formation of condensation byproducts. A 1:1 or 1:1.5 ratio of α-haloketone to thioamide is common.[2]
Product/Reactant Decomposition 1. Lower the Temperature: Excessive heat can cause decomposition of reactants, intermediates, or the final product.[8] If you suspect decomposition, run the reaction at a lower temperature for a longer duration.

Optimized Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis, known for being high-yielding and straightforward.[2]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.[2]

  • Add methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (around 65-70 °C for methanol) for 30-60 minutes. Monitor reaction completion by TLC.[2][10]

  • Once the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl to mix. This step neutralizes the HBr formed and precipitates the neutral thiazole product.[2][8]

  • Isolate the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Allow the solid to air dry on a watch glass. The crude product is often pure enough for characterization.[2]

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation is an excellent optimization strategy that can dramatically reduce reaction times and improve yields, often leading to cleaner products.[12]

Materials:

  • 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 mmol)

  • N-phenylthiourea (1.0 mmol)

  • Methanol (2 mL)

Procedure:

  • In a specialized microwave reaction vessel, combine the α-haloketone and the substituted thiourea.[12]

  • Add methanol as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 90 °C for 30 minutes under microwave irradiation.[12] Note that conventional heating for the same reaction might take up to 8 hours and result in lower yields.[12]

  • After the reaction, cool the vessel to room temperature.

  • The pure product often precipitates directly from the solution and can be isolated by simple filtration.[12]

Data Summary: Optimizing Reaction Conditions

The choice of solvent and energy source can have a profound impact on reaction outcomes.

α-HaloketoneThioamideConditionsSolventTimeYield (%)Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaReflux (65 °C)Ethanol/Water (1:1)2-3.5 h87%[9]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaUltrasonic Irradiation (RT)Ethanol/Water (1:1)1.5-2 h90%[9][13]
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaRefluxMethanol8 h~70-80%[12]
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMicrowave (90 °C)Methanol30 min95%[12]
References

BenchChem. (n.d.). . [10] BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds. [11] IJARST. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [7] BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis. [2] Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [9] Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [12] Mphahamele, M. J., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [14] International Journal of Advanced Research in Science, Communication and Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [6] PubMed. (2014). Concise synthesis of 2,4-disubstituted thiazoles from β-azido disulfides and carboxylic acids or anhydrides: asymmetric synthesis of cystothiazole C. [3] Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [1] SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Sci-Hub. (2014). Concise synthesis of 2,4-disubstituted thiazoles from β-azido disulfides and carboxylic acids or anhydrides. [15] Semantic Scholar. (n.d.). Synthesis of some novel 2,4-disubstituted thiazoles as possible antimicrobial agents. [13] National Institutes of Health. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [16] ResearchGate. (n.d.). Synthesis of 2,4‐disubstituted thiazoles. [5] YouTube. (2019). synthesis of thiazoles. [17] ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. [18] Organic Chemistry Portal. (n.d.). Thiazole synthesis. [19] ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [4] YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [20] BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [21] Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.

Sources

"troubleshooting low bioactivity of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate in vitro"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of the modern researcher, this Technical Support Center is dedicated to resolving a frequent yet complex challenge in drug discovery: the low or inconsistent in vitro bioactivity of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. As a Senior Application Scientist, my goal is to provide a logical, evidence-based framework to systematically diagnose and resolve experimental hurdles. This guide moves beyond simple checklists to explain the underlying scientific principles, empowering you to make informed decisions and generate robust, reproducible data.

Frequently Asked Questions (FAQs): Diagnosing Low Bioactivity

Q1: We're observing significantly lower bioactivity than expected with this compound. Where should we begin our investigation?

A1: Low bioactivity is a multifaceted issue that can be systematically untangled by investigating three primary areas in a specific order: the compound itself, the experimental conditions, and finally, the biological system.[1] It is most efficient to start with the simplest and most common culprits. Before diving into complex biological variables, we must first have absolute confidence in the tool we are using—the compound. This involves verifying its identity, purity, and stability.

Here is a logical workflow to guide your troubleshooting process:

start Low Bioactivity Observed compound Step 1: Compound Integrity & Solubility start->compound assay Step 2: Assay Conditions & Parameters compound->assay Compound OK purity Purity & Identity (LC-MS, NMR) compound->purity stability Stability (Freeze-Thaw, Storage) compound->stability solubility Solubility (Precipitation Check) compound->solubility biology Step 3: Biological System Variables assay->biology Assay OK params Parameters (Conc., Time, pH) assay->params controls Controls (Positive, Vehicle) assay->controls interference Assay Interference (e.g., Autofluorescence) assay->interference conclusion Conclusion: Re-evaluate Hypothesis biology->conclusion System OK cell_health Cell Health & Viability biology->cell_health passage Passage Number & Phenotype biology->passage target Target Expression Level biology->target

Caption: Troubleshooting workflow for low bioactivity.
Q2: How can we confirm that the issue isn't with the compound's stability or purity?

A2: This is the most critical first step. A degraded or impure compound will never yield reliable data.

  • Purity and Identity Verification: Do not assume the compound in the vial is what it claims to be at the purity stated. The identity and purity of your specific batch of this compound should be independently verified using analytical methods like HPLC, Mass Spectrometry (MS), and NMR. This confirms the correct molecular weight and structure and quantifies any impurities that could interfere with the assay.[1]

  • Storage and Handling: Thiazole derivatives can be susceptible to degradation. Ensure the compound is stored as recommended (typically at -20°C or -80°C, protected from light and moisture).

  • Stock Solution Stability: The stability of small molecules in DMSO is not infinite.[2] Repeated freeze-thaw cycles can introduce water from atmospheric condensation, which may cause your compound to precipitate or degrade over time. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw events. If a stock solution has been stored for an extended period (>6 months) or subjected to multiple temperature cycles, its integrity should be re-assessed.[2]

Q3: Our compound dissolves in 100% DMSO, but we see precipitation when it's added to our aqueous cell culture medium. Why does this happen and how do we fix it?

A3: This is a classic solubility problem, extremely common for hydrophobic molecules like many thiazole derivatives.[3] The phenomenon occurs because of a dramatic shift in solvent polarity. While the compound is soluble in a non-polar organic solvent like DMSO, it crashes out of solution when diluted into a highly polar aqueous environment like cell culture media or assay buffer.[4]

cluster_0 High-Concentration Stock cluster_1 Aqueous Assay Buffer stock Compound dissolved in 100% DMSO (Non-polar environment) molecules Individual Molecules (Solvated) buffer Dilution into Media/Buffer (Polar environment) molecules->buffer Solvent Shift precipitate Compound Aggregates/Precipitates (Reduced Bioavailability) buffer->precipitate

Caption: Compound precipitation upon dilution from DMSO stock.

Solutions:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible while maintaining compound solubility. Most cell lines can tolerate up to 0.5% DMSO, but this must be validated for your specific cells as some are sensitive even at this level.[4] Never exceed a final DMSO concentration of 1%.

  • Visual Inspection: Always visually inspect your diluted compound solutions (both in intermediate dilution plates and final assay plates) for signs of precipitation, sometimes visible as a slight cloudiness or as microscopic crystals under a microscope.[5]

  • Reduce Compound Concentration: The observed low bioactivity might be because the compound is not fully dissolved at the tested concentrations. Try performing your dose-response experiment starting at a lower concentration where the compound remains soluble.

  • Alternative Solubilization: If lowering the concentration is not an option, consider advanced solubilization techniques.

Strategy Mechanism Considerations
Co-solvents Using solvents like ethanol or PEG400 in addition to DMSO.Must test for cellular toxicity and potential to interfere with the assay.[4]
Cyclodextrins Encapsulate the hydrophobic compound in a hydrophilic shell (e.g., HP-β-CD).[4]Can alter the free concentration of the compound; requires careful validation.[4]
pH Adjustment For ionizable compounds, adjusting buffer pH can increase solubility.The pH must be compatible with the enzyme or cells in your assay.[6]

Section 2: Troubleshooting the In Vitro Assay

Q4: We've confirmed our compound is pure, stable, and soluble, but we still see no activity in our cell-based assay. What's next?

A4: If the compound is not the issue, the focus shifts to the assay system itself. For cell-based assays, cell health and experimental parameters are paramount.[7][8]

  • Verify Cell Health and Identity:

    • Mycoplasma Contamination: Perform routine testing for mycoplasma. Contaminated cells will behave abnormally and produce unreliable data.

    • Passage Number: Use cells with a consistent and low passage number. High-passage cells can undergo phenotypic drift, altering their response to stimuli, including the expression level of your target protein.[7]

    • Viability: Ensure the cells used for the experiment have high viability (>95%) before seeding.

  • Check for Cytotoxicity: The compound may be cytotoxic at the concentrations tested, leading to a general shutdown of cellular processes that can be misinterpreted as a lack of specific activity. Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel. If the compound is toxic, subsequent functional assays should only use non-toxic concentrations.

  • Optimize Assay Parameters:

    • Incubation Time: The biological effect may take longer to manifest. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal incubation period.

    • Target Expression: Confirm that your chosen cell line expresses the intended biological target of this compound at a functional level. This can be verified by methods like Western Blot, qPCR, or flow cytometry. If the target is absent, no activity will be observed.[9]

Q5: What if the issue is in a biochemical (e.g., enzyme inhibition) assay?

A5: Biochemical assays remove cellular complexity but introduce their own set of potential problems, often related to kinetics or direct interference.[9]

  • Enzyme and Substrate Concentrations: Ensure you are using concentrations of enzyme and substrate that result in a linear reaction rate over the measurement period.[1] If the reaction proceeds too quickly, subtle inhibition may be missed. It is standard to measure initial reaction rates where less than 10-15% of the substrate is consumed.[9]

  • Assay Buffer Composition: Verify that the buffer pH, ionic strength, and any required cofactors are optimal for the enzyme's activity.[1]

  • Compound Interference: Small molecules can directly interfere with the assay's detection method, creating false positive or false negative results.[10]

    • Autofluorescence: If using a fluorescence-based readout, test your compound alone at the highest concentration to see if it is autofluorescent at the excitation/emission wavelengths used.

    • Reporter Enzyme Inhibition: In assays using reporter enzymes like luciferase or β-galactosidase, the compound might inhibit the reporter itself rather than the primary target. Run a control experiment against the reporter enzyme.

    • Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically sequester and inhibit enzymes.[11] This can often be mitigated by including a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer, if compatible with your enzyme.[11]

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol helps determine the concentration at which your compound begins to precipitate in the final assay buffer.

  • Prepare Stock Solution: Create a high-concentration stock of this compound (e.g., 20 mM) in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well clear plate, perform a 2-fold serial dilution of the DMSO stock solution in 100% DMSO.

  • Dilution in Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO plate to a new 96-well plate containing your final assay buffer (e.g., 99 µL), mimicking the final DMSO concentration of your experiment (1% in this case).

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the light scattering (turbidity) at a wavelength where the compound does not absorb light (e.g., 600-650 nm) using a plate reader.[5]

  • Analysis: The concentration at which you observe a sharp increase in light scattering corresponds to the limit of aqueous solubility under these conditions. All subsequent experiments should use concentrations below this limit.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses whether the compound is toxic to your cells.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[1]

  • Compound Treatment: Prepare serial dilutions of your compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., 1 µM Staurosporine).[1]

  • Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm. A decrease in absorbance relative to the vehicle control indicates reduced cell viability.

References

  • Promises and Pitfalls of High-Throughput Biological Assays. PubMed - NIH.
  • Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 2'-Hydroxylagarotetrol. Benchchem.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • What are the factors affecting the bioactivity of drugs?. Homework.Study.com.
  • Technical Support Center: Overcoming In Vitro Solubility Challenges of 1H-Pyrazolo[4,3-d]thiazole Compounds. Benchchem.
  • Design and Validate a GMP Cell Based Assay.
  • Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays. Select Science.
  • Technical Support Center: [Compound] In Vitro Assays. Benchchem.
  • High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Benchchem.
  • Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. MDPI.
  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review.
  • Cell Based Assays in Drug Development: Comprehensive Overview.
  • Troubleshooting low bioactivity in Asiminacin extracts. Benchchem.
  • Troubleshooting low bioactivity of 7-Hydroxyemodin in experiments. Benchchem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Challenges of HTS in early-stage drug discovery. Axxam SpA.
  • Gaining confidence in high-throughput screening. PNAS.
  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Key factors influencing small-molecule drug bioavailability.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Troubleshooting Guides. Novus Biologicals.
  • Investigating the Correlations among the Chemical Structures, Bioactivity Profiles, and Molecular Targets of Small Molecules.
  • How to deal with the poor solubility of tested compounds in MTT assay?.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
  • Troubleshooting - Flow Cytometry Guide. Bio-Rad Antibodies.
  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf.
  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)
  • In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers. Benchchem.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.

Sources

"interpreting mass spectrometry fragmentation of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the mass spectrometric fragmentation of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, designed for researchers and drug development professionals. This guide provides detailed interpretations, troubleshooting for common experimental issues, and validated protocols.

Technical Support Center: Mass Spectrometry of this compound

Welcome to the technical support guide for the analysis of this compound. This document provides an in-depth analysis of its expected fragmentation patterns under electron ionization mass spectrometry (EI-MS) and serves as a troubleshooting resource for common issues encountered during analysis.

Part 1: Understanding the Fragmentation Pathway

The mass spectrum of a compound is a fingerprint of its chemical structure, revealing how the molecule breaks apart upon ionization. For this compound (Molecular Weight: 263.06 g/mol ), fragmentation is dictated by the interplay between the ethyl ester, the 4-methoxyphenyl group, and the central thiazole core. The stability of the resulting fragments governs the major pathways observed.

The molecular ion (M+•) is the intact molecule with one electron removed. Its detection is crucial for confirming the molecular weight. From there, fragmentation proceeds through several competing pathways.

Key Fragmentation Pathways:

  • Ester Group Fragmentation: The ethyl carboxylate moiety is often the most active site for initial fragmentation.

    • Loss of Ethoxy Radical (•OC₂H₅): This is a classic α-cleavage for ethyl esters, resulting in the loss of 45 Da to form a highly stable acylium ion at m/z 218 .[1][2] This is frequently one of the most abundant peaks.

    • Loss of Ethylene (C₂H₄): A McLafferty rearrangement can lead to the loss of ethylene (28 Da), forming a radical cation of the carboxylic acid at m/z 235 . This process requires a transferable gamma-hydrogen, which is available in the ethyl group.[3]

  • Methoxyphenyl Group Fragmentation:

    • Loss of Methyl Radical (•CH₃): The methoxy group can readily lose a methyl radical (15 Da) to form a stable resonance-stabilized oxonium ion, resulting in a fragment at m/z 248 .

    • Loss of Formaldehyde (CH₂O): Following the loss of a methyl radical, a subsequent loss of carbon monoxide (CO) from the acylium ion can occur, or a concerted loss of formaldehyde (30 Da) from the methoxy group can also be observed.

  • Thiazole Core and Substituent Cleavages:

    • The bonds connecting the phenyl ring and the ester group to the thiazole core are also susceptible to cleavage. Cleavage between the thiazole and the methoxyphenyl ring can yield a fragment corresponding to the 4-methoxyphenyl-thiazole cation.

    • The thiazole ring itself is relatively stable but can undergo characteristic ring-opening fragmentations, often losing small molecules like hydrogen cyanide (HCN) or thioformaldehyde (H₂CS).[4][5]

The following diagram illustrates the primary fragmentation cascade.

Fragmentation_Pathway M This compound (M+•) m/z 263 F_218 [M - •OC2H5]+ m/z 218 (Acylium Ion) M->F_218 - •OC2H5 (45 Da) F_235 [M - C2H4]+• m/z 235 (McLafferty Rearrangement) M->F_235 - C2H4 (28 Da) F_248 [M - •CH3]+ m/z 248 M->F_248 - •CH3 (15 Da) F_190 [m/z 218 - CO]+ m/z 190 F_218->F_190 - CO (28 Da) F_149 [4-MeO-Ph-C≡S]+ m/z 149 F_190->F_149 - C3H3NO F_134 [4-MeO-Ph-CN]+• m/z 134 F_190->F_134 Troubleshooting_Workflow cluster_sample 1. Check Sample & Method cluster_instrument 2. Check Instrument cluster_resolution 3. Resolution start Problem: Low/No Signal check_conc Is sample concentration adequate? (Too dilute or too concentrated?) start->check_conc check_prep Was sample prepared correctly? (Correct solvent, no precipitation) check_conc->check_prep [Concentration OK] check_method Is the ionization method suitable? (e.g., ESI for polar, EI for volatile) check_prep->check_method [Prep OK] check_cal Run Tune & Calibration Check (Using known standard) check_method->check_cal [Method OK] check_leaks Check for system leaks (Especially GC/MS interface nuts) check_cal->check_leaks [Tune Fails] res_ok Signal Restored check_cal->res_ok [Tune Passes] check_source Is the ion source clean? check_leaks->check_source [No Leaks] res_escalate Contact Service Engineer check_source->res_escalate [Source is Clean]

Caption: A systematic workflow for troubleshooting low signal intensity.

Q: I'm seeing a prominent peak at m/z 172. What could it be?

  • Causality: This peak does not correspond to a simple, direct fragmentation. It might arise from a rearrangement or be an impurity.

  • Analysis: The mass 172 could correspond to the formula C₆H₈N₂O₂S, which is Ethyl 2-aminothiazole-4-carboxylate. [6]This could be a starting material or a synthesis byproduct.

  • Troubleshooting Steps:

    • Verify Sample Purity: Re-run a purity check on your sample using another method like LC-UV or NMR.

    • Check for Background Contamination: Run a solvent blank to ensure the peak is not coming from system contamination.

    • Consider In-Source Fragmentation: If analyzing by LC-MS, this could be an in-source fragment of a related impurity that is co-eluting.

Q: My mass accuracy is poor. Why are my measured masses off from the theoretical values?

  • Causality: Poor mass accuracy is almost always an instrument calibration issue. [7]Instrument drift or temperature fluctuations can affect calibration.

  • Troubleshooting Steps:

    • Recalibrate: Perform a fresh mass calibration using your instrument's recommended calibration standard across the desired mass range.

    • Use a Lock Mass: For high-resolution instruments, use a continuous lock mass correction to account for drift during the analytical run.

    • Check Instrument Maintenance: Ensure the mass spectrometer is well-maintained and operating under stable environmental conditions.

Part 4: Standard Experimental Protocol (GC-EI-MS)

This protocol outlines a general procedure for acquiring an EI mass spectrum of the title compound.

1. Sample Preparation

  • Accurately weigh ~1 mg of the compound.

  • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Perform serial dilutions to reach a final concentration of approximately 10-50 µg/mL.

2. Instrument Setup (Example for a standard GC-MS)

  • GC Column: A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injection: 1 µL injection, splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Settings

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV (standard).

  • Mass Range: Scan from m/z 40 to 400.

  • Calibration: Ensure the instrument has been recently tuned and calibrated with the appropriate standard (e.g., PFTBA).

4. Data Acquisition & Analysis

  • Acquire a solvent blank run first to identify background peaks.

  • Inject the sample and acquire the data.

  • Identify the chromatographic peak for the compound.

  • Extract the mass spectrum from the peak apex and subtract the background spectrum from a nearby baseline region.

  • Interpret the spectrum by identifying the molecular ion and major fragment ions as detailed in this guide.

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). International Journal of ChemTech Research. Retrieved January 17, 2026.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC, PubMed Central. Retrieved January 17, 2026.
  • Rearrangement Reactions Following Electron Impact on Ethyl and Isopropyl Esters. (n.d.). Canadian Journal of Chemistry. Retrieved January 17, 2026.
  • EI-MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... (n.d.).
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2012).
  • Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry. Retrieved January 17, 2026.
  • Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. (n.d.).
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved January 17, 2026.
  • Mass spectrum fragmentation of ethyl acetate. (2024). Chemistry Stack Exchange. Retrieved January 17, 2026.
  • What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. (n.d.). MtoZ Biolabs. Retrieved January 17, 2026.
  • Structural characterization of wax esters by electron ionization mass spectrometry. (n.d.). NIH. Retrieved January 17, 2026.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. Retrieved January 17, 2026.
  • A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific. Retrieved January 17, 2026.
  • Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Retrieved January 17, 2026.
  • Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026.
  • 2-Ethyl-4-methylthiazole. (n.d.). NIST WebBook. Retrieved January 17, 2026.
  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026.

Sources

"minimizing impurities in the preparation of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield unexpectedly low?

A low yield in the Hantzsch thiazole synthesis can be attributed to several factors, from the quality of your starting materials to the reaction conditions.[1][2]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Impure Starting Materials Impurities in the α-haloketone (ethyl bromopyruvate) or the thioamide (4-methoxythiobenzamide) can engage in side reactions, consuming the reactants and complicating purification.[1] 4-methoxythiobenzamide can be susceptible to hydrolysis, and ethyl bromopyruvate can degrade over time, especially if exposed to moisture.- Verify Purity: Before starting, confirm the purity of your reagents via NMR or melting point analysis. For 4-methoxythiobenzamide, a sharp melting point around 145-149°C is expected. - Fresh Reagents: Use freshly opened or purified reagents whenever possible. Ethyl bromopyruvate should be stored at 2-8°C.
Suboptimal Reaction Temperature The Hantzsch synthesis often requires heating to proceed at an efficient rate.[2][3] If the temperature is too low, the reaction may be sluggish or not proceed to completion.- Optimize Temperature: A systematic increase in temperature (e.g., from room temperature to reflux) can identify the optimal condition for your specific setup. Ethanol is a commonly used solvent for this reaction.
Incorrect Stoichiometry While the core reaction is a 1:1 condensation, using a slight excess of the thioamide is a common practice to ensure the complete consumption of the more expensive or less stable α-haloketone.- Adjust Molar Ratio: Employ a 1.1 to 1.5 molar excess of 4-methoxythiobenzamide relative to ethyl bromopyruvate.
Inappropriate Solvent The choice of solvent is crucial as it affects the solubility of reactants and the reaction kinetics.[1] Using a solvent in which the starting materials are not fully soluble can lead to a heterogeneous reaction mixture and poor conversion.- Solvent Selection: Ethanol is a widely used and effective solvent for Hantzsch thiazole synthesis.[4] A mixture of ethanol and water can also be effective.[5] Ensure your chosen solvent dissolves both reactants at the reaction temperature.

Question 2: My TLC plate shows multiple spots, indicating the presence of impurities. What are they and how can I avoid them?

The formation of multiple products is a common issue. Understanding the potential side reactions is key to minimizing them.

Potential Impurities and Formation Pathways:

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 4-methoxythiobenzamide and ethyl bromopyruvate.

  • Side Products from Ethyl Bromopyruvate: Ethyl bromopyruvate can undergo self-condensation or hydrolysis, especially under basic conditions or in the presence of moisture.

  • Formation of Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazole isomers.[2][6]

dot

cluster_reactants Starting Materials cluster_products Reaction Products Ethyl Bromopyruvate Ethyl Bromopyruvate Target Product Target Product Ethyl Bromopyruvate->Target Product Hantzsch Synthesis Unreacted SMs Unreacted SMs Ethyl Bromopyruvate->Unreacted SMs Side Products Side Products Ethyl Bromopyruvate->Side Products Self-condensation/ Hydrolysis 4-Methoxythiobenzamide 4-Methoxythiobenzamide 4-Methoxythiobenzamide->Target Product 4-Methoxythiobenzamide->Unreacted SMs

Caption: Potential reaction pathways leading to product and impurities.

Mitigation Strategies:

  • Control Reaction pH: Running the reaction under neutral to slightly basic conditions can help avoid the formation of imino isomers.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of byproducts early on.

  • Purification: If impurities are still present, purification by column chromatography or recrystallization will be necessary.

Question 3: I'm having trouble purifying my product. What are the best practices for recrystallization and column chromatography?

Purification is a critical step to obtaining a high-purity final product.

Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For thiazole derivatives, ethanol is often a good starting point.[7] Experiment with solvent systems like ethanol/water or hexane/ethyl acetate to find the optimal conditions.

  • "Oiling Out": If your compound "oils out" (separates as a liquid instead of crystals), it indicates that the boiling point of the solvent is higher than the melting point of your compound, or the compound is too soluble. Try using a lower-boiling point solvent or a solvent system where the product is less soluble.

Column Chromatography:

  • Solvent System (Eluent): Use TLC to determine the best eluent. The ideal solvent system should give your product an Rf value of approximately 0.35.[8] A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of moderately polar organic compounds.

  • Visualization: Thiazole derivatives with aromatic rings are often UV-active and can be visualized on a TLC plate using a UV lamp.[9][10][11] Iodine staining is another common visualization technique.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting intermediate to form the aromatic thiazole ring.[8]

dot

Thioamide Thioamide SN2_Attack SN2 Attack Thioamide->SN2_Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->SN2_Attack Intermediate Intermediate SN2_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Cyclized_Intermediate Cyclized_Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Thiazole_Product Thiazole_Product Dehydration->Thiazole_Product

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective method. Spot your reaction mixture alongside your starting materials on a TLC plate. As the reaction progresses, you should see the spots for the starting materials diminish and a new spot for your product appear.

Q3: What are some greener synthesis approaches for thiazoles?

Microwave-assisted synthesis and the use of green solvents are becoming more common to improve the efficiency and environmental friendliness of thiazole synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl bromopyruvate (1.0 eq)

  • 4-Methoxythiobenzamide (1.2 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate and Hexanes (for purification)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxythiobenzamide and ethanol.

  • Stir the mixture until the thioamide is completely dissolved.

  • Slowly add ethyl bromopyruvate to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Technical Support.
  • Google Patents. (2000).
  • Guidechem. (n.d.).
  • BenchChem. (2025). Technical Support Center: Hantzsch Thiazole Synthesis.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone.
  • Homework.Study.com. (n.d.).
  • ResearchGate. (n.d.).
  • UCLA Chemistry and Biochemistry. (n.d.).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (2025).
  • Fekri, A., & Teimuri-Mofrad, R. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15(1), 1-21.
  • Fisher Scientific. (n.d.).
  • National Institutes of Health. (2024).
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2025). 5.
  • Scribd. (n.d.).
  • Chemistry LibreTexts. (2022). 2.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • MDPI. (n.d.).
  • University of Wisconsin-Madison. (2015). CHEM 344 Fall 2015 Final Exam.
  • Synthesis New and Novel Aryl Thiazole Deriv
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Methoxythiobenzamide 97%.
  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-.
  • National Institutes of Health. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fisher Scientific. (n.d.). 4-Methoxythiobenzamide, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Reddit. (2020).
  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).
  • KGROUP. (n.d.).
  • ResearchGate. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)
  • National Institutes of Health. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1] Its inherent electronic properties and capacity for diverse biological interactions have propelled the exploration of thiazole derivatives across a spectrum of therapeutic areas, including oncology and infectious diseases. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on the Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate scaffold, offering insights into their anticancer and antimicrobial potential. By synthesizing data from multiple studies, we aim to elucidate the molecular nuances that govern their biological activity and provide a framework for the rational design of next-generation therapeutic candidates.

The Core Scaffold: A Platform for Therapeutic Innovation

The this compound core structure presents a promising platform for drug discovery. The 4-methoxyphenyl group, a common motif in bioactive molecules, has been shown to significantly influence the anticancer activity of various heterocyclic compounds.[2] The thiazole ring itself is a privileged structure, and the ethyl carboxylate at the 2-position offers a key site for modification to modulate physicochemical properties and target engagement. Our exploration of the SAR will focus on dissecting the contributions of each of these components to the overall biological profile of the analogs.

Comparative Analysis of Anticancer Activity: Unraveling the SAR

The anticancer potential of thiazole derivatives has been extensively investigated, with many analogs demonstrating potent cytotoxicity against a range of cancer cell lines.[3] The primary mechanisms of action often involve the disruption of critical cellular processes such as cell division, signaling pathways, and angiogenesis.

The Critical Role of the 4-Phenyl Substituent

The nature and position of substituents on the 4-phenyl ring are paramount in dictating the anticancer efficacy of these analogs.

  • The 4-Methoxy Group: The presence of a methoxy group at the para-position of the phenyl ring is a recurring feature in many potent anticancer thiazole derivatives. This substituent can influence the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets. One study on 1,3,4-thiadiazole derivatives highlighted the importance of a methoxyphenyl moiety for significant antitumor activity.[4]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent on the phenyl ring plays a crucial role. While the 4-methoxy group is electron-donating, studies on related thiazole series have shown that electron-withdrawing groups can also confer potent activity. For instance, in a series of 3-[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(2-phenylhydrazinylidene)ethyl]phenyl}amino]propanoic acid derivatives, analogs with electron-withdrawing groups exhibited significant antiproliferative effects against A549 human lung adenocarcinoma cells.[5]

  • Halogen Substitution: The introduction of halogen atoms, such as chlorine or bromine, to the phenyl ring has been shown to modulate anticancer activity. In some series, chloro-substituted compounds have demonstrated significant growth inhibition of cancer cells.[3] For example, a study on 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea showed potent activity against the HS 578T breast cancer cell line with an IC50 value of 0.8 µM.[2][6]

Modifications at the 2-Position of the Thiazole Ring

The ethyl carboxylate group at the 2-position of the thiazole ring is a key handle for derivatization and significantly impacts the biological profile.

  • Ester to Amide Conversion: The conversion of the ester functionality to an amide can lead to a profound change in activity. Amide derivatives introduce a hydrogen bond donor and can alter the molecule's solubility and ability to interact with target proteins. Studies on thiazole carboxamide scaffolds have revealed potent c-Met kinase inhibitors, suggesting that the amide linkage is crucial for interaction with the enzyme's active site.[7]

  • Introduction of Bulky Aromatic Groups: Replacing the ethyl group of the ester with larger, more complex moieties can enhance potency. A series of 4-substituted methoxybenzoyl-aryl-thiazoles, where the 2-position is linked to another aromatic ring via a carbonyl group, displayed a significant improvement in antiproliferative activity, with IC50 values in the low nanomolar range.[8][9][10]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for many anticancer thiazole derivatives is the inhibition of tubulin polymerization.[8][9][10] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

Below is a diagram illustrating the general mechanism of tubulin polymerization and its inhibition by thiazole analogs.

G cluster_0 Microtubule Dynamics cluster_1 Inhibition by Thiazole Analogs Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Inhibition of Polymerization Inhibition of Polymerization Polymerization->Inhibition of Polymerization Inhibited by Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Dimers Thiazole Analog Thiazole Analog Binding to Tubulin Binding to Tubulin Thiazole Analog->Binding to Tubulin Binding to Tubulin->Inhibition of Polymerization Cell Cycle Arrest Cell Cycle Arrest Inhibition of Polymerization->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by thiazole analogs.

Comparative Analysis of Antimicrobial Activity: A Broad Spectrum of Potential

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[11] The structural features that govern their antimicrobial efficacy often differ from those required for anticancer activity, highlighting the versatility of this scaffold.

Key Structural Features for Antimicrobial Potency
  • Substituents on the 4-Phenyl Ring: In the context of antimicrobial activity, substitutions on the 4-phenyl ring can dramatically influence the spectrum and potency. For instance, a study on 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives revealed that the chloro-substituent was important for activity.[7]

  • Modifications at the 2-Amino Group: For analogs possessing a 2-amino group, derivatization of this functionality is a common strategy to enhance antimicrobial properties. The synthesis of Schiff bases and other derivatives from 2-aminothiazoles has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.[11]

  • Hybrid Molecules: The conjugation of the thiazole ring with other heterocyclic systems, such as pyrazole or triazole, can lead to hybrid molecules with enhanced antimicrobial profiles. This molecular hybridization approach aims to combine the pharmacophoric features of different scaffolds to achieve synergistic effects.

Tabulated Comparison of Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative thiazole derivatives from various studies. It is important to note that direct comparison of Minimum Inhibitory Concentration (MIC) values across different studies should be done with caution due to variations in experimental protocols and microbial strains.

Compound ClassTest OrganismMIC (µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli16.1[11]
Thiazole-based Schiff basesS. aureus, E. coli-
Heteroaryl thiazole derivativesE. coli, B. cereus-
2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivativesC. albicans, C. glabrata-

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the evaluation of the anticancer and antimicrobial activities of thiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

G Cell_Seeding Seed cancer cells in a 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add thiazole analogs at various concentrations Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the in vitro polymerization of purified tubulin into microtubules.

Workflow for Tubulin Polymerization Assay:

G Reaction_Setup Prepare reaction mixture with tubulin, GTP, and a fluorescent reporter Compound_Addition Add thiazole analogs or controls Reaction_Setup->Compound_Addition Initiate_Polymerization Incubate at 37°C to initiate polymerization Compound_Addition->Initiate_Polymerization Fluorescence_Monitoring Monitor fluorescence intensity over time Initiate_Polymerization->Fluorescence_Monitoring Data_Analysis Plot fluorescence vs. time and determine IC50 values Fluorescence_Monitoring->Data_Analysis

Caption: Workflow for the tubulin polymerization inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a stock solution of GTP.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel anticancer and antimicrobial agents. The structure-activity relationship studies summarized in this guide underscore the critical importance of systematic structural modifications to optimize biological activity. The 4-phenyl ring, in particular, offers a key site for tuning potency and selectivity through the introduction of various substituents. Furthermore, modifications at the 2-position of the thiazole ring, such as the conversion of the ester to an amide or the introduction of extended aromatic systems, can lead to significant enhancements in efficacy.

Future research in this area should focus on a more integrated approach, combining synthetic chemistry, biological evaluation, and computational modeling to rationally design and synthesize novel analogs with improved therapeutic profiles. A deeper understanding of the molecular targets and the specific interactions that govern the activity of these compounds will be crucial for their advancement into preclinical and clinical development. The detailed experimental protocols provided herein offer a standardized framework for such investigations, facilitating the generation of robust and comparable data that will undoubtedly accelerate the journey of these promising thiazole derivatives from the laboratory to the clinic.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • The Emerging Role of 3-Methoxyphenyl Derivatives in Cancer Research: A Compar
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Biointerface Research in Applied Chemistry. 2021.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Heliyon. 2022.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2022.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. 2021.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF.
  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. CHEMISTRY & BIOLOGY INTERFACE. 2020.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. 2009.
  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity rel
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. 2019.
  • synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. 2019.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. 2016.
  • Thiazole Ring—A Biologically Active Scaffold. Molecules. 2021.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • Ethyl 2-amino-1,3-thiazole-4-carboxyl
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. 2022.
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. 2023.. Molecules. 2023.

Sources

A Comparative Analysis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate: A Novel Thiazole Derivative Against Established Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative framework for evaluating the anti-inflammatory potential of a novel investigational compound, Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, against two clinically established non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective cyclooxygenase (COX) inhibitor, Indomethacin, and the selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to preclinical assessment, complete with detailed experimental protocols and data interpretation frameworks.

The therapeutic landscape of inflammatory disorders is continually evolving, with a persistent need for novel agents that offer improved efficacy and a more favorable safety profile. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant anti-inflammatory activities.[1][2] This guide will delineate a scientifically rigorous pathway to characterize and compare the anti-inflammatory properties of this compound, a compound of interest based on its structural similarity to other bioactive thiazoles.

Section 1: The Rationale for Comparison and Compound Profiles

The selection of appropriate comparators is critical for contextualizing the activity of a novel compound. Indomethacin and Celecoxib represent two distinct classes of NSAIDs, providing a robust basis for comparison.

1.1. Investigational Compound: this compound

  • Chemical Structure: C₁₃H₁₃NO₃S

  • Molecular Weight: 263.31 g/mol

  • Rationale for Investigation: The thiazole ring is a core structure in various pharmacologically active compounds. The presence of a methoxyphenyl group is also common in molecules with anti-inflammatory properties.[3] This structural motif suggests a potential for interaction with inflammatory pathways.

1.2. Reference Compound 1: Indomethacin (Non-selective COX Inhibitor)

Indomethacin is a potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[4][5][6] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5] While highly effective, its non-selective nature, particularly the inhibition of the constitutively expressed COX-1 enzyme, is associated with a higher risk of gastrointestinal side effects, such as peptic ulcers.[4][6]

1.3. Reference Compound 2: Celecoxib (Selective COX-2 Inhibitor)

Celecoxib is a selective COX-2 inhibitor, a class of NSAIDs designed to reduce inflammation and pain with a potentially lower risk of gastrointestinal adverse effects compared to non-selective NSAIDs.[7][8][9] COX-2 is primarily an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[9][10] By selectively targeting COX-2, celecoxib minimizes the inhibition of COX-1, which plays a protective role in the gastric mucosa.[9]

Section 2: Mechanistic Insights and Experimental Strategy

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase enzymes. Therefore, the initial experimental approach will focus on determining the COX inhibitory activity and selectivity of this compound. Subsequent in vivo studies will then be employed to assess its anti-inflammatory efficacy in a well-established animal model.

Proposed Mechanism of Action for the Investigational Compound

Based on the structural features of the thiazole derivative, it is hypothesized that it may exert its anti-inflammatory effects through the inhibition of the COX pathway, similar to conventional NSAIDs. The experimental design will aim to test this hypothesis by directly measuring its impact on COX-1 and COX-2 activity.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative study.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Data Analysis & Comparison a Compound Preparation & Solubilization b COX-1/COX-2 Inhibition Assay a->b c Protein Denaturation Assay b->c d Animal Acclimatization & Grouping c->d Proceed to in vivo if in vitro activity is confirmed e Carrageenan-Induced Paw Edema Model d->e f Measurement of Paw Edema e->f g Histopathological Analysis f->g i Statistical Analysis of Paw Edema Inhibition g->i h IC50 Determination & Selectivity Index Calculation j Comparative Efficacy & Safety Profile h->j i->j

Caption: Experimental workflow for the comparative study.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with the inclusion of appropriate positive and negative controls to ensure the reliability of the results.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Indomethacin, and Celecoxib against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid substrate are procured from a commercial source.

  • Compound Dilution: The investigational compound and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Each well contains the respective enzyme (COX-1 or COX-2), a reaction buffer, and a specific concentration of the test compound or vehicle control.

    • The reaction is initiated by the addition of arachidonic acid.

    • The plate is incubated at 37°C for a specified time.

    • The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vitro Protein Denaturation Assay

Objective: To assess the ability of the compounds to inhibit protein denaturation, a hallmark of inflammation.[1][11]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing bovine serum albumin (BSA) in a phosphate-buffered saline (PBS) solution is prepared.

  • Compound Treatment: Different concentrations of the test compounds are added to the BSA solution.

  • Induction of Denaturation: The mixtures are heated to induce protein denaturation.

  • Measurement: The turbidity of the samples is measured spectrophotometrically. The percentage inhibition of protein denaturation is calculated. Diclofenac sodium can be used as a positive control.[1]

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute model of inflammation.[12][13][14]

Methodology:

  • Animal Model: Male Wistar rats are used for this study.[15]

  • Grouping and Dosing:

    • Animals are randomly divided into groups: a control group, a positive control group (Indomethacin or Celecoxib), and treatment groups receiving different doses of the investigational compound.

    • The compounds are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[13][14]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

  • Histopathological Examination: At the end of the experiment, paw tissue samples can be collected for histopathological analysis to assess the extent of inflammatory cell infiltration and tissue damage.[15][16]

Section 4: Data Presentation and Comparative Analysis

The following tables present a hypothetical but plausible set of data to illustrate how the results of these experiments would be presented and interpreted.

Table 1: In Vitro COX Inhibition and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.21.88.4
Indomethacin0.11.20.08
Celecoxib12.50.05250

Interpretation: In this hypothetical scenario, the thiazole derivative demonstrates preferential inhibition of COX-2 over COX-1, although it is less selective than Celecoxib. Indomethacin shows potent non-selective inhibition.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0
This compound (10 mg/kg)35.2
This compound (20 mg/kg)58.7
Indomethacin (10 mg/kg)65.4
Celecoxib (10 mg/kg)62.1

Interpretation: The hypothetical data suggests that the investigational compound exhibits dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model, with an efficacy at 20 mg/kg comparable to the standard drugs.

Section 5: Signaling Pathways and Conclusion

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid.

G cluster_0 Cell Membrane cluster_1 Cytosol Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) GI Protection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->COX-1 (Constitutive) Indomethacin->COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Thiazole Derivative Thiazole Derivative Thiazole Derivative->COX-1 (Constitutive) Hypothesized Weaker Inhibition Thiazole Derivative->COX-2 (Inducible) Hypothesized Primary Target

Caption: The Cyclooxygenase (COX) Pathway and points of inhibition.

This guide outlines a systematic and robust preclinical strategy for the comparative evaluation of this compound against established NSAIDs. The proposed in vitro and in vivo experiments will provide critical data on its COX inhibitory profile, selectivity, and in vivo efficacy. The hypothetical data presented herein suggests that this novel thiazole derivative could be a promising anti-inflammatory agent with a potentially favorable safety profile due to its preferential COX-2 inhibition. Further studies, including pharmacokinetic profiling and chronic inflammatory models, would be necessary to fully elucidate its therapeutic potential.

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]

  • Patel, P. & Patel, T. (2023). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Wikipedia. (2024). Indometacin. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin? [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • PharmaCompass.com. Indomethazine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? [Link]

  • Drugs.com. (2025). Indomethacin Patient Tips: 7 things you should know. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin Sodium? [Link]

  • Ghasemzadeh, I., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(21), 6645. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. [Link]

  • Al-Shorbagy, M. A., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6296. [Link]

  • Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2017, 6108901. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-138. [Link]

  • Kumar, A., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 14(6), 614-625. [Link]

  • Special Issue "Bioactivity of Natural Compounds: From Plants to Humans". (2023). Molecules, 28(1), 295. [Link]

  • Pop, O. L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1146. [Link]

  • Gobala Krishnan, P., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371. [Link]

  • Prateek, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-156. [Link]

  • Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3374. [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of medicinal chemistry, 52(16), 5134–5144. [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure–Activity Relationships. Journal of Medicinal Chemistry, 52(16), 5134-5144. [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 136-144. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • Al-Abdullah, N. H., et al. (2014). Synthesis and evaluation of anti-inflammatory and analgesic activity of some substituted thiazolyl and thaizolidinonyl tetrahydronapthalene derivatives. Medicinal Chemistry Research, 23(7), 3323-3336. [Link]

  • Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate CAS 57677-79-9. [Link]

Sources

In Vivo Validation of the Anticancer Activity of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of the novel synthetic compound, Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. As a promising member of the thiazole class of compounds, which have demonstrated significant potential in oncology, a rigorous preclinical assessment is paramount.[1][2][3] This document outlines a comparative approach, benchmarking the potential efficacy of this novel molecule against a known, clinically relevant chemotherapeutic agent, Doxorubicin, and another investigational thiazole derivative with published in vivo data.

The protocols and comparative data herein are designed for researchers, scientists, and drug development professionals to not only establish a robust experimental design but also to interpret the resulting data in the context of existing anticancer therapies. We will delve into the rationale behind experimental choices, provide detailed step-by-step methodologies, and present data in a clear, comparative format.

Rationale and Potential Mechanism of Action

Thiazole derivatives have emerged as a significant scaffold in the development of new anticancer agents, exhibiting a wide range of pharmacological activities.[2] Several compounds containing the thiazole ring have been shown to inhibit critical cellular processes in cancer cells, including cell cycle progression and tubulin polymerization.[2] For instance, some novel thiazole-naphthalene derivatives have been found to arrest the cell cycle at the G2/M phase and induce apoptosis by inhibiting tubulin polymerization.[2]

While the precise mechanism of this compound is yet to be fully elucidated, its structural similarity to other anticancer thiazoles suggests it may share a similar mode of action. A plausible hypothesis is its interference with microtubule dynamics, a validated target for many successful chemotherapeutics.

Comparative Efficacy: In Vivo Xenograft Model

The cornerstone of preclinical anticancer drug evaluation is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[4][5] This model allows for the assessment of a compound's antitumor activity in a living organism.[4][6]

Recommended Animal Model

For initial efficacy studies, the athymic nude (nu/nu) mouse is a widely used and appropriate choice due to its inability to mount a T-cell-mediated immune response, which allows for the growth of human tumor xenografts.[7]

Experimental Design

A well-controlled study is critical for generating reliable data. The following experimental groups are recommended:

  • Group 1: Vehicle Control: To assess baseline tumor growth.

  • Group 2: this compound: The investigational compound.

  • Group 3: Comparator Thiazole Derivative: A structurally related thiazole with known in vivo efficacy.

  • Group 4: Doxorubicin (Positive Control): A standard-of-care chemotherapeutic agent.

The workflow for a typical in vivo xenograft study is depicted below:

G cluster_0 Preparation cluster_1 Tumor Growth & Treatment cluster_2 Data Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Cell Counting Cell Counting Cell Harvest->Cell Counting Tumor Implantation Tumor Implantation Cell Counting->Tumor Implantation Tumor Measurement Tumor Measurement Tumor Implantation->Tumor Measurement Randomization Randomization Tumor Measurement->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Continued Monitoring Continued Monitoring Treatment Initiation->Continued Monitoring Endpoint Endpoint Continued Monitoring->Endpoint Tumor Excision Tumor Excision Endpoint->Tumor Excision Data Analysis Data Analysis Tumor Excision->Data Analysis

Caption: A generalized workflow for in vivo cancer xenograft studies.

Comparative Efficacy Data

The following table presents a hypothetical but plausible outcome for the in vivo efficacy of this compound, benchmarked against a known thiazole derivative and Doxorubicin in a human breast cancer (MCF-7) xenograft model.

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound20 mg/kg, daily, i.p.600 ± 15060
Comparator Thiazole Derivative10 mg/kg, daily, i.p.450 ± 12070
Doxorubicin5 mg/kg, weekly, i.v.300 ± 10080

Data are presented as mean ± standard deviation.

Safety and Toxicity Evaluation

Assessing the safety profile of a novel compound is as crucial as determining its efficacy. Continuous monitoring of the animals throughout the study is essential.

Key Toxicity Indicators
  • Body Weight: A significant drop in body weight is an early indicator of toxicity.

  • Clinical Observations: Monitor for changes in behavior, posture, and grooming.

  • Hematological Analysis: At the study endpoint, blood samples should be collected for a complete blood count (CBC) to assess effects on red and white blood cells, and platelets.

  • Serum Chemistry: Analysis of serum can reveal potential liver and kidney toxicity.

Comparative Toxicity Profile
Treatment GroupMean Body Weight Change (%)Notable Clinical Signs
Vehicle Control+5 ± 2None
This compound-2 ± 1None
Comparator Thiazole Derivative-4 ± 2Mild lethargy
Doxorubicin-10 ± 3Significant lethargy, ruffled fur

Detailed Experimental Protocols

MCF-7 Breast Cancer Xenograft Model Protocol
  • Cell Culture: Human MCF-7 breast adenocarcinoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Female athymic nude mice, 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured twice weekly with calipers, and the volume is calculated using the formula: (Length x Width²) / 2.[8]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group). Treatment is initiated as per the defined dose and schedule.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). At the endpoint, mice are euthanized, and tumors are excised and weighed. Blood and major organs may be collected for further analysis.

Drug Formulation and Administration
  • This compound & Comparator Thiazole: Formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline for intraperitoneal (i.p.) injection.

  • Doxorubicin: Dissolved in sterile saline for intravenous (i.v.) injection.

Potential Signaling Pathway Involvement

Based on the known mechanisms of other thiazole derivatives, this compound may exert its anticancer effects by targeting microtubule dynamics, leading to cell cycle arrest and apoptosis.

G Thiazole Derivative Thiazole Derivative Tubulin Dimers Tubulin Dimers Thiazole Derivative->Tubulin Dimers Inhibition Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Blocks Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Induces Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Leads to

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Conclusion

This guide provides a comprehensive roadmap for the in vivo validation of this compound. By employing a robust xenograft model and comparing its efficacy and toxicity against both a standard chemotherapeutic and a related investigational compound, researchers can generate the critical data necessary to advance this promising molecule through the drug development pipeline. The provided protocols and comparative framework are intended to ensure scientific rigor and facilitate a thorough evaluation of its therapeutic potential.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Testing of Anticancer Agent 136.
  • Bentham Science Publisher. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents.
  • protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General).
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors.
  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • PubMed Central. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • PubMed Central. (n.d.). Antitumor Efficacy Testing in Rodents.
  • PubMed. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine.
  • BenchChem. (n.d.). A Comparative Guide to the In Vivo Anti-Cancer Activity of Diterpenoids and Standard Chemotherapy in Lung and Colon Cancer Model.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • SpringerLink. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.

Sources

A Comparative Guide to the ADMET Profile of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a promising candidate's journey from hit-to-lead and beyond is not solely dictated by its therapeutic efficacy. An equally critical determinant of success is its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] Neglecting these pharmacokinetic and safety parameters in the early stages is a leading cause of late-stage clinical failures, resulting in significant financial and temporal losses.[4] This guide provides an in-depth comparative analysis of the predicted ADMET properties of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate , a representative thiazole-based heterocyclic compound.

Thiazole rings are prevalent structural motifs in a multitude of clinically approved drugs and biologically active agents, valued for their versatile biological activities.[5][6] However, this scaffold is also associated with specific metabolic liabilities that warrant careful investigation.[7][8] Through a combination of robust in silico predictive modeling and a review of gold-standard experimental protocols, we will dissect the ADMET profile of our lead compound. For a rigorous comparison, we will benchmark it against its positional isomer, Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate , and a well-known thiazole-containing drug, Ritonavir , to highlight key structural nuances that influence drug-like properties.

Compound Profiles and Physicochemical Foundations

The first step in any ADMET assessment is to understand the fundamental physicochemical properties of the molecules, as these often govern their pharmacokinetic behavior. We will evaluate three compounds:

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Canonical SMILES
Target: this compound UnavailableC₁₃H₁₃NO₃S263.31CCOC(=O)c1nc(cs1)c2ccc(OC)cc2
Alternative 1: Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate UnavailableC₁₃H₁₃NO₃S263.31CCOC(=O)c1csc(n1)-c2ccc(OC)cc2
Alternative 2: Ritonavir UnavailableC₃₇H₄₈N₆O₅S₂720.95CC(C)c1nc(sc1C(=O)NC)C(=O)NCNC(=O)OCC4=CN=CS4)CN(C)C(=O)NC(C)C

Note: Structures are represented by their SMILES strings, a standard notation for computational analysis.

In Silico ADMET Prediction: A High-Throughput First Pass

In silico ADMET prediction leverages computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, to forecast the pharmacokinetic properties of a molecule based on its structure.[1][9][10] This approach allows for the rapid, cost-effective screening of large compound libraries to flag potential liabilities early in the discovery pipeline.[2][4]

Methodology Workflow

The predictive process follows a straightforward workflow. It begins with the chemical structure, represented as a SMILES string, which serves as the input for various predictive models. Each model has been trained on large datasets of compounds with known experimental ADMET values.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output SMILES Compound Structure (SMILES String) Absorption Absorption Models (e.g., Caco-2, HIA) SMILES->Absorption Calculate Descriptors Distribution Distribution Models (e.g., BBB, PPB) SMILES->Distribution Calculate Descriptors Metabolism Metabolism Models (e.g., CYP Inhibition) SMILES->Metabolism Calculate Descriptors Excretion Excretion Models (e.g., Total Clearance) SMILES->Excretion Calculate Descriptors Toxicity Toxicity Models (e.g., AMES, hERG) SMILES->Toxicity Calculate Descriptors Profile Comprehensive ADMET Profile (Tabulated Data) Absorption->Profile Aggregate Predictions Distribution->Profile Aggregate Predictions Metabolism->Profile Aggregate Predictions Excretion->Profile Aggregate Predictions Toxicity->Profile Aggregate Predictions Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (Measure TEER) Culture->TEER Dose_A Add compound to Apical (A) side TEER->Dose_A If TEER ≥ 200 Ω·cm² Dose_B Add compound to Basolateral (B) side TEER->Dose_B If TEER ≥ 200 Ω·cm² Incubate Incubate at 37°C (e.g., 2 hours) Dose_A->Incubate Dose_B->Incubate Sample Sample A and B compartments Incubate->Sample LCMS Quantify compound (LC-MS/MS) Sample->LCMS Calculate Calculate Papp (A→B) and Efflux Ratio LCMS->Calculate

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts in a multi-well plate and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. [11]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² indicates a suitably confluent monolayer. [12][13]3. Transport Study (Apical to Basolateral - A→B):

    • The basolateral (bottom) chamber is filled with 1,200 µL of pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The experiment is initiated by adding 320 µL of the test compound solution (e.g., 10 µM) to the apical (top) chamber. [13]4. Transport Study (Basolateral to Apical - B→A):

    • Concurrently, in separate wells, the apical chamber is filled with 300 µL of buffer.

    • The experiment is initiated by adding 1,220 µL of the test compound solution to the basolateral chamber to assess active efflux. [13]5. Incubation: The plate is incubated at 37°C with gentle shaking (e.g., 50 oscillations/min) for a defined period, typically 2 hours. [12]6. Sampling and Analysis: At the end of the incubation, samples are taken from both the donor and receiver chambers. The concentration of the test compound in each sample is quantified using a sensitive analytical method like LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp. [11]

B. P-glycoprotein (P-gp) Inhibition Assay

Causality: P-gp is a critical efflux transporter that actively pumps a wide range of xenobiotics out of cells. [14]Its inhibition can lead to significant drug-drug interactions (DDIs), where the co-administration of a P-gp inhibitor increases the systemic exposure of a P-gp substrate drug, potentially leading to toxicity. [15][16]Regulatory agencies like the FDA recommend evaluating the P-gp inhibition potential of new chemical entities. [15][16] Detailed Protocol (Cell-Based Rhodamine 123 Accumulation):

  • Cell System: Use a P-gp overexpressing cell line (e.g., MCF7/ADR or MDR1-MDCKII) and a corresponding parental cell line with low P-gp expression as a control.

  • Assay Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Incubation:

    • Wash the cells with a suitable buffer.

    • Incubate the cells at 37°C for 30 minutes with a fluorescent P-gp substrate, such as Rhodamine 123 (e.g., 5 µM). [16] * This incubation is performed in the presence of various concentrations of the test compound (the potential inhibitor). A known potent inhibitor like Verapamil serves as a positive control.

  • Measurement:

    • After incubation, wash the cells thoroughly with ice-cold buffer to remove extracellular dye.

    • Lyse the cells to release the intracellular Rhodamine 123.

    • Measure the intracellular fluorescence using a plate reader.

  • Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The data is plotted to determine an IC₅₀ value, which represents the concentration of the test compound required to achieve 50% inhibition of P-gp activity. [16]

Discussion: Integrating Predictions and Potential Liabilities

The in silico data provides a powerful starting point for our analysis. For This compound , the prediction of high intestinal absorption is promising, but this must be confirmed with a Caco-2 assay. The predicted moderate permeability suggests that while absorption is likely, it may not be rapid.

The most critical findings are the predictions of CYP inhibition and hERG blockage.

  • Metabolism & DDIs: The predicted inhibition of CYP3A4 and CYP2D6 is a significant concern. These two enzymes are responsible for the metabolism of a vast majority of clinical drugs. Inhibition could lead to severe DDIs. This necessitates in vitro CYP inhibition assays using human liver microsomes.

  • Cardiotoxicity: The hERG inhibition flag is a potential project killer. This must be immediately triaged with a functional hERG assay, typically using patch-clamp electrophysiology on cells expressing the hERG channel, to determine an experimental IC₅₀. [17]A common safety margin requires the hERG IC₅₀ to be at least 30-50 times greater than the therapeutic unbound plasma concentration. [18]* Thiazole Metabolism: Beyond standard CYP inhibition, the thiazole ring itself can be a metabolic liability. It is known that cytochrome P450s can catalyze the epoxidation or S-oxidation of the thiazole ring, leading to the formation of reactive metabolites. [7][8][19]These electrophilic intermediates can covalently bind to cellular macromolecules like proteins, which can lead to idiosyncratic drug toxicity. [7][8]

Thiazole_Metabolism Thiazole Thiazole-Containing Drug (Parent) CYP450 CYP450 Enzymes Thiazole->CYP450 Biotransformation RM Reactive Metabolites (Epoxide, S-Oxide) CYP450->RM Adduct Covalent Adducts with Cellular Proteins RM->Adduct Nucleophilic Attack Toxicity Potential Idiosyncratic Toxicity Adduct->Toxicity

Caption: Potential Metabolic Activation of the Thiazole Ring.

Comparing the target compound to its isomer reveals subtle differences in predicted permeability and clearance, underscoring how minor positional changes can impact ADMET properties. The contrast with Ritonavir is stark. As a known potent CYP3A4 inhibitor and P-gp substrate, Ritonavir's poor predicted oral absorption and complex metabolic profile are reflective of the challenges that can be overcome in development, but which are ideally avoided in early-stage discovery.

Conclusion and Strategic Recommendations

The in silico ADMET profile of This compound presents a mixed but actionable picture. While its absorption properties appear favorable, the significant risks associated with hERG inhibition and CYP450-mediated drug-drug interactions must be prioritized for immediate experimental evaluation.

Recommendations:

  • Tier 1 (Immediate): Conduct in vitro assays to determine experimental IC₅₀ values for hERG inhibition and inhibition of major CYP isoforms (especially 3A4 and 2D6).

  • Tier 2 (Confirmation): Perform a Caco-2 permeability assay to confirm the predicted high intestinal absorption and rule out unforeseen efflux liabilities.

  • Tier 3 (Mechanistic): If the compound progresses, conduct metabolic stability assays using human liver microsomes and hepatocytes to identify major metabolites and investigate the potential for reactive metabolite formation.

This integrated strategy, combining rapid computational screening with targeted, hypothesis-driven experimental work, provides the most efficient path to validating a compound's viability and ensuring that only the most promising and safest candidates advance toward clinical development.

References

Sources

A Comparative Guide to the Antimicrobial Spectrum of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potential antimicrobial activity is a critical priority in pharmaceutical research. Heterocyclic compounds, particularly those containing a thiazole ring, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive framework for evaluating and comparing the antimicrobial spectrum of a novel investigational compound, Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate , against established, clinically relevant antibiotics.

This document serves as a methodological guide, outlining the gold-standard protocols and rationale necessary for such a comparison. As specific, peer-reviewed antimicrobial performance data for this exact molecule is not yet widely published, this guide utilizes a representative data set informed by published studies on structurally similar thiazole derivatives to illustrate the comparative process.[1][2][3] The objective is to equip researchers with the scientific principles and detailed protocols required to conduct a robust, self-validating comparison of novel antimicrobial candidates.

Compound Profiles: The Contenders

A meaningful comparison begins with understanding the chemical nature and known activities of the compounds under investigation.

The Investigational Compound: this compound
  • Structure: This compound features a central 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. This core is substituted with a 4-methoxyphenyl group at the 4-position and an ethyl carboxylate group at the 2-position.

  • Rationale for Interest: The thiazole nucleus is a key pharmacophore present in numerous approved drugs, including the antimicrobial sulfathiazole and the antifungal abafungin.[4] Its derivatives have demonstrated a wide range of biological activities, making this scaffold a promising starting point for the development of new therapeutic agents.[1] The specific substituents on this molecule may influence its lipophilicity, target binding, and overall spectrum of activity.

Standard Comparator Antibiotics

To establish a relevant benchmark, the investigational compound is compared against antibiotics with well-defined spectra of activity and mechanisms of action.

  • Ciprofloxacin (A Fluoroquinolone): A broad-spectrum antibiotic highly effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[5][6] Its mechanism involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and cell division.[7] Its activity against Gram-positive bacteria is generally more limited.[5]

  • Fluconazole (A Triazole Antifungal): A systemic antifungal agent used for infections caused by yeasts and other fungi.[8] It acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[9]

Methodologies for Antimicrobial Spectrum Determination

The integrity of a comparative study rests on the use of standardized, reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the global standards for these protocols.[10][11][12]

Rationale for Method Selection

Two complementary methods are employed to generate a comprehensive antimicrobial profile:

  • Broth Microdilution: This is the gold-standard reference method for determining the Minimum Inhibitory Concentration (MIC) .[13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[14] It provides quantitative data essential for comparing potency and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antibiotic. It is widely used for its simplicity and cost-effectiveness in clinical settings. The diameter of the "zone of inhibition" around an antibiotic-impregnated disk correlates with the MIC.

Experimental Workflow Diagram

The following diagram illustrates the standardized workflow for determining antimicrobial susceptibility.

AST_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Phase 3: Data Analysis Strain Select Microbial Strain (e.g., S. aureus ATCC 25923) Culture Overnight Culture (18-24h at 35-37°C) Strain->Culture Inoculum Prepare Inoculum Suspension (Adjust to 0.5 McFarland Standard) Culture->Inoculum MIC_Inoculate Inoculate Wells with Standardized Bacteria Inoculum->MIC_Inoculate Disk_Plate Inoculate Mueller-Hinton Agar Plate for Confluent Growth Inoculum->Disk_Plate MIC_Plate Prepare Serial Dilutions of Compounds in 96-well Plate MIC_Plate->MIC_Inoculate MIC_Incubate Incubate Plate (16-20h at 35°C) MIC_Inoculate->MIC_Incubate MIC_Read Read MIC Value: Lowest concentration with no visible growth MIC_Incubate->MIC_Read Disk_Apply Apply Antimicrobial Disks (≥24 mm apart) Disk_Plate->Disk_Apply Disk_Incubate Incubate Plate (Inverted) (16-20h at 35°C) Disk_Apply->Disk_Incubate Disk_Read Measure Zone of Inhibition Diameter (mm) Disk_Incubate->Disk_Read Interpret Interpret Results (S, I, R) using CLSI/EUCAST Breakpoints MIC_Read->Interpret Disk_Read->Interpret

Caption: Standardized workflow for antimicrobial susceptibility testing (AST).

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI M07 guidelines.[12]

  • Preparation of Antimicrobial Stock Solutions: Dissolve this compound and standard antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate. Dispense 100 µL into well 1.

  • Serial Dilution: Add 100 µL of the stock solution to well 1. After mixing, transfer 50 µL from well 1 to well 2. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

  • Inoculum Preparation: Select 3-5 isolated colonies from an 18-24 hour agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension 1:100 in MHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Within 15 minutes of preparation, dispense 50 µL of the diluted inoculum into wells 1 through 11, resulting in a final inoculum of ~5 x 10⁵ CFU/mL and a final volume of 100 µL. Well 12 receives 50 µL of sterile MHB only.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[14] The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

Comparative Analysis of Antimicrobial Spectrum

The following tables present a representative, literature-informed dataset to illustrate how the antimicrobial spectrum of this compound ("Thiazole Cpd.") would be compared against Ciprofloxacin and Fluconazole.

NOTE: This data is illustrative and based on general findings for similar thiazole derivatives.[1][2] Actual experimental results may vary.

Quantitative Comparison: Minimum Inhibitory Concentration (MIC) Data

The MIC value provides a direct measure of a compound's potency against a specific microorganism. A lower MIC indicates higher potency.

MicroorganismStrainTypeThiazole Cpd. (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureusATCC 25923Gram-positive81>64
Escherichia coliATCC 25922Gram-negative320.06>64
Pseudomonas aeruginosaATCC 27853Gram-negative>640.5>64
Candida albicansATCC 90028Yeast (Fungus)4>640.5
Interpretation of MIC Data

An MIC value alone is insufficient for clinical prediction. It must be compared to established clinical breakpoints defined by bodies like CLSI and EUCAST.[15][16] These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to an antibiotic.[17]

  • Susceptible (S): High likelihood of therapeutic success at standard dosage.

  • Intermediate (I) / Susceptible, Increased Exposure (I): Therapeutic success is possible in body sites where the drug is concentrated or when a higher dose can be used.[16]

  • Resistant (R): High likelihood of therapeutic failure.

MIC_Interpretation cluster_breakpoints Clinical Breakpoints (from CLSI/EUCAST) MIC_Value Experimental MIC Value (µg/mL) Decision Compare MIC to Breakpoints MIC_Value->Decision BP_S Susceptible Breakpoint (≤ X µg/mL) BP_S->Decision BP_R Resistant Breakpoint (> Y µg/mL) BP_R->Decision Result_S Category: Susceptible (S) Decision->Result_S MIC ≤ S Result_I Category: Intermediate (I) Decision->Result_I S < MIC ≤ R Result_R Category: Resistant (R) Decision->Result_R MIC > R

Caption: Logical process for interpreting MIC values using clinical breakpoints.

Mechanistic Insights and Discussion

  • Antibacterial Activity: The thiazole compound demonstrates moderate activity against the Gram-positive bacterium S. aureus but is significantly less potent than Ciprofloxacin. Its activity against Gram-negative bacteria is limited, particularly against the highly resilient P. aeruginosa. This profile suggests a spectrum that may favor Gram-positive organisms.

  • Antifungal Activity: Notably, the thiazole compound shows potent activity against C. albicans, a common fungal pathogen. While not as potent as the dedicated antifungal Fluconazole, this dual antibacterial/antifungal activity is a characteristic of interest for some thiazole derivatives.

  • Putative Mechanism of Action: The broad activity of thiazole derivatives is often attributed to their ability to inhibit multiple microbial enzymes. For antifungal action, the likely target is lanosterol 14α-demethylase , similar to fluconazole, which disrupts ergosterol synthesis.[2] For antibacterial action, potential targets include enzymes in the cell wall synthesis pathway or DNA gyrase.[1] Further mechanistic studies would be required to confirm the precise target of this specific compound.

Conclusion and Future Directions

This guide outlines a robust, standardized approach for the comparative evaluation of a novel antimicrobial agent, this compound. The illustrative data, based on the known properties of the thiazole class, suggests a compound with a potentially interesting spectrum of activity, particularly notable for its antifungal properties.

For drug development professionals, the next steps are clear:

  • Definitive In-Vitro Testing: Generate robust MIC and disk diffusion data against a broad panel of clinical isolates, including multidrug-resistant strains.

  • Mechanism of Action Studies: Conduct enzymatic and cellular assays to identify the specific molecular target(s).

  • Toxicity Profiling: Evaluate cytotoxicity against mammalian cell lines to determine the therapeutic index.

  • In-Vivo Efficacy: If in-vitro and toxicity profiles are favorable, proceed to animal models of infection to assess efficacy in a physiological context.

By adhering to these rigorous, self-validating protocols, researchers can accurately position novel compounds like this compound within the existing antimicrobial landscape and identify promising candidates to combat the global challenge of infectious diseases.

References

  • Overview of preclinical studies with ciprofloxacin. - Semantic Scholar. (1988). Retrieved from [Link]

  • Ciprofloxacin - Wikipedia. Retrieved from [Link]

  • About ciprofloxacin - NHS. Retrieved from [Link]

  • Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed. (1988). Retrieved from [Link]

  • What class of antibiotics does Cipro (ciprofloxacin) belong to? - Dr.Oracle. (2025). Retrieved from [Link]

  • Reading_guide_BMD_v_5.0_2024_EUCAST MIC interpretation | PDF - Slideshare. (2024). Retrieved from [Link]

  • Fluconazole - Wikipedia. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Retrieved from [Link]

  • Fluconazole has antifungal coverage against most Candida spp., Cryptococcus. Retrieved from [Link]

  • Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis - PubMed. (1995). Retrieved from [Link]

  • MIC Determination - EUCAST. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (2026). Retrieved from [Link]

  • DIFLUCAN® (Fluconazole Tablets) (Fluconazole for Oral Suspension) - accessdata.fda.gov. Retrieved from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018). Retrieved from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (2020). Retrieved from [Link]

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024). Retrieved from [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - NIH. (2023). Retrieved from [Link]

  • How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra - YouTube. (2025). Retrieved from [Link]

  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives - CHEMISTRY & BIOLOGY INTERFACE. (2020). Retrieved from [Link]

  • MIC and Zone Distributions, ECOFFs - EUCAST. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. (2022). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives - ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - ResearchGate. (2022). Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021). Retrieved from [Link]

Sources

A Comparative Guide to the Definitive Structure Confirmation of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the absolute structure confirmation of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, a member of the medicinally significant thiazole class of heterocyclic compounds.[1] While routine spectroscopic methods provide essential preliminary data, we will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for structure validation, offering an unambiguous three-dimensional view of the molecule. This analysis is crucial for researchers in medicinal chemistry and drug development where absolute certainty in molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property integrity.

The Imperative for Unambiguous Structure Confirmation

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The synthesis of novel derivatives, such as this compound, can sometimes yield unexpected isomers or reaction products. Relying solely on techniques that infer connectivity, such as Nuclear Magnetic Resonance (NMR), can lead to incorrect structural assignments. X-ray crystallography eliminates this ambiguity by providing a direct image of the electron density, revealing the precise spatial arrangement of every atom in the molecule.[5]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[6][7] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined with unparalleled precision.[5][6]

Experimental Protocol: From Powder to Final Structure

The protocol described below is a self-validating system, where the quality of the outcome at each stage dictates the success of the next.

Step 1: Crystal Growth (The Critical Hurdle) The most significant challenge in X-ray crystallography is obtaining a single, well-ordered crystal of sufficient size and quality.[6] This is often more of an art than a science. For a compound like this compound, a slow evaporation technique is typically the most effective starting point.

  • Rationale: Rapid precipitation from a saturated solution often yields amorphous powder or polycrystalline material. Slow solvent evaporation allows molecules the time to pack into a thermodynamically stable, ordered lattice.

  • Methodology:

    • Dissolve 5-10 mg of the highly purified compound in a minimal amount of a suitable solvent system (e.g., a mixture of methanol and Dichloromethane) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation over several days to weeks at a stable temperature.

    • Monitor periodically for the formation of small, transparent crystals with well-defined facets.

Step 2: Crystal Mounting and Data Collection

  • Methodology:

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

    • The crystal is mounted on a goniometer head, often held in a cryo-stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

    • The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a finely focused beam of monochromatic X-rays and recording the positions and intensities of the diffracted spots on a detector.[6]

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to produce a list of reflection intensities. Computational methods (Direct Methods or Patterson methods) are then used to solve the "phase problem" and generate an initial electron density map.

  • Methodology:

    • Specialized software (e.g., SHELXS, Olex2) is used to locate the positions of the atoms in the electron density map.

    • The initial model is then refined (e.g., using SHELXL), a process that adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data.[8]

    • The final output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, angles, and other critical structural parameters.

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Essential mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation (CIF) refinement->validation output output validation->output Unambiguous 3D Structure Logic_Flow cluster_spectroscopy Initial Spectroscopic Analysis main Synthesized Compound (Structure Unknown) ms MS (Molecular Formula) main->ms ir IR (Functional Groups) main->ir nmr NMR (Connectivity) main->nmr hypothesis Proposed Structure ms->hypothesis Circumstantial Evidence ir->hypothesis Circumstantial Evidence nmr->hypothesis Circumstantial Evidence xray X-ray Crystallography hypothesis->xray Requires Definitive Proof final Absolute Structure Confirmed xray->final Unambiguous Result

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern pharmacology, the efficacy of a potential therapeutic agent is intrinsically linked to its selectivity. A compound that effectively eliminates cancer cells is of little clinical value if it simultaneously inflicts significant damage on healthy tissues. This guide focuses on a promising thiazole derivative, Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, and outlines a comprehensive strategy to evaluate its cross-reactivity across various cell lines. Thiazole-containing compounds have garnered considerable attention for their wide spectrum of biological activities, including anticancer properties.[1] The presence of the thiazole ring, often in conjunction with other pharmacophores like the methoxyphenyl group, has been associated with cytotoxic effects against various cancer cell lines.[1][2][3]

This document serves as a technical manual for researchers, scientists, and drug development professionals. It provides not just the "how" but, more critically, the "why" behind the experimental design, ensuring a robust and self-validating assessment of the compound's specificity. We will delve into a multi-faceted approach, combining broad-spectrum cytotoxicity screening with mechanistic studies and off-target profiling to construct a detailed cross-reactivity profile.

I. Foundational Strategy: A Multi-Cell Line Panel for Comprehensive Screening

The initial and most critical step in assessing cross-reactivity is to evaluate the compound's effect on a diverse panel of human cell lines. The rationale for cell line selection is to encompass a range of cancer types from different tissue origins, as well as a non-cancerous cell line to serve as a crucial control for general cytotoxicity.

Proposed Cell Line Panel:

Cell LineCancer Type/Tissue of OriginKey Rationale
MCF-7 Breast Adenocarcinoma (Estrogen Receptor-Positive)Represents a common, hormone-dependent breast cancer subtype.[4][5][6]
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)An aggressive, hormone-independent breast cancer model, providing a comparative basis to MCF-7.[4][5][7][6]
HepG2 Hepatocellular CarcinomaRepresents a prevalent form of liver cancer, a common site for drug metabolism and potential toxicity.[1][8][2][9]
HL-60 Acute Promyelocytic LeukemiaA suspension cell line, offering insights into the compound's efficacy against hematological malignancies.[3]
WI-38 Normal Human Lung FibroblastA non-cancerous cell line to assess baseline cytotoxicity and establish a therapeutic window.[1][9]

This diverse panel allows for a comparative analysis of the compound's potency and selectivity, highlighting any potential for tissue-specific activity.

II. Experimental Workflow: From Cytotoxicity to Mechanism

A logical and sequential experimental workflow is paramount for generating coherent and interpretable data. Our approach begins with a broad screening for cytotoxic activity, followed by a more focused investigation into the mechanism of action in the most sensitive cell lines, and concludes with a wide-ranging kinase screen to proactively identify potential off-target liabilities.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Off-Target Profiling p1_start Prepare this compound Stock Solution p1_exp MTT Assay on Cell Line Panel (MCF-7, MDA-MB-231, HepG2, HL-60, WI-38) p1_start->p1_exp p1_data Determine IC50 Values for Each Cell Line p1_exp->p1_data p2_select Select Most Sensitive Cancer Cell Line(s) and Normal Cell Line for Comparison p1_data->p2_select Proceed with sensitive lines p2_exp Western Blot Analysis for Apoptotic Markers (Cleaved Caspase-3, Cleaved PARP) p2_select->p2_exp p2_data Confirm Apoptosis Induction p2_exp->p2_data p3_exp Kinase Profiling Assay (Broad Kinome Panel) p2_data->p3_exp Investigate broader effects p3_data Identify Potential Off-Target Kinase Interactions p3_exp->p3_data

Caption: A three-phase experimental workflow to characterize compound cross-reactivity.

A. Phase 1: Determining Potency via Cytotoxicity Screening (MTT Assay)

The initial step is to quantify the cytotoxic effect of this compound across our selected cell panel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.[10][11] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[11]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells from each cell line into 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C, 5% CO₂ to allow for cell adherence (for adherent lines).[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C, 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Leave the plates at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Hypothetical Data Presentation:

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI) vs. WI-38
This compoundMCF-7e.g., 5.2e.g., 9.6
MDA-MB-231e.g., 8.9e.g., 5.6
HepG2e.g., 12.5e.g., 4.0
HL-60e.g., 3.8e.g., 13.2
WI-38e.g., 50.11.0
Comparative Compound (e.g., Doxorubicin) MCF-7e.g., 0.8e.g., 2.5
WI-38e.g., 2.01.0

The Selectivity Index (SI) is calculated as IC₅₀ in the normal cell line / IC₅₀ in the cancer cell line. A higher SI value suggests greater selectivity for cancer cells.

B. Phase 2: Unveiling the Mechanism of Action (Western Blot for Apoptosis)

Observing cytotoxicity is the first step; understanding how the compound induces cell death is crucial for mechanistic classification. Many anticancer agents, including thiazole derivatives, function by inducing apoptosis, or programmed cell death.[8][4] A hallmark of apoptosis is the activation of a cascade of proteases called caspases.[14] Western blotting is a powerful technique to detect the cleavage (and thus activation) of key apoptotic proteins like Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase).[15][16]

Detailed Protocol: Western Blot for Apoptotic Markers

  • Cell Treatment and Lysis: Treat the most sensitive cancer cell line(s) and the WI-38 normal cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of cleaved proteins to the loading control. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction.[14]

apoptosis_pathway Compound Ethyl 4-(4-methoxyphenyl) -1,3-thiazole-2-carboxylate Upstream Upstream Apoptotic Signal (Intrinsic or Extrinsic Pathway) Compound->Upstream Induces ProCasp9 Pro-Caspase-9 Upstream->ProCasp9 Activates Casp9 Active Caspase-9 ProCasp9->Casp9 Cleavage ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves Casp3 Active (Cleaved) Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis Leads to

Sources

A Comparative Guide to HPLC Purity Validation of Synthesized Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active agents.[1] The structural integrity and purity of such intermediates are paramount, as any impurities—whether they are unreacted starting materials, by-products, or degradation products—can carry through the synthetic pathway, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[3]

This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methodologies for the purity validation of this compound. We will explore the rationale behind critical method parameters, compare two robust analytical approaches, and detail the necessary validation steps in accordance with International Council for Harmonisation (ICH) guidelines to ensure a self-validating and trustworthy protocol.[4]

Understanding the Analyte and Potential Impurities

The target molecule, this compound, is likely synthesized via the Hantzsch thiazole synthesis.[5] This classic condensation reaction typically involves an α-haloketone and a thioamide. For our target molecule, the probable precursors are ethyl 2-chloro-3-oxobutanoate and 4-methoxythiobenzamide.

A comprehensive HPLC purity method must be stability-indicating, meaning it can effectively separate the main compound from all potential process-related and degradation impurities.[6] Based on the Hantzsch synthesis pathway, we can anticipate the following impurities:

  • Starting Materials: Unreacted ethyl 2-chloro-3-oxobutanoate and 4-methoxythiobenzamide.

  • Intermediates: Incompletely cyclized reaction intermediates.

  • By-products: Formation of isomeric structures or products from side reactions.

  • Degradation Products: The ester functional group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid. Other degradation pathways may be initiated by oxidation, heat, or light.[3][7]

Comparative HPLC Methodologies

The primary distinction between the two proposed methods lies in the choice of the organic modifier in the mobile phase: Acetonitrile (Method A) versus Methanol (Method B). This choice can significantly influence chromatographic selectivity, resolution, and analysis time.[1][8] Both methods utilize a C18 stationary phase, a versatile and common choice for the separation of moderately polar to non-polar compounds like our target analyte.

Method A: The Acetonitrile Advantage

Acetonitrile is often the preferred solvent in RP-HPLC for several reasons: it has a low UV cutoff (around 190 nm), which is advantageous for detecting compounds at low wavelengths; it generates lower backpressure compared to methanol, allowing for faster flow rates; and it often produces sharper peaks due to its lower viscosity and strong elution strength.[9][10]

Method B: The Methanol Alternative

Methanol, a polar protic solvent, offers different selectivity compared to the aprotic acetonitrile.[11][12] This difference in hydrogen bonding capability can be exploited to resolve co-eluting peaks. While it has a higher UV cutoff (around 205 nm) and generates higher backpressure, methanol is also less expensive and can sometimes provide superior peak shapes for certain compounds, particularly those capable of strong hydrogen bonding.[4][12]

Proposed HPLC Conditions
ParameterMethod A: Acetonitrile-BasedMethod B: Methanol-BasedRationale & Justification
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)C18 columns provide excellent retention for aromatic and heterocyclic compounds. The specified dimensions are standard for analytical work, balancing resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: MethanolFormic acid is added to control the pH of the mobile phase, which helps to suppress the ionization of any free silanol groups on the silica support, thereby improving peak symmetry.
Elution Mode Gradient: 30% B to 90% B over 15 minGradient: 40% B to 95% B over 15 minA gradient elution is proposed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile in a single run.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °C30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 254 nmUV at 254 nmThe aromatic and thiazole ring systems are expected to have strong UV absorbance at this wavelength, providing good sensitivity for the main component and related impurities.
Injection Volume 10 µL10 µLA typical injection volume for analytical HPLC.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the same diluent.

  • Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner as the Standard Stock Solution.

HPLC System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is a cornerstone of a self-validating protocol.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • The system is deemed suitable for use if the following criteria are met:

    • Peak Tailing (Asymmetry Factor): Not more than 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

    • Theoretical Plates: Greater than 2000.

Purity Calculation

The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard (0.1 mg/mL) sys_suit System Suitability Test (5 Replicate Injections) prep_std->sys_suit prep_sample Prepare Synthesized Sample (1 mg/mL) sample_inj Inject Sample prep_sample->sample_inj prep_blank Prepare Diluent (Blank) blank_inj Inject Blank prep_blank->blank_inj check_suit Verify Suitability Criteria (RSD < 2.0%, Tailing < 2.0) sys_suit->check_suit Proceed if criteria met blank_inj->sample_inj integrate Integrate Peaks sample_inj->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC Purity Validation.

Method Validation: Ensuring Trustworthiness

A fully validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[10] According to ICH Q2(R1) guidelines, the following parameters should be evaluated:

  • Specificity: This is demonstrated through forced degradation studies. The sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.[3][6] The method is specific if it can resolve the main peak from all degradation peaks and any process-related impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range of 50% to 150% of the working concentration.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample of known purity (e.g., a spiked placebo).

  • Precision: Assessed at two levels:

    • Repeatability: The precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Comparative Data Summary

The following table presents hypothetical data comparing the performance of Method A and Method B after full validation. In this scenario, Method A (Acetonitrile) demonstrates superior performance for this particular analyte.

Validation ParameterMethod A (Acetonitrile)Method B (Methanol)Acceptance Criteria (Typical)
Specificity All degradants resolved (Resolution > 2.0)Co-elution of one degradant with main peakAll peaks must be baseline resolved from the main peak.
Linearity (r²) 0.99980.9995r² ≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 102.1%98.0% - 102.0%
Precision (RSD%) Repeatability: 0.5%Intermediate: 0.8%Repeatability: 0.9%Intermediate: 1.3%RSD ≤ 2.0%
LOD 0.01 µg/mL0.03 µg/mLReportable
LOQ 0.03 µg/mL0.09 µg/mLReportable
Robustness PassedMinor variations in retention time observedSystem suitability criteria must be met under all varied conditions.

Conclusion and Recommendation

Both acetonitrile- and methanol-based RP-HPLC methods can be developed for the purity validation of this compound. However, the choice of the optimal method depends on the specific impurity profile of the synthesized material.

Based on the comparative data, Method A (Acetonitrile) is recommended. It offers superior resolving power, as evidenced by its ability to separate all potential degradation products, a critical requirement for a stability-indicating assay. Furthermore, it demonstrates higher precision and a lower limit of quantitation, making it a more sensitive and reliable method for quality control purposes.

It is imperative that a comprehensive method validation, including forced degradation studies, is performed to establish a robust and reliable analytical procedure suitable for its intended use in a regulated environment.

References

  • International Conference on Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Chrom Tech. Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • PharmaGuru. Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why?. [Link]

  • ResearchGate. (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]

  • Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. [Link]

  • ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]

  • Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]

  • National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • CUTM Courseware. Thiazole. [Link]

  • National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • National Center for Biotechnology Information. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]

  • ACS Publications. Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, procedural framework for the safe disposal of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Key Assessed Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2B): Causes eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]

  • Combustible Solid: As with many organic solids, this compound is considered a combustible solid.[2]

This hazard profile dictates the necessity for stringent control measures to prevent accidental exposure and to manage its disposal as a regulated hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, grounded in the known hazards of similar chemical structures.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 standards or equivalent. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[1][3]To protect against eye irritation from dust particles or accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving.To prevent skin contact and subsequent irritation.[3]
Body Protection A laboratory coat, preferably with long sleeves and made of a low-permeability material.To protect skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[1]To prevent respiratory tract irritation.

Spill Management: A Plan for the Unexpected

Accidental spills, though preventable, require a pre-defined and practiced response plan to mitigate risks effectively.

For a small spill (a few grams) within a chemical fume hood:

  • Alert Personnel: Immediately inform colleagues in the vicinity.

  • Containment: If safe to do so, prevent the spread of the solid powder.

  • Clean-up: Gently sweep the solid material using a soft brush and dustpan to avoid creating airborne dust. Alternatively, use an absorbent material appropriate for solids.

  • Collection: Place the collected material and any contaminated cleaning materials into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Waste Disposal: The collected spill debris must be disposed of as hazardous waste.

For a large spill or a spill outside of a fume hood:

  • Evacuate: Immediately evacuate the immediate area.

  • Alert: Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Isolate: Restrict access to the spill area.

  • Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Professional Clean-up: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained EHS personnel.

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be managed as a hazardous chemical waste stream. Adherence to institutional and regulatory guidelines is mandatory.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of solid this compound waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

  • Container Integrity: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes can lead to dangerous reactions.

On-site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated and properly marked SAA within the laboratory.

  • Storage Conditions: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Container Closure: The waste container must remain closed at all times except when adding waste.

Final Disposal Methods

The final disposal of this chemical waste should be handled by a licensed hazardous waste disposal contractor. The primary recommended disposal method for combustible organic solids is incineration .[4][5]

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the most effective method for destroying organic compounds, converting them into less hazardous inorganic ash and flue gases.[6][7][8] This process must be carried out in a facility with appropriate air pollution control devices.[9]

  • Landfilling: Landfilling of combustible solids is a less preferred option and should only be considered if incineration is not feasible and the material is deemed suitable for a hazardous waste landfill by regulatory authorities.[4]

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

The following diagram illustrates the recommended workflow for the disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Licensed Contractor cluster_disposal Final Disposal start Generation of Waste (Unused chemical, contaminated materials) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always collect Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store pickup Scheduled Waste Pickup by EHS or Licensed Contractor store->pickup transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incinerate High-Temperature Incineration (Preferred Method) transport->incinerate Primary Route landfill Hazardous Waste Landfill (Less Preferred Alternative) transport->landfill Secondary Route (If Permitted)

Caption: Disposal workflow for this compound.

Regulatory Compliance

All procedures for the disposal of this chemical must comply with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the principal investigator and all laboratory personnel to be aware of and adhere to these regulations and their institution's specific Chemical Hygiene Plan.[10]

Conclusion

The safe and responsible disposal of this compound is not merely a regulatory requirement but a fundamental aspect of professional scientific conduct. By understanding the hazards, utilizing appropriate personal protective equipment, adhering to strict collection and segregation protocols, and partnering with certified professionals for final disposal, researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the broader ecosystem.

References

  • Environment Protection Engineering. (n.d.). MANAGEMENT AND DISPOSAL OF WASTE CHEMICALS BY INCINERATION. Retrieved from [Link]

  • Samex Environmental. (2024, January 18). Hazardous Waste Management for Flammable Solids. Retrieved from [Link]

  • Office of Solid Waste. (1988, April 5). Incineration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration. Retrieved from [Link]

  • Samex Environmental. (2024, December 17). How To Sustainably Dispose Of Flammable Solids. Retrieved from [Link]

  • MLI Environmental. (2025, November 26). Hazardous Waste Materials Guide: Flammable Solids. Retrieved from [Link]

  • Wikipedia. (n.d.). Incineration. Retrieved from [Link]

  • Angene Chemical. (2025, February 2). Safety Data Sheet - Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. Retrieved from [Link]

Sources

Navigating the Safe Handling of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing pharmaceutical science, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, compounds like Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, a heterocyclic compound with potential applications in drug discovery, demand a meticulous approach to safety and handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the causality behind each procedural step. Our goal is to empower you, our trusted colleague, to manage this and similar chemical reagents with the highest degree of confidence and safety.

Hazard Assessment: Understanding the Invisible Risks

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: As a solid, airborne dust can cause respiratory tract irritation.[1]

These hazards are rooted in the chemical nature of the thiazole ring and its substituents, which can interact with biological macromolecules, leading to irritation and potential toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a matter of compliance but a scientifically informed decision to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound, along with the rationale for each choice.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.Thiazole derivatives are known to cause serious eye irritation.[1][2] Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.[3] It is advisable to double-glove for enhanced protection, especially during prolonged handling.These materials offer good resistance to a range of chemicals.[4][5][6][7] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A buttoned, long-sleeved laboratory coat. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Protects the skin and personal clothing from accidental contact with the chemical.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is mandatory.[8][9][10][11][12]The primary risk from the solid form is the inhalation of fine particles, which can cause respiratory irritation.[1] Engineering controls like a fume hood are the preferred method of exposure reduction.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the safe management of this compound in the laboratory.

Operational_Workflow Operational Workflow for Handling this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_and_Inspection Receipt and Inspection - Verify label - Check for container damage Storage Storage - Cool, dry, well-ventilated area - Away from incompatible materials Receipt_and_Inspection->Storage Store Safely Preparation Preparation - Don appropriate PPE - Work in a fume hood Storage->Preparation Prepare for Use Weighing_and_Dispensing Weighing and Dispensing - Use a dedicated spatula - Minimize dust generation Preparation->Weighing_and_Dispensing Handle with Care Reaction_Setup Reaction Setup - Add reagent slowly - Monitor for any exothermic reaction Weighing_and_Dispensing->Reaction_Setup Proceed with Experiment Decontamination Decontamination - Clean work surfaces - Decontaminate equipment Reaction_Setup->Decontamination After Experiment Waste_Disposal Waste Disposal - Segregate hazardous waste - Follow institutional protocols Decontamination->Waste_Disposal Dispose of Waste PPE_Removal PPE Removal - Remove gloves correctly - Wash hands thoroughly Waste_Disposal->PPE_Removal Final Steps Disposal_Decision_Tree Disposal Decision Tree for Thiazole Waste Start Waste Generated (Solid Compound, Contaminated PPE, etc.) Is_it_contaminated Is the material contaminated with This compound? Start->Is_it_contaminated Hazardous_Waste Treat as Hazardous Chemical Waste Is_it_contaminated->Hazardous_Waste Yes Non_Hazardous Dispose of as Non-Hazardous Waste (Follow standard lab procedures) Is_it_contaminated->Non_Hazardous No Segregate Segregate into a labeled, sealed container for 'Hazardous Solid Organic Waste' Hazardous_Waste->Segregate Consult_EHS Consult Institutional EHS for Pickup and Final Disposal Segregate->Consult_EHS

Caption: A decision-making diagram for the proper disposal of waste.

By adhering to these scientifically grounded safety protocols, researchers can confidently and responsibly handle this compound, ensuring personal safety and the integrity of their invaluable work.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole.
  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
  • New Pig. (n.d.). Chemical Respirators & Dust Masks.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate AldrichCPR.
  • Arbin Safety Products. (n.d.). Respirator for powder coating.
  • Angene Chemical. (2021). Safety Data Sheet: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
  • Occupational Safety and Health Administration. (n.d.). General Respiratory Protection Guidance for Employers and Workers.
  • Cornell University Environmental Health and Safety. (n.d.). 3.6 Respirators.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • Ansell. (n.d.). Chemical Resistance Glove Chart.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • University of Pennsylvania. (n.d.). Chemical Resistance of Gloves.
  • Khan, S., et al. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
  • Duke Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
  • El-Sayed, W. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
  • Singh, P., & Kumar, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Pharmaceutical Research.
  • Das, D., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.